molecular formula C5H7ClN2O B111908 4-Aminopyridin-3-ol hydrochloride CAS No. 1206679-69-7

4-Aminopyridin-3-ol hydrochloride

Cat. No.: B111908
CAS No.: 1206679-69-7
M. Wt: 146.57 g/mol
InChI Key: KBMSTKGEAGODPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminopyridin-3-ol hydrochloride is a useful research compound. Its molecular formula is C5H7ClN2O and its molecular weight is 146.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-aminopyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c6-4-1-2-7-3-5(4)8;/h1-3,8H,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMSTKGEAGODPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206679-69-7
Record name 4-aminopyridin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminopyridin-3-ol Hydrochloride: Core Properties and Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 4-Aminopyridin-3-ol hydrochloride (CAS: 1206679-69-7), a pyridine derivative of significant interest to researchers in neuropharmacology and medicinal chemistry. As a structural analog of the well-characterized potassium channel blocker 4-aminopyridine (4-AP), this compound presents unique opportunities for novel drug discovery and as a tool for probing ion channel function. This document consolidates critical data on its physicochemical characteristics, analytical methodologies, biological context, and safe handling protocols, designed to empower researchers and drug development professionals in their scientific endeavors.

Introduction and Scientific Context

This compound is a heterocyclic organic compound that belongs to the aminopyridine family. It is the hydrochloride salt of 4-Amino-3-hydroxypyridine.[1] Its structural similarity to 4-aminopyridine (fampridine), a compound known to block voltage-gated potassium channels, positions it as a molecule of interest for investigating neurological disorders characterized by impaired neuronal conduction, such as multiple sclerosis and spinal cord injury.[2][3][4] The addition of a hydroxyl group at the 3-position modifies the electronic and steric properties of the pyridine ring compared to 4-AP, potentially altering its binding affinity, selectivity for potassium channel subtypes, and metabolic profile. This guide serves as a foundational resource for scientists, offering a detailed examination of its basic properties to facilitate its application in research and development.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is paramount for its effective use in experimental settings. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1206679-69-7[1]
Alternate CAS 52334-53-9 (unspecified salt/free base)[5][6][7][8]
Molecular Formula C₅H₇ClN₂O[1][5]
Molecular Weight 146.57 g/mol [1][5]
Appearance Solid, White solid[5][]
Purity >95%[8][]

Chemical Structure and Identification

The unique arrangement of functional groups in this compound dictates its chemical behavior and biological activity.

IUPAC Name: 4-aminopyridin-3-ol;hydrochloride[1]

Synonyms: 4-Amino-3-hydroxypyridine hydrochloride, 4-Amino-3-pyridinol HCl[1][8]

Chemical Identifiers:

  • InChI: InChI=1S/C5H6N2O.ClH/c6-4-1-2-7-3-5(4)8;/h1-3,8H,(H2,6,7);1H[1][5]

  • InChIKey: KBMSTKGEAGODPN-UHFFFAOYSA-N[1][5]

  • Canonical SMILES: C1=C(C(=CN=C1)N)O.Cl[1]

Caption: Structure of this compound.

Stability and Solubility

Proper storage and solvent selection are critical for maintaining the integrity of the compound and ensuring reproducible experimental results.

  • Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place. For long-term stability, storage at -20°C is recommended for the parent compound, 4-aminopyridine.[10]

  • Stability: Studies on the closely related 4-aminopyridine have shown it to be chemically stable in capsule form for extended periods when protected from light at room temperature.[11][12][13] While specific stability data for the 3-hydroxy derivative is not widely published, similar precautions should be taken. Aqueous solutions of 4-aminopyridine are not recommended for storage for more than one day.[10]

  • Solubility: The solubility of the parent compound, 4-aminopyridine, is approximately 30 mg/mL in PBS (pH 7.2) and also soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[10] The hydrochloride salt form of 4-Aminopyridin-3-ol is expected to have good aqueous solubility.

Analytical Characterization

Verifying the identity and purity of the compound is a prerequisite for any scientific investigation.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks corresponding to its functional groups. Based on the analysis of 4-aminopyridine, key absorbances would include N-H stretching from the amino group (~3430-3300 cm⁻¹), O-H stretching from the hydroxyl group, C=C and C=N stretching from the aromatic pyridine ring, and N-H bending.[14][15]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry of the parent compound 4-aminopyridine shows a prominent molecular ion peak.[16] For 4-Aminopyridin-3-ol, the expected molecular ion for the free base (C₅H₆N₂O) would have a mass-to-charge ratio (m/z) corresponding to its molecular weight of 110.11 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the chemical structure by showing characteristic shifts for the protons and carbons on the substituted pyridine ring.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and quantifying the concentration of this compound.

Example HPLC Protocol: A stability-indicating HPLC method is crucial for accurate analysis. While a specific method for this compound is not published, a method adapted from its parent compound, 4-aminopyridine, can serve as a starting point.[13][17]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent like acetonitrile or methanol.[17]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the compound's UV maximum (λmax of 4-aminopyridine is 245 nm).[10]

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase or a compatible solvent. Create a calibration curve using serial dilutions.

  • Sample Analysis: Dilute the sample to fall within the linear range of the calibration curve and analyze in duplicate or triplicate.

Caption: Workflow for Analytical Validation.

Biological Activity and Mechanism of Action

The primary pharmacological interest in this compound stems from its relationship to 4-aminopyridine (4-AP).

  • Mechanism of Action: 4-AP is a non-selective blocker of voltage-gated potassium (Kᵥ) channels.[18][19] By inhibiting these channels, it prolongs the duration of action potentials in demyelinated axons. This leads to an increased influx of calcium ions at the presynaptic terminal, which in turn enhances the release of neurotransmitters at the neuromuscular junction and other synapses.[3][4] It is hypothesized that this compound acts via a similar mechanism, though its specific channel subtype selectivity and potency may differ due to the 3-hydroxy substitution.

  • Potential Applications: Given its putative mechanism, this compound is a valuable tool for:

    • Neuroscience Research: Investigating the role of specific potassium channels in neuronal excitability and synaptic transmission.[2]

    • Drug Discovery: Serving as a lead compound or scaffold for developing novel therapies for conditions involving neuronal conduction deficits, such as multiple sclerosis.[20]

    • Toxicology and Pharmacology: It may also be used in experimental models to induce seizures for the study of epilepsy and the evaluation of anticonvulsant agents.[3][18]

Safety, Handling, and Hazard Management

Adherence to strict safety protocols is mandatory when working with this class of compounds.

GHS Hazard Classification: The parent compound, 4-aminopyridine, is classified as highly toxic. While specific GHS data for the 3-hydroxy hydrochloride derivative is limited, it should be handled with the same level of caution. The primary hazards associated with 4-aminopyridine are:

  • Acute Toxicity, Oral (Fatal if swallowed) [21][22]

  • Acute Toxicity, Dermal (Toxic in contact with skin) [21]

  • Acute Toxicity, Inhalation (Toxic if inhaled) [21]

  • Skin Corrosion/Irritation [1]

  • Serious Eye Damage/Irritation [1]

  • Specific target organ toxicity — single exposure (May cause respiratory irritation) [1]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably within a chemical fume hood.[21]

  • Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[21][23]

  • Avoid breathing dust, fumes, or mists.[21][23] Do not get in eyes, on skin, or on clothing.[23]

  • Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[23]

Storage and Disposal:

  • Store locked up in a secure, designated area.[23]

  • Keep the container tightly closed and store in a dry, well-ventilated place.[22]

  • Dispose of waste material and contaminated items at an approved waste disposal facility, in accordance with local, state, and federal regulations.[23]

Experimental Protocol: Stock Solution Preparation

Accurate solution preparation is the foundation of reliable experimental data.

Objective: To prepare a 10 mM stock solution of this compound in an appropriate solvent.

Materials:

  • This compound (MW: 146.57 g/mol )

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Spatula

  • Solvent (e.g., sterile deionized water, PBS, or DMSO)

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of the compound needed. For a 10 mM solution in 10 mL:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = (0.010 mol/L) x (0.010 L) x (146.57 g/mol ) = 0.01466 g = 1.47 mg

  • Weighing: Carefully weigh out approximately 1.47 mg of this compound using an analytical balance and transfer it to the 10 mL volumetric flask. Record the exact mass.

  • Dissolving: Add a portion of the chosen solvent (e.g., ~5 mL) to the volumetric flask.

  • Mixing: Gently swirl the flask or use a vortex mixer until the solid is completely dissolved.

  • Final Volume: Add more solvent to bring the final volume to the 10 mL calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled, sealed container. If using an aqueous solvent, it is recommended to use the solution fresh or store it at 4°C for no more than 24 hours. For longer-term storage, consider preparing aliquots in an organic solvent like DMSO and storing them at -20°C or -80°C.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Donev, I., & Doneva, M. (2019).
  • PubChem. (n.d.). 4-Aminopyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminopyridine. Retrieved from [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(1), 60–62.
  • MacDougall, J., & Greenway, K. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian journal of hospital pharmacy, 57(5), 283–287.
  • National Institute of Standards and Technology. (n.d.). 4-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Aminopyridine Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62.
  • Henney, H. R., 3rd, & Blight, A. R. (2013). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC pharmacology & toxicology, 14, 47.
  • Arnaudov, M., Ivanova, B., & Dinkov, S. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 624-635.
  • Le, H. H., & Tadi, P. (2021). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 17(3), 324–328.
  • Jensen, H. B., Ravnborg, M., Dalgas, U., Risoer, A., Finnerup, N. B., & Stenager, E. (2014). 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. Therapeutic advances in neurological disorders, 7(2), 97–113.
  • SpectraBase. (n.d.). 4-Amidinopyridine hydrochloride - Optional[ATR-IR]. Retrieved from [Link]

  • Liu, Z., & Wang, Y. (2014). Synthetic development and applications of 4-aminopyridine.
  • Renganathan, M., Caggiano, A. O., & Blight, A. R. (2012). Identification of metabolites of dalfampridine (4-aminopyridine)
  • El-Sayed, Y. S. (2015). Infrared spectrum of 4-aminoantipyrine and its metal complexes. Journal of Molecular Structure, 1081, 25-33.

Sources

An In-depth Technical Guide to 4-Aminopyridin-3-ol Hydrochloride for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Neuromodulatory Agent

4-Aminopyridin-3-ol hydrochloride (CAS Number: 52334-53-9) is a heterocyclic organic compound of significant interest in the fields of neuroscience and medicinal chemistry.[1][2] As a derivative of the well-documented potassium channel blocker 4-aminopyridine (also known as fampridine), this molecule presents a unique scaffold for the development of novel therapeutics targeting neurological disorders.[1][3] This technical guide provides a comprehensive overview of this compound, encompassing its chemical identity, plausible synthetic routes, mechanism of action, and its burgeoning applications in drug discovery and development.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in a research setting. The key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 52334-53-9[2][4]
Molecular Formula C₅H₇ClN₂O[2][4]
Molecular Weight 146.57 g/mol [2][4]
IUPAC Name 4-aminopyridin-3-ol;hydrochloride[5]
Synonyms 4-Amino-3-pyridinol HCl, 4-Amino-3-hydroxypyridine hydrochloride[4]
Appearance Solid[2]
Purity Typically >95% for research-grade material[4]

Elucidating the Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, a plausible and efficient synthetic route can be extrapolated from established methodologies for the synthesis of substituted pyridines. A logical approach involves a two-step process starting from a readily available precursor, 4-aminopyridine.

Proposed Synthesis Workflow:

Synthesis_Workflow Start 4-Aminopyridine Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 4-Amino-3-nitropyridine Nitration->Intermediate Reduction Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) Intermediate->Reduction Product 4-Aminopyridin-3-ol Reduction->Product HCl_Salt Salt Formation (HCl) Product->HCl_Salt Final_Product This compound HCl_Salt->Final_Product

Caption: Proposed two-step synthesis of this compound from 4-aminopyridine.

Step 1: Nitration of 4-Aminopyridine

The initial step involves the electrophilic nitration of 4-aminopyridine to introduce a nitro group at the 3-position. The amino group at the 4-position acts as an activating group, directing the incoming electrophile.

Detailed Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminopyridine in concentrated sulfuric acid. The mixture should be cooled in an ice bath to maintain a temperature between 0-5 °C.

  • Nitrating Agent Addition: A nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is added dropwise to the cooled solution of 4-aminopyridine. The temperature must be carefully controlled to prevent side reactions.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the 4-amino-3-nitropyridine product.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Step 2: Reduction of the Nitro Group and Salt Formation

The nitro group of 4-amino-3-nitropyridine is then reduced to a hydroxylamine, which rearranges to the hydroxyl group, or more commonly, the nitro group is reduced to an amino group, followed by diazotization and hydrolysis. A more direct approach is the catalytic hydrogenation of the nitro group to an amino group, followed by a Sandmeyer-type reaction. However, a more straightforward reduction to the hydroxylamine and subsequent rearrangement can be considered. For the purpose of this guide, we will focus on a general reduction of the nitro group to an amine, followed by conversion to the hydroxyl. A more direct and plausible route is the reduction of a corresponding nitro-oxide precursor.

Detailed Protocol for Reduction:

  • Reaction Setup: The 4-amino-3-nitropyridine is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Reducing Agent: A reducing agent, such as iron powder in the presence of a mineral acid (e.g., hydrochloric acid), or catalytic hydrogenation (e.g., H₂ over Pd/C), is introduced.

  • Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until the reduction is complete, as monitored by TLC.

  • Work-up: The reaction mixture is filtered to remove the catalyst or inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Conversion to Hydrochloride Salt: The resulting 4-aminopyridin-3-ol free base is dissolved in a suitable solvent (e.g., isopropanol or ether) and treated with a solution of hydrochloric acid to precipitate the desired this compound salt.

  • Purification: The hydrochloride salt is collected by filtration, washed with a cold solvent, and dried under vacuum.

Mechanism of Action: A Potassium Channel Blockade Perspective

The biological activity of this compound is presumed to be closely related to that of its parent compound, 4-aminopyridine. 4-aminopyridine is a well-characterized voltage-gated potassium (K⁺) channel blocker.[3]

Signaling Pathway Diagram:

Mechanism_of_Action Molecule 4-Aminopyridin-3-ol HCl Blockade Blockade Molecule->Blockade Kv_Channel Voltage-gated K⁺ Channel AP_Prolongation Action Potential Prolongation Kv_Channel->AP_Prolongation inhibition of repolarization Blockade->Kv_Channel Ca_Influx Increased Ca²⁺ Influx at Nerve Terminal AP_Prolongation->Ca_Influx Improved_Conduction Improved Nerve Conduction (especially in demyelinated axons) AP_Prolongation->Improved_Conduction Neurotransmitter_Release Enhanced Neurotransmitter Release (e.g., Acetylcholine) Ca_Influx->Neurotransmitter_Release

Caption: Proposed mechanism of action of this compound as a potassium channel blocker.

In demyelinated axons, the exposure of juxtaparanodal K⁺ channels leads to a current leak that can impair the propagation of action potentials. By blocking these channels, 4-aminopyridine and its derivatives are thought to:

  • Prolong the action potential duration: This allows for a greater influx of calcium ions (Ca²⁺) at the presynaptic terminal.

  • Enhance neurotransmitter release: The increased intracellular Ca²⁺ concentration facilitates the release of neurotransmitters into the synaptic cleft.

  • Improve nerve impulse conduction: By restoring the action potential, these compounds can improve signal transmission in demyelinated neurons.

The introduction of a hydroxyl group at the 3-position may modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially affecting its potency, selectivity, and blood-brain barrier permeability.

Applications in Drug Discovery and Development

The unique mode of action of this compound makes it a valuable tool and a potential therapeutic agent in several areas of research.

  • Neurological Disorders: As a potassium channel blocker, it holds promise for symptomatic treatment of conditions characterized by demyelination, such as multiple sclerosis (MS).[3] Research in this area may focus on its efficacy in improving motor function, as has been demonstrated with fampridine.

  • Spinal Cord Injury: The ability to enhance conduction in damaged neurons makes it a candidate for investigation in the context of spinal cord injury recovery.

  • Neurodegenerative Diseases: Its potential to modulate neuronal excitability could be explored in other neurodegenerative conditions.

  • Research Tool: In a laboratory setting, this compound can be used as a pharmacological tool to study the role of specific potassium channel subtypes in various physiological and pathological processes.

Experimental Protocols: A Guideline for In Vitro and In Vivo Studies

In Vitro Electrophysiology (Patch-Clamp)

Objective: To characterize the inhibitory effect of this compound on voltage-gated potassium channels in cultured neurons.

  • Cell Culture: Culture primary neurons or a suitable neuronal cell line expressing the target potassium channels.

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure potassium currents.

  • Compound Application: Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO) and dilute to the desired final concentrations in the extracellular recording solution.

  • Data Acquisition: Record potassium currents before and after the application of the compound at various concentrations.

  • Data Analysis: Analyze the data to determine the half-maximal inhibitory concentration (IC₅₀) and other pharmacological parameters.

Experimental Workflow Diagram:

Patch_Clamp_Workflow Start Cultured Neurons Patch_Pipette Whole-cell Patch-Clamp Setup Start->Patch_Pipette Baseline Record Baseline K⁺ Currents Patch_Pipette->Baseline Application Apply Compound at Various Concentrations Baseline->Application Compound_Prep Prepare 4-Aminopyridin-3-ol HCl Solutions Compound_Prep->Application Recording Record K⁺ Currents Post-Application Application->Recording Analysis Data Analysis (IC₅₀ determination) Recording->Analysis Result Characterization of K⁺ Channel Blockade Analysis->Result

Caption: Workflow for in vitro characterization of this compound using patch-clamp electrophysiology.

Safety and Handling

This compound should be handled with care in a laboratory setting. Based on the available safety data, it is classified with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning[2]

  • Hazard Statement: H302 (Harmful if swallowed)[2]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental exposure, follow standard laboratory safety protocols and seek medical attention if necessary.

Conclusion and Future Directions

This compound represents a promising molecule for researchers in the field of neuroscience and drug development. Its presumed mechanism as a potassium channel blocker, coupled with the potential for modified physicochemical properties due to its hydroxyl group, warrants further investigation. Future research should focus on elucidating its precise pharmacological profile, including its selectivity for different potassium channel subtypes, and exploring its therapeutic potential in various models of neurological disease. The development of a robust and scalable synthetic process will also be crucial for its wider application in the scientific community.

References

  • PubChem. This compound. [Link]

  • Chem-Impex. 4-Amino-3-hydroxypyridine. [Link]

  • Donev, R. et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(3), 129-135.
  • Royal Society of Chemistry. Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. [Link]

  • Kortekaas, R. et al. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Brain, 143(4), 1104-1118.
  • Amerigo Scientific. This compound. [Link]

  • Kaji, R., & Sumner, A. J. (1988).
  • K. A. S. (2014). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC Pharmacology and Toxicology, 15, 63.
  • MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. [Link]

  • Arote, R. B. et al. (2018). Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. ACS Omega, 3(10), 14349-14360.
  • Abdel-Hafez, S. H. et al. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 32(1), 481-487.
  • National Center for Biotechnology Information. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]

  • Perin, N. et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(11), 2535.

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 4-Aminopyridin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyridin-3-ol hydrochloride is a pyridine derivative with significant potential in neuroscience research and therapeutic development. While direct extensive research on this specific salt form is emerging, its core mechanism of action can be largely inferred from its parent compound, 4-amino-3-hydroxypyridine, and the well-characterized pharmacology of the closely related 4-aminopyridine (4-AP). This guide synthesizes the current understanding of 4-aminopyridine's mechanism and extrapolates the likely actions of this compound, focusing on its role as a voltage-gated potassium (Kv) channel blocker. We will delve into the downstream consequences of this action, including the enhancement of neuronal excitability and neurotransmitter release. Furthermore, this document provides detailed, field-proven experimental protocols for investigating these mechanisms, empowering researchers to validate and expand upon our current knowledge.

Introduction: The Aminopyridine Class and its Therapeutic Promise

The aminopyridines are a class of compounds known for their ability to modulate neuronal function.[1] The most studied member, 4-aminopyridine (fampridine), is a non-selective blocker of voltage-gated potassium channels and is clinically used to improve walking in patients with multiple sclerosis.[2][3][4][5][6] These compounds function by obstructing the pore of Kv channels, thereby prolonging the repolarization phase of the action potential.[7] This extended depolarization has profound effects on neuronal communication, particularly in pathological states such as demyelination. The introduction of a hydroxyl group at the 3-position, as in 4-Aminopyridin-3-ol, is anticipated to modify the compound's potency and selectivity, a concept supported by structure-activity relationship (SAR) studies of 4-AP derivatives.[2][3][5]

Core Mechanism of Action: Blockade of Voltage-Gated Potassium Channels

The primary molecular target of this compound is presumed to be the voltage-gated potassium channels. These channels are crucial for repolarizing the neuronal membrane after an action potential, thereby regulating neuronal firing frequency and signal propagation.

In conditions such as multiple sclerosis or spinal cord injury, demyelination of axons exposes Kv channels that are normally located under the myelin sheath.[5] This leads to an increased potassium efflux during action potential propagation, which can cause conduction failure. By blocking these exposed channels, aminopyridines can restore axonal conduction.

The protonated form of 4-aminopyridine is thought to enter the internal pore of the Kv channel and physically occlude it, mimicking a large potassium ion.[2][8] The addition of a hydroxyl group in 4-Aminopyridin-3-ol may influence its binding affinity and kinetics within the channel pore, potentially through altered hydrogen bonding interactions. SAR studies on 4-AP derivatives have shown that substitutions at the 3-position can significantly alter potency. For instance, a 3-methyl group enhances potency, while 3-methoxy and 3-trifluoromethyl groups reduce it compared to the parent 4-AP.[2][3][5] This suggests that the 3-hydroxyl group of 4-Aminopyridin-3-ol likely modulates its interaction with the channel, although specific IC50 values for this compound are not yet widely reported.

cluster_membrane Neuronal Membrane cluster_pore Channel Pore Kv_channel Voltage-Gated K+ Channel (Kv) K_ion K+ Ion Kv_channel->K_ion AP Action Potential (Depolarization) AP->Kv_channel Compound 4-Aminopyridin-3-ol (Protonated) Compound->Kv_channel

Caption: Mechanism of Kv channel blockade by 4-Aminopyridin-3-ol.

Downstream Effects: Enhanced Neuronal Excitability and Neurotransmitter Release

The blockade of Kv channels by this compound is expected to have two major downstream consequences:

  • Prolongation of Action Potential Duration: By inhibiting the repolarizing potassium current, the action potential duration is extended. This allows for a greater influx of calcium ions (Ca2+) through voltage-gated calcium channels at the presynaptic terminal.[9]

  • Increased Neurotransmitter Release: The elevated intracellular Ca2+ concentration at the presynaptic terminal enhances the fusion of synaptic vesicles with the presynaptic membrane, leading to an increased release of neurotransmitters such as acetylcholine, glutamate, and norepinephrine into the synaptic cleft.[9]

cluster_presynaptic Presynaptic Terminal AP Action Potential Kv_Block Kv Channel Blockade (by 4-Aminopyridin-3-ol) AP->Kv_Block AP_Prolong Prolonged Depolarization Kv_Block->AP_Prolong Ca_Influx Increased Ca2+ Influx AP_Prolong->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion NT_Release Enhanced Neurotransmitter Release Vesicle_Fusion->NT_Release

Caption: Signaling pathway from Kv channel block to neurotransmitter release.

Experimental Protocols for Mechanistic Investigation

To rigorously assess the mechanism of action of this compound, the following experimental protocols are recommended.

Whole-Cell Patch-Clamp Electrophysiology for Kv Channel Activity

This technique allows for the direct measurement of ionic currents across the membrane of a single cell, providing definitive evidence for Kv channel blockade.

Objective: To determine the IC50 of this compound on specific Kv channel subtypes (e.g., Kv1.1, Kv1.2) expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the Kv channel subtype of interest under standard conditions.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Solutions:

    • Intracellular Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 11 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.3 with KOH).

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

  • Recording:

    • Obtain a gigaohm seal between the pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit Kv currents.

  • Drug Application: Perfuse the cell with increasing concentrations of this compound in the extracellular solution.

  • Data Analysis: Measure the peak current at each voltage step for each drug concentration. Plot the concentration-response curve and fit with the Hill equation to determine the IC50.

Start Start Cell_Culture Culture Kv-Expressing HEK293 Cells Start->Cell_Culture Pipette_Prep Prepare Patch Pipette Start->Pipette_Prep Obtain_Seal Obtain Gigaohm Seal Cell_Culture->Obtain_Seal Pipette_Prep->Obtain_Seal Whole_Cell Achieve Whole-Cell Configuration Obtain_Seal->Whole_Cell Record_Baseline Record Baseline Kv Currents Whole_Cell->Record_Baseline Apply_Drug Apply 4-Aminopyridin-3-ol (Increasing Concentrations) Record_Baseline->Apply_Drug Record_Drug Record Kv Currents with Drug Apply_Drug->Record_Drug Record_Drug->Apply_Drug Next Concentration Analyze Analyze Data (IC50 Determination) Record_Drug->Analyze All Concentrations Tested End End Analyze->End

Caption: Workflow for whole-cell patch-clamp experiment.

In Vitro Neurotransmitter Release Assay Using Synaptosomes

This assay provides a functional measure of the effect of this compound on presynaptic terminal activity.

Objective: To quantify the effect of this compound on the depolarization-evoked release of a specific neurotransmitter (e.g., [3H]-glutamate) from isolated nerve terminals (synaptosomes).

Methodology:

  • Synaptosome Preparation:

    • Homogenize fresh brain tissue (e.g., rat cortex or hippocampus) in ice-cold 0.32 M sucrose solution.[10]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 17,000 x g for 20 min) to pellet the crude synaptosomal fraction.[11]

    • Resuspend the pellet in a physiological buffer.

  • Neurotransmitter Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]-glutamate) to allow for its uptake into synaptic vesicles.

  • Release Assay:

    • Aliquot the loaded synaptosomes onto filter paper in a superfusion chamber.

    • Perfuse with a physiological buffer to establish a stable baseline of spontaneous release.

    • Stimulate release by perfusing with a depolarizing solution (e.g., buffer containing high K+) in the presence and absence of various concentrations of this compound.

  • Quantification: Collect the superfusate in fractions and measure the radioactivity in each fraction using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of total neurotransmitter released above baseline for each condition. Compare the release in the presence of the drug to the control condition.

Data Presentation and Interpretation

Parameter4-Aminopyridine (4-AP)3-Methyl-4-aminopyridine (3Me4AP)3-Methoxy-4-aminopyridine (3MeO4AP)4-Aminopyridin-3-ol (Predicted)
Substitution None3-Methyl3-Methoxy3-Hydroxyl
pKa 9.179.498.87Likely between 8 and 9
logD (pH 7.4) 0.230.630.34Likely < 0.23
IC50 (µM) at +40 mV 23534820To be determined
Potency Relative to 4-AP 1.0~7-fold more potent~3- to 4-fold less potentTo be determined

Data for 4-AP, 3Me4AP, and 3MeO4AP are from structure-activity relationship studies.[2][3][5] The properties for 4-Aminopyridin-3-ol are predictions based on chemical principles and require experimental validation.

Conclusion and Future Directions

References

  • Structure-activity relationship studies of three novel 4-aminopyridine K + channel blockers. (2019). Scientific Reports. [Link]

  • Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. (2020). Scientific Reports. [Link]

  • Whole-cell patch clamp recording for cardiac potassium ion channels KV1.5, KVLQT1/minK, KV4.3 and Kir2.1 on QPatch automated patch clamp system. Sophion. [Link]

  • Whole Cell Patch Clamp Protocol. JoVE. [Link]

  • Acid-base equilibrium of 4-aminopyridine derivatives. ResearchGate. [Link]

  • Neurotransmitter release from semi-intact synaptosomes. (1998). Methods. [Link]

  • Whole cell patch clamp recordings of K + currents in of homotetrameric... ResearchGate. [Link]

  • Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. (2020). ResearchGate. [Link]

  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Journal of Medicine and Life. [Link]

  • patch-clamp-protocol-final.pdf. [Link]

  • Voltage gating and 4-aminopyridine inhibition in the Shaker Kv channel revealed by a closed-state model. (2023). bioRxiv. [Link]

  • Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers. (2019). bioRxiv. [Link]

  • Intro to DOT language. Large-scale Biological Network Analysis and Visualization 1.0 documentation. [Link]

  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. (2019). Molecules. [Link]

  • Manipulating Synapse-Enriched Biochemical Fractions to Detect a Purified Synaptic Protein's Effect on Neurotransmitter Release. (2018). Springer Protocols. [Link]

  • Whole-cell patch-clamp recording and parameters. (2023). Bioelectricity. [Link]

  • Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. (2022). STAR Protocols. [Link]

  • 4-Aminopyridine. Wikipedia. [Link]

  • Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Potassium channel blocker. Wikipedia. [Link]

  • (PDF) Synaptosome Preparations: Which Procedure Should I Use?. ResearchGate. [Link]

  • 4 Aminopyridine. PharmaCompass.com. [Link]

  • 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. (2017). British Journal of Pharmacology. [Link]

  • Voltage-gated Potassium Channels as Therapeutic Drug Targets. (2015). ACS Chemical Neuroscience. [Link]

  • Tips for Pathway Schematic design?. Reddit. [Link]

  • Voltage-gated potassium channels (K v ): Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). Current Alzheimer Research. [Link]

  • DOT Language. Graphviz. [Link]

  • The use of aminopyridines in neurological disorders. (2014). Journal of Neurology, Neurosurgery & Psychiatry. [Link]

  • Synthesis, Analgesic Evaluation, Molecular Docking and DFT Studies of Novel 4-Aminoantipyrine Derivatives. (2025). African Journal of Biomedical Research. [Link]

  • In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. (2011). Drug Metabolism and Disposition. [Link]

  • Dot Language (graph based diagrams). (2018). Medium. [Link]

  • Drawing graphs with dot. Graphviz. [Link]

  • Voltage-gated potassium channel. Wikipedia. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Advances. [Link]

  • Structure of voltage-gated potassium channels. (A) Side view of the... ResearchGate. [Link]

Sources

A Technical Guide to 4-Aminopyridin-3-ol Hydrochloride and its Analogs in Neurodegeneration Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The aminopyridine class of compounds, spearheaded by 4-Aminopyridine (4-AP), represents a cornerstone in the pharmacological toolkit for neuroscience research, particularly in the study of demyelinating diseases. As non-selective blockers of voltage-gated potassium (Kv) channels, these agents serve as powerful tools to investigate and manipulate neuronal excitability and synaptic transmission. Clinically, a slow-release formulation of 4-AP (fampridine, dalfampridine) is approved for the symptomatic treatment of walking disability in multiple sclerosis (MS), underscoring the therapeutic relevance of this molecular scaffold.[1][2][3][4]

However, the clinical utility of 4-AP is constrained by a narrow therapeutic window and potential toxicity.[5][6] This has catalyzed research into novel derivatives designed to offer an improved safety profile and enhanced efficacy. This guide focuses on 4-Aminopyridin-3-ol hydrochloride, a derivative of 4-AP. While direct, extensive research on this specific molecule is nascent, this document synthesizes the foundational knowledge from its parent compound and closely related, novel analogs like 4-Aminopyridine-3-methanol (4-AP-3-MeOH). By examining the well-established mechanisms of 4-AP and the emerging data on its derivatives, this guide provides a comprehensive framework for researchers aiming to leverage these compounds in preclinical models of neurodegenerative and demyelinating disorders.

Part 1: Foundational Pharmacology of the 4-Aminopyridine Scaffold

Core Mechanism of Action: Potassium Channel Blockade

The primary mechanism of action for 4-aminopyridines is the blockade of voltage-gated potassium channels.[1][2][7] In healthy myelinated axons, Kv channels are typically concentrated in the juxtaparanodal region, covered by the myelin sheath. During nerve impulse propagation (the action potential), the influx of sodium ions (Na+) causes depolarization, while the subsequent efflux of potassium ions (K+) through Kv channels leads to repolarization, terminating the signal.

In demyelinating diseases such as multiple sclerosis, the loss of the myelin sheath exposes these internodal Kv channels.[7] This exposure leads to a significant leakage of potassium ions during depolarization, which shortens the action potential duration and weakens the electrical signal. This current leakage is a primary cause of conduction failure in demyelinated axons, leading to the manifestation of neurological symptoms.[2][3]

4-AP, being lipid-soluble, readily crosses the blood-brain barrier and physically occludes the pore of these exposed Kv channels.[1][2][8] This blockade reduces the repolarizing K+ current, thereby prolonging the duration of the action potential. This extended depolarization allows the nerve impulse to be sustained for a longer period, increasing the likelihood that it will successfully propagate past the demyelinated lesion to the axon terminal.[9][10]

Signaling Pathway: Action of 4-Aminopyridine on Demyelinated Axons

G cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention AP_start Action Potential (Approaching Lesion) Demyelination Demyelinated Segment (Kv Channels Exposed) AP_start->Demyelination Propagation Conduction_Fail Conduction Failure Demyelination->Conduction_Fail K+ Leakage Restore Action Potential Restored & Prolonged Demyelination->Restore Successful Propagation Four_AP 4-Aminopyridine Block Blocks Exposed Kv Channels Four_AP->Block Block->Demyelination Inhibits K+ Leakage G EAE EAE Mouse Model (Peak Disease) Dissect Isolate Spinal Cord in cold aCSF EAE->Dissect Mount Mount in Recording Chamber Dissect->Mount Record_Base Record Baseline Compound Action Potential (CAP) Mount->Record_Base Apply_Drug Apply 4-Aminopyridin-3-ol HCl (via perfusion) Record_Base->Apply_Drug Establish Stability Record_Test Record Test CAP (Measure change) Apply_Drug->Record_Test 60-90 min Washout Washout with standard aCSF Record_Test->Washout Assess Reversibility

Caption: Workflow for testing compound efficacy on axonal conduction.

In Vitro Patch-Clamp Electrophysiology

Objective: To characterize the effect of this compound on neuronal firing properties.

Methodology:

  • Preparation: Prepare acute brain slices (e.g., hippocampus or cortex) or use cultured primary neurons.

  • Recording: Obtain whole-cell patch-clamp recordings from a neuron.

  • Protocol: In current-clamp mode, inject a series of depolarizing current steps to elicit action potentials and establish a baseline firing frequency.

  • Application: Perfuse the recording chamber with the test compound.

  • Analysis: Repeat the current-step protocol. A blocker of repolarizing K+ currents is expected to increase the number of action potentials fired for a given current injection and potentially broaden the action potential waveform.

Part 4: Data Summary and Future Directions

Quantitative Data Summary

The following table summarizes key potency values for 4-AP, providing a benchmark against which new derivatives can be compared.

CompoundTarget/AssayIC50 / Effective ConcentrationSource
4-Aminopyridine (4-AP)KV1.1170 µM[11][12]
4-Aminopyridine (4-AP)KV1.2230 µM[11][12]
4-Aminopyridine (4-AP)CYP2E1 Inhibition~125 µM[13]
4-AP-3-MeOHConduction Restoration (stretched spinal cord)0.01 µM - 0.1 µM[14]
Concluding Remarks and Future Outlook

This compound belongs to a promising class of neuromodulatory agents with clear therapeutic relevance. While the parent compound, 4-AP, has paved the way, the future of this research lies in the development of derivatives with superior safety and efficacy profiles. The preliminary data on analogs like 4-AP-3-MeOH strongly suggest that 3-position substitutions on the aminopyridine ring are a viable strategy for creating next-generation Kv channel blockers.

Future research should focus on:

  • Direct Characterization: Undertaking comprehensive in vitro and in vivo studies to directly characterize the pharmacology, toxicology, and efficacy of this compound.

  • Kv Channel Subtype Selectivity: Profiling the binding affinity of new derivatives against a panel of Kv channel subtypes to identify more selective compounds.

  • Neuroprotective Mechanisms: Investigating whether these compounds confer direct neuroprotective effects beyond the symptomatic restoration of conduction, such as promoting remyelination or reducing inflammatory damage. [4][7] By systematically building upon the foundational knowledge of 4-AP, researchers can effectively evaluate and potentially advance derivatives like this compound as powerful research tools and candidates for therapeutic development in neurology.

References

  • Arranz-Marcos, P. et al. (2016). 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. Therapeutic Advances in Neurological Disorders. Available at: [Link]

  • Bever, C. T. Jr. et al. (1991). 4-Aminopyridine in multiple sclerosis: prolonged administration. Neurology. Available at: [Link]

  • van Diemen, H. A. et al. (1992). The effect of 4-aminopyridine on clinical signs in multiple sclerosis: a randomized, placebo-controlled, double-blind, cross-over study. Annals of Neurology. Available at: [Link]

  • Stefoski, D. et al. (1987). 4-Aminopyridine improves clinical signs in multiple sclerosis. Annals of Neurology. Available at: [Link]

  • Traykova-Ivanova, M. et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. Available at: [Link]

  • Dietrich, M. et al. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Brain. Available at: [Link]

  • Wikipedia. (n.d.). 4-Aminopyridine. Available at: [Link]

  • Wessell, R. H. et al. (1993). 4-Aminopyridine in the treatment of Alzheimer's disease. Progress in Neuro-Psychopharmacology and Biological Psychiatry. Available at: [Link]

  • Orie, K. J. et al. (2020). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Available at: [Link]

  • Nikolova, S. et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research. Available at: [Link]

  • Al-Izki, S. et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology and Therapy. Available at: [Link]

  • Liu, S. et al. (2011). Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Experimental Neurology. Available at: [Link]

  • Wurtman, R. J. (1984). Effects of 4-aminopyridine in elderly patients with Alzheimer's disease. The New England Journal of Medicine. Available at: [Link]

  • Srivastava, P. C. et al. (1987). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry. Available at: [Link]

  • Henney, H. R. 3rd et al. (2012). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. Drug Metabolism Letters. Available at: [Link]

  • Liu, S. et al. (2011). Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Experimental Neurology. Available at: [Link]

  • Traykova-Ivanova, M. et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. Available at: [Link]

  • Zrzavy, T. et al. (2021). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes. Multiple Sclerosis Journal. Available at: [Link]

  • Traykova-Ivanova, M. et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. Available at: [Link]

  • Sharma, A. et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Li, Y. et al. (2024). Recent Advances in Drug Development for Alzheimer's Disease: A Comprehensive Review. Journal of Alzheimer's Disease. Available at: [Link]

  • Spiller, H. A. et al. (2011). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology. Available at: [Link]

  • Amerigo Scientific. (n.d.). This compound. Available at: [Link]

  • Krutak-Krol, H. et al. (2019). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. Available at: [Link]

  • El-Gamal, M. I. et al. (2023). Review on anti-alzheimer drug development: approaches, challenges and perspectives. RSC Advances. Available at: [Link]

Sources

A Comparative Technical Guide to 4-Aminopyridin-3-ol Hydrochloride and 4-Aminopyridine for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of 4-Aminopyridin-3-ol hydrochloride and its parent compound, 4-Aminopyridine. While 4-Aminopyridine is a well-characterized potassium channel blocker with established clinical applications, its hydroxylated analog remains a subject of exploratory research. This document aims to synthesize the available technical data for both molecules, offering insights into their structural nuances, physicochemical properties, and potential biological activities to inform future research and development endeavors.

Structural and Physicochemical Differentiation

The introduction of a hydroxyl group at the 3-position of the pyridine ring in this compound fundamentally alters the molecule's electronic and steric properties compared to 4-Aminopyridine. This seemingly minor structural modification has significant implications for its physicochemical characteristics, which in turn are expected to influence its pharmacokinetic and pharmacodynamic profiles.

Chemical Structures

The foundational difference lies in their molecular architecture.

Figure 1: Chemical Structures of the two compounds.

Physicochemical Properties: A Comparative Table

The following table summarizes the key physicochemical properties of both compounds. It is important to note that while extensive experimental data is available for 4-Aminopyridine, some properties for this compound are based on computational predictions and are denoted accordingly.

PropertyThis compound4-AminopyridineReference(s)
Molecular Formula C₅H₇ClN₂OC₅H₆N₂[1][2]
Molecular Weight 146.57 g/mol 94.11 g/mol [1][2]
CAS Number 1206679-69-7504-24-5[1][2]
pKa Not Experimentally Determined9.17[1]
logP 0.79 (Computed)-0.76 (at pH 7.4)[3]
Aqueous Solubility High (Predicted)112 g/L at 20°C[3]
Topological Polar Surface Area (TPSA) 59.1 Ų38.9 Ų[4]

The presence of the hydroxyl group in this compound is predicted to increase its polarity, as reflected in the higher TPSA value. This is expected to result in higher aqueous solubility compared to 4-Aminopyridine. The computed logP value also suggests a potential for good membrane permeability.

Synthesis and Spectroscopic Analysis

Synthetic Approaches

4-Aminopyridine: The synthesis of 4-Aminopyridine has been well-established through various methods. A common commercial route involves a two-stage process starting from pyridine.[5] Another prevalent laboratory-scale synthesis utilizes the reduction of 4-nitropyridine-N-oxide with iron in the presence of an acid.[5]

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of these molecules.

4-Aminopyridine:

  • ¹H NMR: The proton NMR spectrum of 4-Aminopyridine typically shows two sets of signals corresponding to the aromatic protons on the pyridine ring and a signal for the amino protons.[8][9]

  • ¹³C NMR: The carbon NMR spectrum displays distinct signals for the carbon atoms of the pyridine ring.[10][11]

  • FT-IR: The infrared spectrum exhibits characteristic peaks for N-H stretching of the amino group, C-N stretching, and aromatic C-H and C=C stretching vibrations.[12][13]

  • Mass Spectrometry: The mass spectrum shows a prominent molecular ion peak and characteristic fragmentation patterns.[14][15]

This compound:

Authenticated, publicly available NMR, IR, and mass spectra for this compound are not available in the searched resources. Researchers synthesizing this compound would need to perform these analyses for structural confirmation. Predicted spectral data can serve as a preliminary guide.

Biological Activity and Mechanism of Action

4-Aminopyridine: A Potent Potassium Channel Blocker

4-Aminopyridine is a well-established, non-selective blocker of voltage-gated potassium (Kv) channels.[16] Its mechanism of action involves the physical occlusion of the potassium channel pore, which prolongs the duration of the action potential. This leads to an increased influx of calcium ions at the presynaptic terminal, thereby enhancing the release of neurotransmitters such as acetylcholine.[17] This property is the basis for its therapeutic use in improving walking in patients with multiple sclerosis, where it helps to restore conduction in demyelinated axons.[2]

G Figure 2: Mechanism of Action of 4-Aminopyridine cluster_0 Presynaptic Neuron AP Action Potential K_channel Voltage-gated K+ Channel AP->K_channel Opens Prolonged_AP Prolonged Action Potential AP->Prolonged_AP Is prolonged by blocked K+ channels Repolarization Repolarization K_channel->Repolarization K+ efflux leads to Four_AP 4-Aminopyridine Four_AP->K_channel Blocks Ca_channel Voltage-gated Ca2+ Channel Prolonged_AP->Ca_channel Keeps open longer Ca_influx Increased Ca2+ Influx Ca_channel->Ca_influx Vesicles Synaptic Vesicles Ca_influx->Vesicles Triggers fusion of NT_release Enhanced Neurotransmitter Release Vesicles->NT_release

Figure 2: Simplified workflow of 4-Aminopyridine's mechanism of action.

Beyond its effects on potassium channels, 4-Aminopyridine has also been shown to have cholinergic activity, capable of activating cholinergic chloride conductance.[8][10]

This compound: A Potential Cholinergic Agent

While direct experimental evidence is limited, 4-Amino-3-hydroxypyridine has been described as a cholinergic drug.[18] The presence of the hydroxyl group could potentially alter its binding affinity and selectivity for different ion channels and receptors compared to 4-Aminopyridine. It is plausible that it may also exhibit potassium channel blocking activity, though likely with a different potency and selectivity profile. Further research is required to elucidate its precise mechanism of action and to determine if it shares the potassium channel blocking properties of its parent compound. One report suggests it can cross the blood-brain barrier and has shown inhibitory effects on the growth of rat striatal neurons in cell culture.[18]

Applications in Research and Drug Development

4-Aminopyridine: From Research Tool to Therapeutic Agent

4-Aminopyridine is widely used in neuroscience research as a pharmacological tool to study the role of potassium channels in various physiological and pathological processes.[19] Its ability to induce epileptiform activity in vitro and in vivo makes it a useful model for studying epilepsy.[20] Clinically, its extended-release formulation, dalfampridine, is approved for the symptomatic treatment of walking impairment in patients with multiple sclerosis.[2]

This compound: An Unexplored Frontier

As a derivative of fampridine (4-Aminopyridine), this compound is of interest in the context of drug discovery.[] Its potential as a cholinergic agent suggests it could be investigated for conditions where cholinergic neurotransmission is impaired. The increased polarity due to the hydroxyl group might lead to a different pharmacokinetic profile, potentially reducing its ability to cross the blood-brain barrier compared to 4-Aminopyridine, which could be advantageous for targeting peripheral systems. However, without concrete biological data, its therapeutic potential remains speculative.

Experimental Protocols

In Vitro Assay for Potassium Channel Blocking Activity

A standard method to assess the potassium channel blocking activity of the compounds is the whole-cell patch-clamp technique on cells expressing specific Kv channel subtypes (e.g., HEK293 cells transfected with Kv1.1).

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells expressing the desired Kv channel subtype under standard conditions.

  • Preparation of Solutions: Prepare stock solutions of 4-Aminopyridine and this compound in an appropriate solvent (e.g., water or DMSO) and dilute to the final desired concentrations in the extracellular recording solution.

  • Patch-Clamp Recording:

    • Obtain whole-cell patch-clamp recordings from single cells.

    • Hold the membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure channels are closed.

    • Apply depolarizing voltage steps to elicit potassium currents.

  • Drug Application: Perfuse the cells with the different concentrations of the test compounds and record the potassium currents.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the compounds to determine the percentage of inhibition. Construct concentration-response curves and calculate the IC₅₀ value for each compound.

G Figure 3: Patch-Clamp Workflow cluster_0 Experimental Workflow Cell_Culture Culture Kv Channel-Expressing Cells Patch Establish Whole-Cell Patch-Clamp Cell_Culture->Patch Solutions Prepare Drug Solutions Apply_Drug Perfuse with Test Compound Solutions->Apply_Drug Record_Control Record Baseline K+ Currents Patch->Record_Control Record_Control->Apply_Drug Analysis Analyze Inhibition and Calculate IC50 Record_Control->Analysis Record_Drug Record K+ Currents with Drug Apply_Drug->Record_Drug Record_Drug->Analysis

Figure 3: A simplified workflow for assessing potassium channel blockade.

In Vitro Assay for Cholinergic Activity

To investigate the potential cholinergic activity, a functional assay measuring the response of cells expressing cholinergic receptors can be employed.

Step-by-Step Methodology:

  • Cell Line: Use a cell line endogenously expressing or transfected with a specific subtype of cholinergic receptor (e.g., nicotinic or muscarinic).

  • Assay Principle: The assay could measure changes in intracellular calcium concentration using a fluorescent calcium indicator (e.g., Fura-2) or changes in membrane potential using a fluorescent voltage-sensitive dye.

  • Procedure:

    • Load the cells with the appropriate fluorescent dye.

    • Establish a baseline fluorescence reading.

    • Apply known cholinergic agonists (e.g., acetylcholine, nicotine) as positive controls.

    • Apply different concentrations of 4-Aminopyridine and this compound and measure the change in fluorescence.

    • To confirm receptor-mediated effects, pre-incubate cells with specific cholinergic antagonists before applying the test compounds.

  • Data Analysis: Quantify the change in fluorescence as a measure of receptor activation and construct dose-response curves.

Safety and Handling

Both 4-Aminopyridine and its derivatives should be handled with caution in a laboratory setting.

  • 4-Aminopyridine: Is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. It is a potent convulsant. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • This compound: While specific toxicity data is limited, it should be treated as a potentially hazardous compound due to its structural similarity to 4-Aminopyridine. The GHS hazard statements indicate it is harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] Standard laboratory safety procedures should be strictly followed.

Conclusion and Future Directions

4-Aminopyridine is a thoroughly investigated molecule with a clear mechanism of action and established clinical utility. In contrast, this compound represents a structurally related but functionally under-explored compound. The introduction of a hydroxyl group is predicted to significantly alter its physicochemical properties, which may translate to a distinct pharmacological profile.

Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a reliable synthetic route and obtaining comprehensive spectroscopic data for this compound.

  • In-Depth Pharmacological Profiling: Conducting a battery of in vitro assays to determine its activity on a panel of ion channels (including various Kv subtypes) and neurotransmitter receptors (particularly cholinergic receptors).

  • Comparative Studies: Directly comparing the potency, selectivity, and mechanism of action of this compound with 4-Aminopyridine in the same experimental systems.

  • Pharmacokinetic Evaluation: Assessing its metabolic stability, membrane permeability, and potential to cross the blood-brain barrier.

Such studies will be instrumental in unlocking the therapeutic potential of this and other substituted aminopyridines, potentially leading to the development of novel therapeutics with improved efficacy and safety profiles.

References

Sources

A Practical Guide to the Laboratory Synthesis of 4-Aminopyridin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the laboratory-scale synthesis of 4-Aminopyridin-3-ol hydrochloride. Substituted aminopyridines are crucial scaffolds in medicinal chemistry and drug development. This document is intended for researchers, chemists, and drug development professionals, offering a detailed narrative on the synthesis strategy, mechanistic rationale, step-by-step experimental procedures, and robust safety protocols. The synthesis is presented as a reliable two-step process commencing from the commercially available precursor, 3-hydroxypyridine. The described methodology is designed to be self-validating through clear characterization checkpoints, ensuring the integrity and purity of the final compound.

Introduction and Strategic Overview

4-Aminopyridin-3-ol is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group on a pyridine core, makes it a versatile building block for the synthesis of more complex heterocyclic systems and potential pharmaceutical agents. The hydrochloride salt form enhances the compound's stability and aqueous solubility, rendering it more amenable to handling and subsequent applications.[1]

The synthetic strategy outlined herein was chosen for its logical progression, reliance on well-established chemical transformations, and use of readily accessible starting materials. The core of this synthesis involves two primary transformations:

  • Regioselective Nitration: The introduction of a nitro group onto the pyridine ring at the position para to the hydroxyl group.

  • Chemoselective Reduction: The reduction of the nitro group to the corresponding primary amine.

This approach is predicated on fundamental principles of electrophilic aromatic substitution, where the activating, ortho, para-directing nature of the hydroxyl group is leveraged to control the regiochemical outcome of the nitration step. The subsequent reduction is a standard transformation, for which several reliable methods exist. Finally, the formation of the hydrochloride salt is a straightforward acid-base reaction.

Mechanistic Considerations: The "Why" Behind the Protocol

A robust synthetic protocol is built upon a solid understanding of the underlying reaction mechanisms. The choices made in this procedure are deliberate and grounded in established chemical principles.

  • Step I: Electrophilic Nitration of 3-Hydroxypyridine

    The initial step is the nitration of 3-hydroxypyridine to form 4-nitro-3-hydroxypyridine (which exists in tautomeric equilibrium with 3-nitro-4(1H)-pyridone). The hydroxyl group at C-3 is a powerful activating group, donating electron density into the pyridine ring and facilitating electrophilic attack. It directs incoming electrophiles to the ortho (C-2, C-4) and para (C-6, though C-4 is electronically preferred) positions. The reaction is performed in a mixture of concentrated sulfuric and nitric acids. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The strong acidic environment also protonates the pyridine nitrogen, which deactivates the ring; however, the powerful activating effect of the hydroxyl group overcomes this, allowing the reaction to proceed. The C-4 position is sterically accessible and electronically favored, leading to the desired 4-nitro product.

  • Step II: Catalytic Hydrogenation for Nitro Group Reduction

    For the reduction of the nitro group to an amine, catalytic hydrogenation is the method of choice due to its high efficiency, clean reaction profile, and typically quantitative yields. We utilize palladium on carbon (Pd/C) as the catalyst. The process involves the adsorption of the nitro compound and molecular hydrogen onto the palladium surface. The catalyst facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). This method is highly chemoselective, leaving the pyridine ring and hydroxyl group intact under controlled conditions. The acidic conditions from the addition of hydrochloric acid during the reaction help in preventing catalyst poisoning and ensure the product is formed as its hydrochloride salt in situ.

  • Step III: Hydrochloride Salt Formation and Purification

    While the hydrogenation can be run under acidic conditions to form the salt directly, a distinct final step ensures purity. If the reduction is performed to yield the free base, it is then dissolved in a suitable solvent like isopropanol. The addition of concentrated hydrochloric acid protonates the basic amino group and the pyridine nitrogen, leading to the precipitation of the highly crystalline and stable dihydrochloride or monohydrochloride salt. Recrystallization is then employed to achieve high purity, removing any non-basic impurities or reaction byproducts.

Visualized Synthesis and Workflow

Overall Reaction Pathway

The two-step synthesis from 3-hydroxypyridine to this compound is summarized below.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction & Salt Formation 3-Hydroxypyridine 3-Hydroxypyridine 4-Nitro-3-hydroxypyridine 4-Nitro-3-hydroxypyridine 3-Hydroxypyridine->4-Nitro-3-hydroxypyridine  HNO₃, H₂SO₄  0-10 °C Product 4-Aminopyridin-3-ol Hydrochloride 4-Nitro-3-hydroxypyridine->Product  H₂, Pd/C  HCl, Ethanol A Nitration of 3-Hydroxypyridine B Reaction Quench (Pour onto ice) A->B C Neutralization & Precipitation B->C D Isolate & Dry Intermediate (4-Nitro-3-hydroxypyridine) C->D E Catalytic Hydrogenation Setup D->E F Reduction Reaction E->F G Catalyst Filtration F->G H Solvent Evaporation G->H I Dissolution in Alcohol H->I J HCl Addition & Crystallization I->J K Isolate & Dry Final Product J->K L Characterization (NMR, MS) K->L

Caption: Laboratory workflow for synthesis and validation.

Detailed Experimental Protocol

Safety Preamble: All operations must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves (nitrile or neoprene), must be worn at all times. [2]

Part A: Synthesis of 4-Nitro-3-hydroxypyridine
  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice/salt bath.

  • Acid Mixture: Carefully add 50 mL of concentrated sulfuric acid to the flask. Cool the acid to 0 °C with stirring.

  • Precursor Addition: In small portions, add 9.5 g (0.1 mol) of 3-hydroxypyridine to the cold sulfuric acid. Ensure the temperature does not exceed 10 °C during the addition.

  • Nitrating Agent: Slowly add 7.5 mL of concentrated nitric acid (70%) via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.

  • Work-up and Isolation:

    • Prepare a 1 L beaker containing 500 g of crushed ice.

    • Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

    • Once the mixture has reached room temperature, cautiously neutralize it by adding a saturated solution of sodium carbonate or ammonium hydroxide until the pH is approximately 7. A yellow precipitate will form.

    • Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) and then with a small amount of cold ethanol.

    • Dry the yellow solid under vacuum at 50 °C to a constant weight.

Part B: Synthesis of this compound
  • Reaction Setup: To a 500 mL hydrogenation flask or a suitable heavy-walled reaction vessel, add the dried 4-nitro-3-hydroxypyridine (14.0 g, 0.1 mol) and 200 mL of ethanol.

  • Catalyst and Acid: Carefully add 0.7 g of 10% Palladium on Carbon (Pd/C) catalyst (50% wet). Caution: Dry Pd/C is pyrophoric. Following the catalyst, add 10 mL of concentrated hydrochloric acid.

  • Hydrogenation: Secure the flask to a Parr hydrogenator or similar apparatus. Purge the system with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require initial cooling. Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-6 hours when hydrogen uptake ceases.

  • Work-up and Isolation:

    • Depressurize the vessel and purge the system with nitrogen.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with small portions of hot ethanol (2 x 25 mL) to recover all the product. Caution: Do not allow the catalyst filter cake to dry in the air; keep it wet with water to prevent ignition.

    • Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator. This will yield the crude hydrochloride salt as a solid.

  • Purification:

    • Recrystallize the crude solid from a mixture of ethanol and isopropanol or water/ethanol to obtain purified crystals.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum at 60 °C.

Quantitative Data Summary

SubstanceFormulaMolar Mass ( g/mol )Moles (mol)EquivalentsAmount Used
Step 1
3-HydroxypyridineC₅H₅NO95.100.101.09.5 g
Nitric Acid (70%)HNO₃63.01~0.11~1.17.5 mL
Sulfuric AcidH₂SO₄98.08-Catalyst/Solvent50 mL
Step 2
4-Nitro-3-hydroxypyridineC₅H₄N₂O₃140.090.101.014.0 g (Assumed)
10% Pd/C (50% wet)Pd/C--Catalyst0.7 g
Hydrochloric Acid (conc.)HCl36.46~0.12~1.210 mL
HydrogenH₂2.02ExcessReductant50 psi
Product
4-Aminopyridin-3-ol HClC₅H₇ClN₂O146.57--Expected Yield: 75-85%

Product Characterization and Validation

To ensure the successful synthesis of this compound, the final product must be rigorously characterized.

  • ¹H NMR Spectroscopy (D₂O, 400 MHz): The expected spectrum would show signals for the three aromatic protons on the pyridine ring. The proton at C-2 would likely be a singlet or a narrow doublet, while the protons at C-5 and C-6 would appear as doublets with a characteristic coupling constant. The chemical shifts will be influenced by the protonation state of the molecule in D₂O.

  • ¹³C NMR Spectroscopy (D₂O, 100 MHz): The spectrum should display five distinct signals corresponding to the carbon atoms of the pyridine ring. The chemical shifts will confirm the substitution pattern.

  • Mass Spectrometry (ESI+): This analysis should show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 111.05, where M is the molecular mass of 4-Aminopyridin-3-ol.

  • Melting Point: The purified hydrochloride salt should exhibit a sharp melting point, which can be compared to literature values if available.

  • Purity (HPLC): The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), aiming for a purity of >95%. [3]

Safety and Hazard Management

The synthesis of this compound involves several hazardous materials and procedures. A thorough risk assessment is mandatory before commencing any work.

  • Substance Hazards:

    • Concentrated Acids (H₂SO₄, HNO₃): Severely corrosive and strong oxidizing agents. Can cause severe burns upon contact. Handle only in a fume hood with appropriate PPE.

    • Palladium on Carbon (Pd/C): The dry catalyst is pyrophoric and can ignite spontaneously in air. Always handle in a wet state. The catalyst-impregnated Celite pad from filtration must be quenched with water and disposed of as hazardous waste.

    • Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is leak-proof and operated in a well-ventilated area away from ignition sources.

    • This compound (Product): Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. [1]Avoid inhalation of dust and direct contact. [2]

  • Recommended Protective Measures:

    • Engineering Controls: Use a certified chemical fume hood for all manipulations. [2] * Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a lab coat, and impervious gloves. [2] * Emergency Procedures: Have an emergency eyewash station and safety shower readily accessible. In case of skin contact, wash immediately with plenty of water. [2]In case of eye contact, rinse cautiously with water for several minutes. [2]If inhaled, move the person to fresh air. [2]Seek medical attention in all cases of significant exposure.

  • Waste Disposal: All chemical waste, including acidic solutions, organic solvents, and catalyst residues, must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations. [2]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

4-Aminopyridin-3-ol hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Aminopyridin-3-ol Hydrochloride: Properties, Metabolism, and Analytical Considerations

Introduction

This compound is a heterocyclic organic compound of significant interest to researchers in pharmacology and drug development. While not a therapeutic agent in itself, it holds a critical position as the primary human metabolite of Fampridine (4-aminopyridine), a well-established potassium channel blocker used to improve walking in patients with multiple sclerosis (MS).[1] Understanding the physicochemical properties, metabolic generation, and analytical characterization of this metabolite is paramount for comprehensive pharmacokinetic (PK) and drug-drug interaction (DDI) studies of its parent compound.

This guide provides a detailed overview of this compound, designed for scientists and drug development professionals. It moves beyond basic data to explain the causality behind analytical methods and explores its biological context, grounded in its relationship with Fampridine.

Core Physicochemical Properties

The fundamental identity and characteristics of a compound are the foundation of all further research. This compound is the salt form of the free base, 4-aminopyridin-3-ol, which enhances its stability and solubility in aqueous media, a crucial attribute for laboratory and analytical applications.

PropertyDataSource(s)
Molecular Formula C₅H₇ClN₂O[2][3][4][]
Molecular Weight 146.57 g/mol [2][3][4][][6]
CAS Number 52334-53-9[2][3]
Appearance Solid[2]
IUPAC Name 4-aminopyridin-3-ol;hydrochloride[4]
Synonyms 4-Amino-3-pyridinol HCl[3]
InChI Key KBMSTKGEAGODPN-UHFFFAOYSA-N[2]

Biological Significance and Metabolic Pathway

The primary relevance of 4-Aminopyridin-3-ol stems from its role as a metabolite of 4-aminopyridine (Fampridine). Fampridine exerts its therapeutic effect by blocking voltage-gated potassium channels in the central nervous system.[7][8][9] This blockade prolongs the action potential in demyelinated axons, improving nerve impulse conduction.[1][9]

The biotransformation of Fampridine into 4-Aminopyridin-3-ol is a critical step in its clearance from the body. This metabolic process is primarily mediated by a specific cytochrome P450 enzyme.

Mechanism of Metabolic Formation
  • Enzymatic Conversion: The 3-hydroxylation of 4-aminopyridine is catalyzed by Cytochrome P450 2E1 (CYP2E1).[1] This is a phase I metabolic reaction that introduces a hydroxyl group onto the pyridine ring, increasing the molecule's polarity and facilitating its subsequent excretion.

  • Pharmacological Activity: In vitro studies have shown that the metabolites of Fampridine, including 3-hydroxy-4-aminopyridine, do not possess significant pharmacological activity against potassium channels.[1] This is a crucial finding, as it indicates that the therapeutic effect is attributable to the parent drug, and the metabolite is part of the inactivation and elimination pathway.

The diagram below illustrates this key metabolic conversion.

G cluster_0 Metabolic Pathway Fampridine 4-Aminopyridine (Fampridine) Metabolite 4-Aminopyridin-3-ol Fampridine->Metabolite  CYP2E1 (3-Hydroxylation)

Caption: Metabolic conversion of 4-Aminopyridine to 4-Aminopyridin-3-ol.

Synthesis and Analytical Characterization

While commercially available, understanding the synthesis and analytical purification of this compound is essential for researchers who may need to produce it as an analytical standard or for further investigation.

Proposed Synthetic Route

A plausible and common synthetic approach for this class of compounds involves the reduction of a nitro-substituted precursor. The synthesis could logically proceed from 4-Hydroxy-3-nitropyridine. The critical step is the selective reduction of the nitro group to an amine without altering the rest of the pyridine ring structure.

G cluster_1 Proposed Synthesis Start 4-Hydroxy-3-nitropyridine Product 4-Aminopyridin-3-ol Start->Product  Reduction (e.g., H₂, Pd/C) HCl_Salt 4-Aminopyridin-3-ol HCl Product->HCl_Salt  Acidification (HCl)

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: HPLC Purity Assessment

To ensure the identity and purity of this compound, a robust analytical method such as High-Performance Liquid Chromatography (HPLC) is required. The following protocol is a self-validating system designed for accurate quantification.

Causality Behind Method Choices:

  • Column: A C18 reversed-phase column is chosen for its versatility in retaining polar to moderately non-polar compounds. The aromatic pyridine ring interacts well with the stationary phase.

  • Mobile Phase: A buffered mobile phase (e.g., phosphate or acetate buffer) is critical. It maintains a consistent pH, ensuring that the amine and hydroxyl functional groups have a stable ionization state. This leads to sharp, reproducible peak shapes. Acetonitrile is used as the organic modifier to elute the compound from the column.

  • Detector: UV detection is ideal because the pyridine ring is an excellent chromophore. A wavelength of approximately 260 nm is a logical starting point for aromatic heterocyclic systems.

  • Standard Preparation: Using a certified reference standard is essential for accurate quantification and system suitability checks.

Step-by-Step Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 1:1 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Prepare the test sample at a target concentration of 50 µg/mL in the same diluent.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 40% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 260 nm.

    • Column Temperature: 30 °C.

  • Analysis and Data Processing:

    • Inject a blank (diluent) to establish a baseline.

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Ensure the correlation coefficient (r²) is >0.999.

    • Inject the test sample.

    • Calculate the purity of the sample by comparing its peak area to the standard curve, accounting for all detected impurities.

The workflow for this analytical procedure is visualized below.

G cluster_2 HPLC Analysis Workflow A Standard & Sample Preparation B HPLC System Setup (Column, Mobile Phase) A->B C Calibration Curve Generation B->C D Sample Injection & Data Acquisition C->D E Data Processing (Integration & Quantification) D->E F Purity Report E->F

Caption: General workflow for HPLC-based purity analysis.

Safety and Handling

As with any chemical reagent, proper laboratory safety protocols must be followed when handling this compound.

  • Hazard Identification: The compound is classified as harmful if swallowed.[4] It may also cause skin, eye, and respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a compound of high importance for pharmaceutical research, not for its direct therapeutic effects, but for its status as the principal metabolite of the MS drug Fampridine. A thorough understanding of its properties, its formation via CYP2E1-mediated metabolism, and the methods for its synthesis and analysis are indispensable for researchers conducting pharmacokinetic, safety, and drug interaction studies. The technical frameworks provided in this guide offer a solid foundation for the accurate and reliable scientific investigation of this key metabolite.

References

  • Amerigo Scientific. (n.d.). This compound. Retrieved from Amerigo Scientific website. [Link]

  • PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information website. [Link]

  • Zafirova, M., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. [Link]

  • Wikipedia. (n.d.). 4-Aminopyridine. Retrieved from Wikipedia website. [Link]

  • Henney, H. R., et al. (2015). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. Clinical Therapeutics. [Link]

  • Jensen, M. K., & Blaabjerg, M. (2014). 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. Therapeutic Advances in Neurological Disorders. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from Semantic Scholar website. [Link]

  • Spiller, H. A., & Hays, H. L. (2011). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology. [Link]

  • Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.

Sources

Introduction: The Metabolic Context of 4-Aminopyridin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Investigative Guide to the Potential Biological Targets of 4-Aminopyridin-3-ol Hydrochloride: A Profile Based on its Progenitor, 4-Aminopyridine

This compound is the hydrochloride salt of 4-amino-3-hydroxypyridine, a known metabolite of the well-characterized drug 4-Aminopyridine (4-AP)[1][2]. 4-AP, known clinically as dalfampridine (USAN) or fampridine (INN), is a potassium (K+) channel blocker approved for the symptomatic treatment of walking disability in patients with multiple sclerosis (MS)[3][4][5]. The therapeutic action of 4-AP stems from its ability to block voltage-gated potassium channels on demyelinated axons, thereby enhancing action potential conduction and neurotransmission[1][5].

A significant challenge in profiling the biological targets of this compound is the scarcity of direct pharmacological studies on this specific molecule. The majority of available research focuses overwhelmingly on its parent compound, 4-AP. Therefore, this guide adopts an investigative approach. We will first establish a deep understanding of the primary and secondary targets of 4-AP. Subsequently, we will analyze how the metabolic conversion—specifically, the 3-hydroxylation catalyzed by Cytochrome P450 2E1 (CYP2E1)—might alter this pharmacological profile[1]. This framework provides a scientifically rigorous and logical pathway for researchers to design and execute target validation studies for this compound.

The Primary Target of the Parent Compound (4-AP): Voltage-Gated Potassium (Kv) Channels

The principal mechanism of action for 4-Aminopyridine is the blockade of voltage-gated potassium channels[4][6][7]. In neurological disorders like multiple sclerosis, the loss of the myelin sheath exposes Kv channels (notably Kv1.1 and Kv1.2) along the axonal membrane[7]. This exposure leads to an excessive leakage of potassium ions during nerve impulses, which shortens the action potential and can lead to conduction failure[4][7].

4-AP physically obstructs these exposed channel pores, mitigating the K+ efflux. This action has several downstream consequences:

  • Prolongation of the Action Potential: By inhibiting repolarization, 4-AP broadens the action potential duration.

  • Increased Calcium Influx: The prolonged depolarization allows voltage-gated calcium channels to remain open longer, increasing Ca2+ influx into the presynaptic terminal.

  • Enhanced Neurotransmitter Release: The elevated intracellular calcium concentration promotes the fusion of synaptic vesicles with the membrane, thereby enhancing the release of neurotransmitters such as acetylcholine at the neuromuscular junction[4][6][8].

This cascade of events helps to restore signal conduction in demyelinated axons, forming the basis of its clinical efficacy[5].

cluster_Axon Presynaptic Terminal AP Action Potential Arrives Kv Exposed Kv Channels (K+ Efflux) AP->Kv Opens CaV Voltage-Gated Ca2+ Channels AP->CaV Opens Prolong Action Potential Prolongation Kv->Prolong CaInflux Increased Ca2+ Influx CaV->CaInflux Vesicles Synaptic Vesicles (Neurotransmitter) Release Neurotransmitter Release Vesicles->Release FourAP 4-Aminopyridine (4-AP) Block Blockade FourAP->Block Block->Kv Inhibits K+ Efflux Block->Prolong Prevents Repolarization Prolong->CaV Keeps Open Longer CaInflux->Vesicles Triggers Fusion cluster_Tier1 Tier 1: Primary Target Validation cluster_Tier2 Tier 2: Broad Off-Target Screening cluster_Tier3 Tier 3: Specific Target Investigation start 4-Aminopyridin-3-ol HCl (Test Compound) TEVC Protocol 5.1: Two-Electrode Voltage Clamp (Kv1.1, Kv1.2, Shaker K+) start->TEVC GPCR Protocol 5.2: Broad Target Panel Screen (e.g., GPCRs, Ion Channels, Kinases) TEVC->GPCR If Inactive (as expected) CYP Protocol 5.3: CYP450 Inhibition Assay (Especially CYP2E1) GPCR->CYP HitValidation Dose-Response & Functional Assays (For hits from Tier 2) GPCR->HitValidation Identifies 'Hits' end Comprehensive Target Profile CYP->end HitValidation->end

Figure 2: Proposed experimental workflow for target identification.
Experimental Protocol 5.1: In Vitro K+ Channel Activity via Two-Electrode Voltage Clamp (TEVC)

Causality: This experiment is the foundational step to validate or refute the hypothesis that this compound, unlike its parent compound, is inactive against voltage-gated potassium channels. The TEVC assay in Xenopus oocytes is a gold-standard electrophysiological method for characterizing ion channel pharmacology with high precision.

Methodology:

  • Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding for the human K+ channel of interest (e.g., hKv1.1, hKv1.2) or a well-characterized homolog like the Shaker K+ channel. Incubate for 2-4 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a baseline buffer solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording), filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., to +40 mV) to elicit outward K+ currents. Record the baseline currents.

  • Compound Application:

    • Perfuse the chamber with increasing concentrations of this compound (e.g., ranging from 1 nM to 100 µM). Allow the effect to stabilize at each concentration.

    • Include 4-AP as a positive control to validate the assay setup.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Normalize the current to the baseline response.

    • Plot the normalized current as a function of compound concentration and fit the data to a Hill equation to determine the IC50 value (concentration inhibiting 50% of the current). A very high or non-determinable IC50 would confirm a lack of activity.

Experimental Protocol 5.2: Comprehensive Off-Target Profile Screening

Causality: Given the high probability of inactivity at K+ channels, a broad screening approach is the most efficient way to identify potential novel biological targets. Using a commercially available panel provides a standardized, high-throughput method to assess interactions against hundreds of validated targets, maximizing the chance of discovering unexpected activity.

Methodology:

  • Panel Selection: Select a comprehensive commercial binding assay panel (e.g., Eurofins SafetyScreen44 or similar) that includes a wide range of targets:

    • G-Protein Coupled Receptors (GPCRs) - e.g., dopaminergic, serotonergic, adrenergic, muscarinic.

    • Ion Channels - e.g., sodium, calcium, chloride.

    • Transporters.

    • Kinases and other enzymes.

  • Assay Execution (Typically performed by CRO):

    • The test compound (this compound) is typically tested at a standard high concentration (e.g., 10 µM) in duplicate.

    • The assay measures the displacement of a specific radioligand from the target protein by the test compound.

  • Data Analysis:

    • Results are expressed as the percentage of inhibition of radioligand binding.

    • A pre-defined threshold (e.g., >50% inhibition) is used to identify a "hit" or a significant interaction.

  • Follow-up: Any identified hits must be validated through subsequent experiments, such as determining the IC50 or Ki in concentration-response binding assays and confirming functional activity (agonist or antagonist) in a relevant cell-based assay.

Experimental Protocol 5.3: In Vitro CYP450 Inhibition Assay

Causality: This protocol directly investigates the hypothesis that the metabolite might interact with metabolic enzymes, particularly CYP2E1, which is involved in its formation. This is crucial for predicting potential drug-drug interactions.

Methodology:

  • System Preparation: Use pooled human liver microsomes as the source of CYP enzymes. Prepare an incubation mixture containing microsomes, a NADPH-regenerating system, and a buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation:

    • Pre-incubate the microsome mixture with a range of concentrations of this compound.

    • Initiate the reaction by adding a CYP isoform-specific probe substrate (e.g., chlorzoxazone for CYP2E1).

    • Incubate at 37°C for a specified time.

    • Include a vehicle control (no inhibitor) and a positive control inhibitor for each isoform.

  • Reaction Termination and Sample Analysis:

    • Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

    • Centrifuge to pellet the protein.

    • Analyze the supernatant for the amount of metabolite formed from the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the rate of metabolite formation at each inhibitor concentration.

    • Normalize the rates to the vehicle control.

    • Plot the percent inhibition versus inhibitor concentration and fit the data to determine the IC50 value.

Conclusion and Future Directions

The biological activity of this compound remains largely uncharacterized. Based on the data available for its parent compound, 4-AP, it is reasonable to hypothesize that the 3-hydroxy metabolite will have significantly reduced or no activity as a potassium channel blocker.[1] However, this structural modification necessitates a thorough investigation into its potential for novel off-target interactions.

The experimental framework outlined in this guide—beginning with confirmation of inactivity at Kv channels, followed by broad off-target screening and specific investigation of metabolic enzymes—provides a robust and logical path forward. For researchers and drug development professionals, understanding the complete pharmacological profile of this metabolite is essential, not only for identifying any potential therapeutic utility but also for fully comprehending the safety and drug-drug interaction profile of its widely used progenitor, 4-Aminopyridine.

References

  • Acorda Therapeutics Inc. (2014). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC Pharmacology and Toxicology. [Link] [3][9]2. Donev, I., & Georgiev, L. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. [Link] [1]3. Henney, H. R., & Hickenbottom, S. L. (2014). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC Pharmacology and Toxicology, 15(19). [Link]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]

  • Wikipedia contributors. (2024). 4-Aminopyridine. Wikipedia, The Free Encyclopedia. [Link] [4]6. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22832066, this compound. [Link] [2]7. Peeva, P., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research. [Link]

  • Sircar, J. C., et al. (1982). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry. [Link]

  • van der Sluis, S., & van den Bergh, W. (2019). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes. Multiple Sclerosis Journal. [Link] [5]10. Sharma, R., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. [Link]

  • Miller, R. D., et al. (1980). 4-aminopyridine-a review. British Journal of Anaesthesia. [Link] [6]12. Judge, S., & MacIver, M. B. (2016). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology. [Link] [8]13. Brown, A. M., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports. [Link] [7]14. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1727, 4-Aminopyridine. [Link]

  • Avoli, M., et al. (2011). The 4-aminopyridine in vitro epilepsy model analyzed with a perforated multi-electrode array. Neuropharmacology. [Link]

  • Gschaider, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. [Link]

  • Stoof, J. C., et al. (1988). Restricted usefulness of tetraethylammonium and 4-aminopyridine for the characterization of receptor-operated K+-channels. European Journal of Pharmacology. [Link] [10]19. Al-Awar, R., et al. (2019). Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers. bioRxiv. [Link]

Sources

The Emerging Potential of 4-Aminopyridin-3-ol Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Parent Compound – A New Avenue in Potassium Channel Modulation

For decades, 4-aminopyridine (4-AP) has been a cornerstone in neuroscience research and has found clinical application in treating conditions like multiple sclerosis. Its role as a non-selective blocker of voltage-gated potassium (K+) channels is well-established, offering a valuable tool to probe neuronal excitability and synaptic transmission. However, the exploration of its derivatives has remained a relatively untrodden path. This guide focuses on one such derivative, 4-Aminopyridin-3-ol hydrochloride, a molecule that, while sharing a structural resemblance to its parent compound, possesses unique properties that warrant dedicated investigation.

This document is intended for researchers, scientists, and drug development professionals. It is not a rigid protocol but rather a conceptual and practical guide. My aim is to provide not just the "what" and "how," but the "why" – the underlying principles and experimental rationale that are crucial for robust scientific inquiry. We will delve into the synthesis, potential mechanism of action, and practical experimental considerations for this intriguing compound, fostering a deeper understanding of its potential as a modulator of neuronal function.

Section 1: Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of 4-amino-3-hydroxypyridine. The addition of the hydroxyl group at the 3-position introduces a key structural change that can influence its electronic properties, solubility, and, most importantly, its interaction with biological targets compared to 4-aminopyridine.

PropertyValueSource
Molecular Formula C₅H₇ClN₂O[1]
Molecular Weight 146.57 g/mol [1]
IUPAC Name 4-aminopyridin-3-ol;hydrochloride[1]
CAS Number 1206679-69-7[1]
Appearance Solid
Solubility Soluble in waterGeneral knowledge for hydrochloride salts

The hydrochloride form enhances the compound's stability and solubility in aqueous solutions, a critical factor for in vitro biological assays and potential in vivo applications.

Section 2: Synthesis of this compound: A Proposed Pathway

A readily available, detailed synthesis protocol for this compound is not prominently found in the current literature. However, based on established pyridine chemistry, a plausible and robust synthetic route can be proposed. This multi-step synthesis is designed for both feasibility in a standard organic chemistry laboratory and to ensure a high-purity final product, a cornerstone of reliable biological data.

The proposed synthesis begins with the nitration of 4-aminopyridine, followed by reduction of the nitro group to an amino group, and subsequent diazotization and hydrolysis to introduce the hydroxyl group. The final step involves the formation of the hydrochloride salt.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization & Hydrolysis cluster_3 Step 4: Salt Formation A 4-Aminopyridine B 4-Amino-3-nitropyridine A->B  HNO₃, H₂SO₄   C 4-Amino-3-nitropyridine D 3,4-Diaminopyridine C->D  Fe, HCl or H₂/Pd-C   E 3,4-Diaminopyridine F 4-Amino-3-hydroxypyridine E->F  1. NaNO₂, H₂SO₄, 0-5°C  2. H₂O, Δ   G 4-Amino-3-hydroxypyridine H This compound G->H  HCl in Ether or Isopropanol   Kv_Channel_Blockade cluster_0 Resting State cluster_1 Open State (Depolarization) cluster_2 Blocked State Resting Kv Channel (Closed) Intracellular Side Extracellular Side Open Kv Channel (Open) Intracellular Side Extracellular Side Resting:f1->Open:f1 Depolarization K_out_resting K⁺ K_in_resting K⁺ Open:f1->Resting:f1 Repolarization Blocked Kv Channel (Blocked) Intracellular Side Extracellular Side Open:f1->Blocked:f1 Drug Binding K_out_open K⁺ K_in_open K⁺ K_in_open->K_out_open K⁺ Efflux Blocked:f1->Open:f1 Drug Unbinding Blocker 4-AP-3-ol HCl Electrophysiology_Workflow A Cell Preparation (e.g., HEK293 cells expressing Kv1.x) C Whole-Cell Configuration A->C B Patch Pipette Preparation (Internal Solution) B->C D Baseline Current Recording C->D E Drug Application (4-Aminopyridin-3-ol HCl) D->E F Post-Drug Current Recording E->F G Data Analysis (IC₅₀ determination, voltage-dependence) F->G

Sources

In-Depth Technical Guide: The Discovery and Developmental History of Aminopyridinol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The aminopyridinol and aminopyridine scaffolds are foundational structures in medicinal chemistry, representing a class of compounds whose journey spans from serendipitous discoveries to rationally designed therapeutics.[1][2][3] Initially explored for their varied chemical reactivity, these compounds have proven to be potent modulators of fundamental biological processes, most notably neuronal excitability. This guide provides a technical deep-dive into the history, discovery, and development of aminopyridinol-based compounds, with a particular focus on the archetypal molecule, 4-aminopyridine (4-AP). We will explore the causal chain of scientific inquiry—from initial synthesis and mechanistic elucidation to structure-activity relationship (SAR) studies and clinical application—that transformed a simple chemical entity into a valuable therapeutic agent for neurological disorders like Multiple Sclerosis (MS).[4][5][6]

The Genesis: From Chemical Curiosity to a Biological Probe

The story of aminopyridines does not begin with a targeted drug discovery program but in the annals of organic chemistry. The pyridine ring, a core component of many natural products and industrial chemicals, was a subject of intense synthetic exploration. The introduction of an amino group creates a molecule with interesting electronic properties and nucleophilic character, making it a versatile building block.[3]

While the exact first synthesis is a matter of historical record, the widespread availability and study of compounds like 4-aminopyridine set the stage for its biological investigation. A common synthetic route involves a multi-step process starting from pyridine, proceeding through intermediates like pyridine-N-oxide and 4-nitropyridine-N-oxide, which is then reduced to form 4-aminopyridine.[7] This method, though effective, highlights the chemical challenges that early investigators faced.[7]

The pivotal transition from a chemical reagent to a biological tool occurred when researchers began to screen various simple organic molecules for effects on physiological systems. 4-aminopyridine's potent and specific biological activity was discovered during these exploratory phases.

An Unexpected Pharmacological Profile

The first significant therapeutic application for 4-aminopyridine emerged not in neurology, but in anesthesiology. In the 1970s, Bulgarian anesthetists discovered its ability to reverse the effects of nondepolarizing neuromuscular blocking agents.[8][9] This discovery was a critical turning point. It demonstrated that 4-AP could modulate nerve and muscle function in a clinical setting, prompting deeper investigation into its underlying mechanism. This early work led to its commercialization in Bulgaria under the trade name Pymadin long before its neurological applications were fully realized.[8][9]

Elucidation of the Core Mechanism: Potassium Channel Blockade

The key to understanding the diverse effects of aminopyridines lies in their interaction with voltage-gated potassium (Kv) channels.[10][11] These channels are crucial for cellular electrophysiology, particularly for repolarizing the cell membrane after an action potential.[12] By allowing potassium ions to exit the cell, they bring the membrane potential back to its resting state, ensuring that nerve impulses are brief and precisely timed.[12]

Electrophysiological studies revealed that 4-aminopyridine is a relatively selective blocker of these Kv channels.[11][13] The causality is direct: by physically obstructing the channel pore, 4-AP prevents the efflux of potassium ions.[13][14] This blockade delays the repolarization phase of the action potential, effectively prolonging its duration.[12][15]

This mechanism is particularly relevant in the context of demyelinating diseases like Multiple Sclerosis.[5] In a healthy neuron, the myelin sheath insulates the axon, and action potentials "jump" between the unmyelinated gaps called nodes of Ranvier. In MS, the loss of myelin exposes the underlying axonal membrane, which is rich in potassium channels.[5][14] This exposure leads to a "leak" of potassium current, which weakens the action potential and can cause it to fail, resulting in neurological deficits.[13][14]

By blocking these exposed potassium channels, 4-aminopyridine restores the action potential, allowing the nerve impulse to propagate successfully down the demyelinated axon.[4][13][14] This restoration of conduction is the fundamental principle behind its therapeutic effect in improving motor function in patients with MS.[4][14]

Visualization: Mechanism of Action of 4-Aminopyridine

Mechanism_of_Action cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention Kv_Channel Exposed Kv Potassium Channel K_efflux K+ Efflux Kv_Channel->K_efflux Current Leak AP_4 4-Aminopyridine (Dalfampridine) AP_Propagation Action Potential Propagation Fails K_efflux->AP_Propagation Blocked_Kv Blocked Kv Channel AP_4->Blocked_Kv Blocks Channel Restored_AP Action Potential Restored Blocked_Kv->Restored_AP Prevents K+ Leak

Caption: Mechanism of 4-Aminopyridine on a demyelinated neuron.

From Lab to Clinic: The Development of Dalfampridine

While 4-aminopyridine showed promise in early studies, its development into an approved therapeutic was hampered by its pharmacokinetic profile. The immediate-release formulation led to fluctuating plasma concentrations, which were associated with a narrow therapeutic window and an increased risk of side effects, including seizures.[4][6][10]

The critical innovation was the development of an extended-release (ER) formulation.[4] This formulation, known as dalfampridine (and commercially as Ampyra®), was designed to provide stable plasma levels of the drug, thereby maximizing efficacy while improving its safety and tolerability profile.[4]

Two pivotal Phase III clinical trials demonstrated that dalfampridine (10 mg taken twice daily) significantly improved walking speed in a subset of patients with MS.[4] This led to its approval by the U.S. Food and Drug Administration (FDA) in 2010, making it the first drug specifically indicated to improve walking in patients with MS.[4][6][8][11][16]

Visualization: Drug Discovery & Development Workflow

Drug_Development_Workflow A Initial Discovery (e.g., Anesthetic Reversal Agent) B Mechanistic Studies (Kv Channel Blockade) A->B C Preclinical Models (Demyelinated Nerves) B->C D Early Clinical Trials (Immediate-Release 4-AP) C->D E Identified Problem (Pharmacokinetics & Side Effects) D->E F Lead Optimization (Develop Extended-Release Formulation) E->F G Pivotal Phase III Trials (Dalfampridine-ER) F->G H Regulatory Approval (FDA Approval for MS) G->H

Caption: The developmental pathway of 4-Aminopyridine to Dalfampridine.

Structure-Activity Relationship (SAR) and Future Directions

The success of 4-aminopyridine has spurred further research into related compounds. SAR studies aim to understand how modifications to the aminopyridine scaffold affect its biological activity.[17] For instance, researchers have functionalized the amine position to create amide, carbamate, and urea derivatives in an effort to identify novel compounds with improved properties.[18]

The core principle of SAR is to correlate specific structural features with changes in potency, selectivity, and pharmacokinetic properties.[17] For aminopyridines, key areas of modification include:

  • Substitution on the Pyridine Ring: Adding groups to other positions on the ring can influence binding affinity and selectivity for different Kv channel subtypes.

  • Modification of the Amino Group: As seen with carbamate derivatives, changes here can alter the drug's ability to restore nerve conduction.[18]

  • Bioisosteric Replacement: Replacing the pyridine ring with other heterocyclic systems (e.g., pyrimidine) while keeping the key pharmacophoric elements.

Table 1: SAR Insights for Aminopyridine Derivatives
Position of ModificationType of ModificationObserved Effect on ActivityRationale for Change
4-Amino Group Acylation (Amide)Often reduces activityAlters H-bonding capacity and basicity
4-Amino Group Carbamate formationMaintained or improved activity[18]Can improve drug-like properties
Ring Position 3 Introduction of Fluoro groupPotential for altered CNS penetrationFluorine can modulate lipophilicity and block metabolism
Ring Nitrogen N-Oxide formationIntermediate for synthesis[7]Alters electronics and solubility; often a prodrug approach

The aminopyridine scaffold is not limited to potassium channel blockade. Researchers are actively exploring its use as a building block for inhibitors of other targets, such as Janus kinase 2 (JAK2) for myeloproliferative disorders and BACE1 for Alzheimer's disease, demonstrating the scaffold's versatility.[19][20][21]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this field, standardized protocols are essential. Below are outlines for the chemical synthesis of an aminopyridinol derivative and a core biological assay.

Protocol 1: Synthesis of 4-Aminopyridin-3-ol (A Representative Aminopyridinol)

Causality: This protocol describes a common transformation. The direct sulfonation of 4-aminopyridine is a robust method to introduce a functional group at the 3-position, leveraging the activating, ortho-directing effect of the 4-amino group. The resulting sulfonic acid can then be converted to the hydroxyl group via methods like alkali fusion, though this specific conversion is not detailed here. The protocol below is for the sulfonation precursor.

Objective: To synthesize 4-aminopyridine-3-sulfonic acid via electrophilic sulfonation.[22]

Materials:

  • 4-Aminopyridine

  • 20% Oleum (Fuming Sulfuric Acid)

  • Deionized Water

  • Reaction vessel with heating and stirring capabilities

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry reaction vessel, carefully add 10 ml of 20% oleum.

  • Addition of Reactant: While stirring, slowly and cautiously dissolve 10 mmol of 4-aminopyridine into the oleum. The reaction is exothermic and should be controlled.

  • Heating: Heat the resulting solution to 120°C.

  • Reaction Monitoring: Maintain the reaction at this temperature for an extended period (e.g., 4 days), monitoring the reaction's progress via thin-layer chromatography (TLC) if feasible.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully decant the excess oleum.

  • Purification: The solid crude product is then recrystallized from water to yield the final product.

  • Validation: The identity and purity of the final compound, 4-aminopyridinium-3-sulfonate, must be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Electrophysiological Characterization using Whole-Cell Patch Clamp

Causality: The whole-cell patch clamp technique is the gold standard for directly measuring the activity of ion channels.[23] This protocol allows a researcher to control the voltage across a cell membrane and record the tiny ionic currents that flow through channels. It provides definitive proof of a compound's effect (e.g., blockade) on a specific channel type (e.g., Kv channels).

Objective: To measure the effect of an aminopyridine compound on voltage-gated potassium currents in a neuronal cell line.

Materials:

  • Neuronal cell line expressing Kv channels (e.g., PC-12, SH-SY5Y)

  • Patch clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution containing standard physiological ion concentrations.

  • Intracellular (pipette) solution with potassium as the main charge carrier (e.g., K-gluconate).[24]

  • Test compound (e.g., 4-aminopyridine) dissolved in the extracellular solution.

Step-by-Step Methodology:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull a glass capillary to a fine point (tip resistance ~2-5 MΩ) and fill it with the intracellular solution.

  • Seal Formation: Under the microscope, carefully guide the pipette to a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette, gaining electrical access to the cell's interior.

  • Baseline Recording: Apply a voltage-step protocol (e.g., stepping from a holding potential of -80 mV to +60 mV in 10 mV increments) to elicit outward potassium currents. Record these baseline currents.

  • Compound Application: Perfuse the bath with the extracellular solution containing the test compound (e.g., 100 µM 4-aminopyridine).

  • Test Recording: After the compound has had time to equilibrate, repeat the same voltage-step protocol and record the currents.

  • Data Analysis: Compare the current amplitudes before and after drug application. A reduction in the outward current indicates channel blockade. Calculate the percentage of inhibition to quantify the compound's effect.

  • Control/Washout: Perfuse the bath with the drug-free solution to see if the current recovers, demonstrating the reversibility of the block. This is a critical self-validating step.

Conclusion

The history of aminopyridinol and aminopyridine compounds is a compelling narrative of scientific progress. It demonstrates how a simple molecular scaffold, first explored out of chemical interest, can become a powerful tool for dissecting complex biology and ultimately a life-improving therapeutic. The journey of 4-aminopyridine from a chemical reagent to dalfampridine for MS is a testament to the synergy between chemistry, pharmacology, and clinical development.[4][8] As research continues to explore new derivatives and new biological targets, the aminopyridine story is far from over, promising further innovation in the treatment of neurological and other systemic diseases.[25][26][27]

References
  • Valade, A., et al. (2011). Pyridoxine-derived bicyclic aminopyridinol antioxidants: synthesis and their antioxidant activities. Org Biomol Chem.
  • Patsnap Synapse. (2024). What is the mechanism of Dalfampridine? Patsnap.
  • Goodman, A. D., et al. (2011). Dalfampridine: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis. Therapeutic Advances in Neurological Disorders.
  • Hupperts, R., et al. (2014). Development of dalfampridine, a novel pharmacologic approach for treating walking impairment in multiple sclerosis. Annals of the New York Academy of Sciences.
  • PharmaCompass. (n.d.). Dalfampridine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
  • Plosker, G. L. (2012). Dalfampridine (Ampyra): An Aid to Walking in Patients with Multiple Sclerosis. P&T: a peer-reviewed journal for formulary management.
  • Bever, C. T. Jr. (1994). The current status of studies of aminopyridines in patients with multiple sclerosis. Annals of Neurology.
  • Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia.
  • Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. ResearchGate.
  • Hayes, K. C., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry.
  • Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Leussink, V. I., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation.
  • Leussink, V. I., et al. (2018). Restoring Axonal Function with 4-Aminopyridine: Clinical Efficacy in Multiple Sclerosis and Beyond. Drugs.
  • Liu, Y., et al. (2019). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Scientific Reports.
  • Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.
  • Zand, R. S., et al. (2015). 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. Therapeutic Advances in Neurological Disorders.
  • Wikipedia. (n.d.). 4-Aminopyridine. Wikipedia.
  • Stefoski, D., et al. (1991). 4-Aminopyridine in multiple sclerosis: prolonged administration. Neurology.
  • Wu, Y., et al. (2011). Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders. Journal of Medicinal Chemistry.
  • CV Pharmacology. (n.d.). Class III Antiarrhythmics (Potassium Channel Blockers). CVPharmacology.com.
  • Patsnap. (n.d.). 4-Aminopyridine patented technology retrieval search results. Eureka | Patsnap.
  • Li, H., et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters.
  • Benchchem. (n.d.). Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide. Benchchem.
  • Deraeve, C., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry.
  • Wang, G. L., et al. (2011). Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages. Journal of Zhejiang University. Science. B.
  • Li, J., et al. (2024). Electrophysiological analysis of cardiac KATP channel. Bio-protocol.
  • van Lunteren, E., & Moyer, M. (1998). Electrophysiologic and inotropic effects of K+-channel blockade in aged diaphragm. American Journal of Respiratory and Critical Care Medicine.
  • ResearchGate. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate.
  • Rao, A., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications.
  • Starobin, J. M., et al. (1996). Proarrhythmic Response to Potassium Channel Blockade. Circulation.
  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.
  • Tchekalarova, J., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research.
  • Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine. Google Patents.
  • Cowart, M. D., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Bioorganic & Medicinal Chemistry Letters.
  • Shokri, M., et al. (2016). Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides. Journal of Nuclear Medicine.
  • ResearchGate. (n.d.). 2-Aminopyridine - An unsung hero in drug discovery | Request PDF. ResearchGate.
  • Patsnap Synapse. (2024). What is the mechanism of Aminophenazone? Patsnap.
  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
  • MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.
  • Drug Design Org. (n.d.). Structure Activity Relationships. DrugDesign.org.

Sources

Methodological & Application

Application Notes and Protocols for 4-Aminopyridin-3-ol Hydrochloride in Electrophysiology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the electrophysiological applications of 4-Aminopyridin-3-ol hydrochloride, a derivative of the well-characterized potassium (K+) channel blocker 4-Aminopyridine (4-AP). We will delve into the established mechanism of action of aminopyridines, provide detailed protocols for their application in patch-clamp and multi-electrode array (MEA) assays, and discuss the critical safety and handling procedures. This document is intended to equip researchers with the foundational knowledge and practical steps to effectively utilize this class of compounds in their electrophysiological investigations of neuronal and cardiac excitability.

Introduction: The Role of Aminopyridines in Electrophysiology

Aminopyridines, particularly 4-Aminopyridine (4-AP), are invaluable tools in the field of electrophysiology.[1] They are widely used to probe the function of voltage-gated potassium channels, which are crucial regulators of cellular excitability.[2] By blocking these channels, aminopyridines prolong action potential duration, enhance neurotransmitter release, and can restore conduction in demyelinated axons.[3][4][5] These properties make them essential for studying a range of physiological and pathological processes, including synaptic transmission, neuronal plasticity, and the mechanisms underlying neurological disorders like multiple sclerosis.[3][6]

A Note on this compound: While 4-AP is extensively studied, specific data on this compound is less prevalent in peer-reviewed literature. As a derivative, it is presumed to share the core mechanism of action of 4-AP, which is the blockade of voltage-gated potassium channels. However, the addition of a hydroxyl group at the 3-position may influence its potency, selectivity, and pharmacokinetic properties. Researchers should, therefore, consider the protocols for 4-AP as a strong starting point for investigations with this compound, with the understanding that optimization may be necessary.

Mechanism of Action: Targeting Voltage-Gated Potassium Channels

The primary mechanism of action for aminopyridines is the blockade of voltage-gated potassium (Kv) channels.[4] This action has several key consequences for cellular electrophysiology:

  • Prolongation of Action Potential Duration: Kv channels are responsible for the repolarization phase of the action potential.[7] By inhibiting these channels, aminopyridines delay the efflux of potassium ions, thereby prolonging the duration of the action potential.[2][7]

  • Increased Neurotransmitter Release: The prolonged depolarization of the presynaptic terminal keeps voltage-gated calcium channels open for a longer period. This leads to a greater influx of calcium and a subsequent enhancement of neurotransmitter release.[4]

  • Restoration of Axonal Conduction: In demyelinated axons, the exposure of Kv channels can lead to a current leak that impairs action potential propagation. By blocking these exposed channels, aminopyridines can help to restore conduction.[5]

It is important to note that 4-AP is a non-selective blocker of Kv channels, with effects on various subtypes.[8] The uncharged form of 4-AP is thought to cross the cell membrane, with the cationic form acting on the intracellular side of the channel.[9]

Electrophysiology Protocols

The following protocols provide a framework for investigating the effects of this compound on cellular electrophysiology. As mentioned, these are based on established protocols for 4-AP and should be optimized for the specific cell type and experimental question.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the detailed characterization of the effects of this compound on the ion channels of a single cell.[10][11]

Objective: To measure changes in action potential firing, and voltage-gated potassium currents in response to the application of this compound.

Materials:

  • This compound (or 4-Aminopyridine as a control)

  • Cultured neurons or other excitable cells

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External and internal recording solutions (see Table 1 for examples)

  • Perfusion system

Table 1: Example Solutions for Whole-Cell Patch-Clamp Recordings

Solution TypeComponentConcentration (mM)
External Solution NaCl140
KCl3
CaCl₂2
MgCl₂1
HEPES10
Glucose10
Internal Solution K-gluconate130
KCl10
MgCl₂2
EGTA1
HEPES10
ATP-Mg4
GTP-Na0.4

Note: Adjust osmolarity and pH as needed for your specific cell type.

Protocol:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in deionized water or an appropriate solvent. Store aliquots at -20°C.

  • Cell Culture: Plate cells at an appropriate density on coverslips to allow for easy patching.

  • Pipette Fabrication: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Baseline Recording:

    • In current-clamp mode, record spontaneous or evoked action potentials.

    • In voltage-clamp mode, apply a voltage protocol to isolate and record potassium currents.

  • Drug Application:

    • Dilute the stock solution of this compound to the desired final concentration in the external solution. A concentration range of 10 µM to 1 mM is a reasonable starting point based on 4-AP data.[12]

    • Apply the drug-containing solution via the perfusion system.

  • Data Acquisition: Record changes in electrophysiological parameters during and after drug application.

  • Washout: Perfuse with the drug-free external solution to determine the reversibility of the effects.

Workflow Diagram:

PatchClamp_Workflow cluster_prep Preparation cluster_exp Experiment prep_stock Prepare Stock Solution apply_drug Apply 4-Aminopyridin-3-ol HCl prep_stock->apply_drug prep_cells Culture Cells establish_wc Establish Whole-Cell Configuration prep_cells->establish_wc prep_pipette Fabricate Pipettes prep_pipette->establish_wc record_base Record Baseline establish_wc->record_base record_base->apply_drug record_effect Record Drug Effect apply_drug->record_effect washout Washout record_effect->washout

Caption: Workflow for a whole-cell patch-clamp experiment.

Multi-Electrode Array (MEA) Electrophysiology

MEA technology allows for the non-invasive, long-term recording of spontaneous network activity from cultured neurons or cardiac cells.[13]

Objective: To assess the effects of this compound on neuronal network synchrony, burst firing, and other network-level parameters.

Materials:

  • MEA system (e.g., Axion BioSystems, Multi Channel Systems)

  • MEA plates with cultured neuronal or cardiac networks

  • This compound stock solution

  • Culture medium

Protocol:

  • Culture Cells on MEA: Plate cells on the MEA plates and allow them to form mature, spontaneously active networks.

  • Baseline Recording: Record the baseline spontaneous electrical activity of the network for a sufficient period (e.g., 10-30 minutes) to establish a stable baseline.

  • Drug Addition:

    • Prepare the desired concentrations of this compound by diluting the stock solution in pre-warmed culture medium.

    • Carefully remove a portion of the medium from the MEA well and replace it with the drug-containing medium.

  • Post-Dose Recording: Immediately begin recording the network activity after drug addition and continue for the desired duration.

  • Data Analysis: Analyze the recorded data for changes in parameters such as:

    • Mean firing rate

    • Burst frequency and duration

    • Network synchrony

Data Presentation:

Table 2: Expected Effects of Aminopyridines on Electrophysiological Parameters

ParameterExpected ChangeRationale
Single Cell (Patch-Clamp)
Action Potential DurationIncreaseBlockade of repolarizing K+ currents.[7][14]
Firing FrequencyIncrease (initially)Increased excitability due to reduced K+ conductance.
AfterhyperpolarizationReductionBlockade of K+ channels contributing to AHP.
Network (MEA)
Mean Firing RateIncreaseIncreased neuronal excitability.
Burst DurationIncreaseProlonged depolarization and recurrent activity.
Network SynchronyIncreaseEnhanced synaptic transmission and excitability.

Signaling Pathway Diagram:

Aminopyridine_MoA AP3OH 4-Aminopyridin-3-ol HCl Kv_channel Voltage-Gated K+ Channel AP3OH->Kv_channel K_efflux K+ Efflux Kv_channel->K_efflux Mediates Repolarization Membrane Repolarization K_efflux->Repolarization AP_duration Action Potential Duration Repolarization->AP_duration Shortens Ca_channel Voltage-Gated Ca2+ Channel AP_duration->Ca_channel Regulates opening time Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates NT_release Neurotransmitter Release Ca_influx->NT_release Triggers

Caption: Mechanism of action of 4-Aminopyridin-3-ol HCl.

Safety and Handling

4-Aminopyridine and its derivatives are toxic and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.[15][16]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[15][16] Handle in a well-ventilated area or in a fume hood.

  • Toxicity: 4-Aminopyridine is fatal if swallowed and toxic in contact with skin or if inhaled.[16] It can cause respiratory irritation and serious eye damage.[17]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.[17] Keep the container tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound, as a derivative of 4-AP, is a potentially powerful tool for modulating neuronal and cardiac excitability. By understanding its mechanism of action as a potassium channel blocker and employing rigorous electrophysiological techniques such as patch-clamp and MEA, researchers can effectively investigate its effects on cellular and network function. The protocols and information provided herein serve as a comprehensive starting point for these investigations, emphasizing the importance of careful experimental design and safety considerations.

References

  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Pflügers Archiv - European Journal of Physiology. [Link]

  • A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action. The Journal of General Physiology. [Link]

  • On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. British Journal of Pharmacology. [Link]

  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Pflügers Archiv: European Journal of Physiology. [Link]

  • In Vitro Assays | Electrophysiology. AXXAM. [Link]

  • In Vitro and Ex Vivo Neuroelectrophysiology. Charles River Laboratories. [Link]

  • In Vitro, In Vivo & Ex Vivo Electrophysiology Assay. Creative Biolabs. [Link]

  • This compound. PubChem. [Link]

  • Effect of 4-Aminopyridine on Action Potential Parameters in Isolated Dog Purkinje Fibers. Cureus. [Link]

  • Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells. Cardiovascular Therapeutics. [Link]

  • In vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative. Clinical and Experimental Pharmacology and Physiology. [Link]

  • 4-Aminopyridine: effects on electrical activity during ischemia and reperfusion in perfused rat hearts. Journal of Cardiovascular Pharmacology. [Link]

  • Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Neuroscience Letters. [Link]

  • Guidelines for Potassium Channel Blocker Use. Cardiac Electrophysiology Clinics. [Link]

  • Class III Antiarrhythmics (Potassium Channel Blockers). CVPharmacology. [Link]

  • An in vitro whole-cell electrophysiology dataset of human cortical neurons. Scientific Data. [Link]

  • An in vitro whole-cell electrophysiology dataset of human cortical neurons. GigaScience. [Link]

  • 4 aminopyridine – Knowledge and References. Taylor & Francis. [Link]

  • Comparison of 10-mg doses of 4-aminopyridine and 3,4-diaminopyridine for the treatment of downbeat nystagmus. Journal of Neuro-Ophthalmology. [Link]

  • Pharmacology of cardiac potassium channels. Pharmacological Research. [Link]

  • 4-Aminopyridine. Wikipedia. [Link]

  • Human equivalent dose of oral 4-aminopyridine differentiates nerve crush injury from transection injury and improves post-injury function in mice. Frontiers in Neurology. [Link]

  • Potassium channel blockers – Knowledge and References. Taylor & Francis. [Link]

  • Antiarrhythmics (Lesson 4 - Potassium Channel Blockers). YouTube. [Link]

Sources

Application Notes and Protocols for the Use of 4-Aminopyridin-3-ol Hydrochloride in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Modulator of Neuronal Excitability

4-Aminopyridin-3-ol hydrochloride is a derivative of the well-characterized potassium (K⁺) channel blocker, 4-aminopyridine (4-AP). As a research tool in neurophysiology and pharmacology, it offers the potential for nuanced modulation of neuronal excitability. While the parent compound, 4-AP, is known for its broad-spectrum blockade of voltage-gated potassium channels, the introduction of a hydroxyl group at the 3-position in 4-Aminopyridin-3-ol is anticipated to alter its pharmacological profile, including its potency and selectivity.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in patch clamp experiments, with a focus on scientific integrity and field-proven insights. Due to the limited specific literature on this compound, this guide synthesizes available data and draws logical parallels from the extensive research on 4-aminopyridine, providing a robust framework for its application.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective and safe use in any experimental setting.

PropertyValueSource
CAS Number 52334-53-9[2][3]
Molecular Formula C₅H₇ClN₂O[2][3]
Molecular Weight 146.57 g/mol [2]
Appearance White solid[3]
Purity >95%[2][3]

Safety and Handling:

This compound and its parent compound, 4-aminopyridine, are hazardous substances and must be handled with appropriate safety precautions.[4][5]

  • Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled.[4] Causes skin and serious eye irritation. May cause respiratory irritation.[6]

  • Precautionary Measures: Handle in a well-ventilated area, preferably under a fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5] Avoid breathing dust.[4] Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place.[4]

Mechanism of Action: A Comparative Perspective

The primary mechanism of action of 4-aminopyridine is the blockade of voltage-gated potassium (Kᵥ) channels.[7][8] By inhibiting these channels, 4-AP broadens the action potential, leading to an increased influx of calcium (Ca²⁺) at the presynaptic terminal and subsequently enhancing neurotransmitter release.[9] It is hypothesized that this compound shares this fundamental mechanism.

However, a crucial study comparing 4-aminopyridine with its metabolite, 3-hydroxy-4-aminopyridine (the parent base of the hydrochloride salt), revealed a significant difference in potency. The study demonstrated that 3-hydroxy-4-aminopyridine is a less potent inhibitor of Kᵥ1.1, Kᵥ1.2, and Kᵥ1.4 channels compared to 4-aminopyridine.[1]

CompoundIC₅₀ for Kᵥ1.1IC₅₀ for Kᵥ1.2IC₅₀ for Kᵥ1.4Source
4-Aminopyridine 242 µM399 µM399 µM[1]
3-Hydroxy-4-aminopyridine >50,000 µM>50,000 µM>50,000 µM[1]

This key finding suggests that higher concentrations of this compound may be required to achieve a similar level of potassium channel blockade as 4-aminopyridine. The hydroxyl group likely alters the binding affinity of the molecule to the channel pore.

cluster_0 Presynaptic Terminal cluster_1 Pharmacological Intervention AP Action Potential K_Channel Voltage-Gated K+ Channel (e.g., Kv1.1, Kv1.2, Kv1.4) AP->K_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel AP->Ca_Channel Opens Repolarization Repolarization K_Channel->Repolarization K+ Efflux Vesicles Synaptic Vesicles Ca_Channel->Vesicles Ca2+ Influx Neurotransmitter Neurotransmitter Release Vesicles->Neurotransmitter Fusion 4_AP_OH 4-Aminopyridin-3-ol 4_AP_OH->K_Channel Blocks (Reduced Potency) Prolonged_Depolarization Prolonged_Depolarization Repolarization->Prolonged_Depolarization Inhibited Prolonged_Depolarization->Ca_Channel Enhanced Opening Start Start Prepare_Solutions Prepare Stock, External, and Internal Solutions Start->Prepare_Solutions Setup_Rig Set up Patch Clamp Rig Prepare_Solutions->Setup_Rig Pull_Pipettes Pull and Fill Patch Pipettes Setup_Rig->Pull_Pipettes Mount_Sample Mount Cell Culture/Slice Pull_Pipettes->Mount_Sample Approach_Cell Approach Target Neuron Mount_Sample->Approach_Cell Form_Seal Form Gigaohm Seal Approach_Cell->Form_Seal Go_Whole_Cell Establish Whole-Cell Configuration Form_Seal->Go_Whole_Cell Stabilize Allow Cell to Stabilize Go_Whole_Cell->Stabilize Record_Baseline Record Baseline Activity Stabilize->Record_Baseline Apply_Compound Apply 4-Aminopyridin-3-ol HCl via Perfusion Record_Baseline->Apply_Compound Record_Effect Record Drug Effect Apply_Compound->Record_Effect Washout Washout with aCSF Record_Effect->Washout Record_Recovery Record Recovery Washout->Record_Recovery End End Record_Recovery->End

Caption: Workflow for a patch clamp experiment with 4-Aminopyridin-3-ol HCl.

Experimental Design and Data Analysis
  • Concentration-Response Curve: To determine the potency of this compound, a cumulative concentration-response curve should be generated. Based on the data for 3-hydroxy-4-aminopyridine, a starting concentration range of 10 µM to 10 mM is recommended.

  • Voltage-Dependence of Block: To investigate if the block is voltage-dependent, apply the compound at different holding potentials and during various voltage protocols (e.g., voltage ramps or a series of depolarizing steps).

  • Data Analysis: Measure the peak current amplitude, decay kinetics, and any changes in the voltage-dependence of activation and inactivation of the target ion channels before, during, and after drug application. The percentage of block can be calculated as: % Block = (1 - (I_drug / I_control)) * 100 where I_drug is the current in the presence of the compound and I_control is the baseline current.

Conclusion and Future Directions

This compound presents an intriguing tool for the modulation of neuronal excitability. While its mechanism is likely analogous to that of 4-aminopyridine, its significantly lower potency for key potassium channels necessitates a careful and systematic approach to its application in patch clamp experiments. The protocols outlined in these application notes provide a solid foundation for researchers to explore the unique pharmacological properties of this compound. Future studies should focus on elucidating its full ion channel selectivity profile, its effects on different neuronal subtypes, and its potential as a more targeted modulator of synaptic transmission compared to its parent compound.

References

  • BOC Sciences. This compound CAS NO.52334-53-9. [Link]

  • Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. Bioorg Med Chem. 2013;21(10):2859-2868. [Link]

  • Amerigo Scientific. This compound. [Link]

  • Caggiano AO, Blight AR, Henney HR 3rd. Effects of dalfampridine and its metabolites on cloned human potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 expressed in human embryonic kidney cells. BMC Pharmacol Toxicol. 2014;15:73. [Link]

  • PubChem. This compound. [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Curr Alzheimer Res. 2023;20(5):342-353. [Link]

  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. J Membr Biol. 1993;134(1):39-48. [Link]

  • Synthetic development and applications of 4-aminopyridine. Fine Chemical Intermediates. 2010;40(5):1-4. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Adv. 2025;15:1322-1342. [Link]

  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Naunyn Schmiedebergs Arch Pharmacol. 2019;392(10):1181-1193. [Link]

  • Wikipedia. 4-Aminopyridine. [Link]

  • Neuroprotective or Neurotoxic Effects of 4-aminopyridine Mediated by KChIP1 Regulation Through Adjustment of Kv 4.3 Potassium Channels Expression and GABA-mediated Transmission in Primary Hippocampal Cells. Neuroscience. 2017;349:236-247. [Link]

  • A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action. J Gen Physiol. 1994;104(3):529-540. [Link]

  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. J Membr Biol. 1993;134(1):39-48. [Link]

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Int J Pharm Compd. 2002;6(2):155-157. [Link]

Sources

Application Notes and Protocols for 4-Aminopyridine (4-AP) in In Vitro Seizure Models

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Specified Compound: Initial searches for "4-Aminopyridin-3-ol hydrochloride" did not yield established protocols for its use in in vitro seizure models. The vast body of scientific literature supports the use of 4-Aminopyridine (4-AP) as the standard compound for this application. This guide will, therefore, focus on the validated use of 4-AP to ensure scientific accuracy and reproducibility.

Introduction: Modeling Epilepsy in a Dish

Epilepsy is a neurological disorder characterized by recurrent seizures, which result from excessive and synchronous neuronal activity in the brain.[1] To unravel the complex mechanisms underlying epilepsy and to screen for novel anti-epileptic drugs (AEDs), researchers rely on robust in vitro models that can recapitulate the key features of seizures.[2][3] The application of the potassium (K+) channel blocker, 4-aminopyridine (4-AP), to ex vivo brain slices is a widely used and effective method for inducing epileptiform activity.[4][5] This model provides a stable and reproducible platform for studying the initiation, propagation, and termination of seizure-like events (SLEs) in a controlled environment.[2]

Mechanism of Action: The Role of Potassium Channels in Neuronal Excitability

4-Aminopyridine is a non-selective blocker of voltage-gated potassium channels (Kv channels).[1][6] These channels are crucial for the repolarization phase of the action potential, the "resetting" of a neuron after it has fired. By blocking these channels, 4-AP prolongs the duration of the action potential.[1] This extended depolarization leads to an increased influx of calcium (Ca2+) at the presynaptic terminal, which in turn enhances the release of neurotransmitters, most notably the excitatory neurotransmitter glutamate.[1][7] The excessive release of glutamate leads to hyperexcitability of the neuronal network, causing the synchronized, high-frequency firing characteristic of a seizure.[1][7]

Signaling Pathway Affected by 4-Aminopyridine

4-AP_Signaling_Pathway 4-AP 4-Aminopyridine (4-AP) Kv_Channels Voltage-Gated K+ Channels (Kv1.1, Kv1.2, etc.) 4-AP->Kv_Channels blocks Action_Potential Prolonged Action Potential Kv_Channels->Action_Potential leads to Ca_Influx Increased Presynaptic Ca2+ Influx Action_Potential->Ca_Influx Glutamate_Release Enhanced Glutamate Release Ca_Influx->Glutamate_Release Neuronal_Hyperexcitability Neuronal Hyperexcitability Glutamate_Release->Neuronal_Hyperexcitability Seizure_Activity Seizure-Like Events (SLEs) Neuronal_Hyperexcitability->Seizure_Activity

Caption: Mechanism of 4-AP-induced seizure-like activity.

Experimental Protocols

This section provides a detailed protocol for inducing seizure-like events in acute rodent brain slices using 4-AP.

Materials and Reagents
  • 4-Aminopyridine (4-AP)

  • Artificial cerebrospinal fluid (aCSF) components (in mM): NaCl (129.0), KCl (3.0), MgSO4 (1.8), CaCl2 (1.6), NaH2PO4 (1.25), NaHCO3 (21.0), and glucose (10.0)[3]

  • Carbogen gas (95% O2, 5% CO2)

  • Rodent (rat or mouse)

  • Vibratome

  • Interface or submerged recording chamber

  • Electrophysiology recording setup (amplifier, digitizer, recording electrodes)

  • Perfusion system

Step-by-Step Methodology

1. Preparation of Solutions

  • aCSF: Prepare a 10X stock solution of aCSF without NaHCO3 and glucose. On the day of the experiment, dilute the stock to 1X and add the appropriate amounts of NaHCO3 and glucose. Continuously bubble the aCSF with carbogen gas for at least 30 minutes before use to ensure proper oxygenation and a pH of 7.4.[3]

  • 4-AP Stock Solution: Prepare a concentrated stock solution of 4-AP (e.g., 100 mM) in deionized water. This stock can be stored at -20°C for several months.

2. Brain Slice Preparation

  • Anesthetize the animal according to your institution's approved animal care and use protocols.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated aCSF.[3][8]

  • Using a vibratome, cut acute brain slices (typically 300-400 µm thick) of the desired brain region (e.g., hippocampus, cortex).[3][9]

  • Transfer the slices to a holding chamber containing carbogenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.[3]

3. Induction of Seizure-Like Events

  • Transfer a single brain slice to the recording chamber, which is continuously perfused with pre-warmed (32-35°C) and carbogenated aCSF at a flow rate of 1.5-2.0 ml/min.[3][10]

  • Place a recording electrode (e.g., a glass micropipette filled with aCSF) in the desired layer of the brain slice (e.g., the pyramidal cell layer of the CA1 or CA3 region of the hippocampus).

  • Record a stable baseline of neuronal activity for at least 20-30 minutes.

  • To induce epileptiform activity, switch the perfusion to aCSF containing the desired final concentration of 4-AP (typically 50-100 µM).[3][8][11]

  • Seizure-like events (SLEs) are typically observed within 15-45 minutes of 4-AP application.[3] These events are characterized by a sudden, large-amplitude negative shift in the extracellular field potential, lasting for tens of seconds, and superimposed with high-frequency population spikes.[3][12]

Experimental Workflow Diagram

Caption: Workflow for 4-AP induced in vitro seizure model.

Data Analysis and Interpretation

The primary readouts in the 4-AP in vitro seizure model are the electrophysiological recordings of epileptiform activity. Key parameters to quantify include:

  • Frequency of SLEs: The number of seizure-like events per unit of time. A reduction in SLE frequency is a primary indicator of anti-epileptic drug efficacy.[2][3]

  • Duration of SLEs: The length of each individual seizure-like event.

  • Amplitude of the DC shift: The magnitude of the negative shift in the extracellular field potential during an SLE.[12]

  • Interictal-like activity: Short, transient discharges that occur between the longer-lasting ictal-like SLEs.

These parameters can be used to assess the baseline excitability of the tissue and to quantify the effects of potential anti-epileptic compounds.

Quantitative Data Summary

ParameterTypical Value RangeSignificance
4-AP Concentration 50 - 100 µMEffective range for inducing robust and stable SLEs.[3][8][11]
Time to SLE Onset 15 - 45 minutesLatency to the first seizure-like event after 4-AP application.[3]
SLE Frequency 0.01 - 0.1 HzVaries depending on brain region and specific experimental conditions.
SLE Duration 10 - 90 secondsDuration of the ictal-like discharge.[3][12]
DC Shift Amplitude 0.5 - 5 mVMagnitude of the negative field potential shift during an SLE.[3][12]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No SLEs induced - Unhealthy brain slices- Incorrect 4-AP concentration- Inadequate perfusion or oxygenation- Ensure proper slice preparation and recovery.- Verify the concentration and integrity of the 4-AP stock solution.- Check the flow rate and ensure continuous carbogenation of the aCSF.[10]
Unstable SLEs - Fluctuations in temperature or perfusion rate- Slice health deteriorating over time- Maintain a constant temperature and perfusion rate.- Limit the duration of experiments to a few hours after slice preparation.
High baseline noise - Poor electrode placement- Electrical interference- Reposition the recording electrode.- Ensure proper grounding of the recording setup.

Conclusion

The 4-aminopyridine in vitro seizure model is a powerful and versatile tool for epilepsy research. By understanding the underlying mechanism of action and following a well-defined protocol, researchers can reliably induce and study seizure-like activity in a controlled laboratory setting. This model is invaluable for investigating the fundamental neurobiology of epilepsy and for the preclinical screening of novel therapeutic agents.

References

  • Al-Dasoqi, N., et al. (2021). An update of 4-aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. Neurología-English Edition, 36(8), 613-621. [Link]

  • Gonzalez-Sulser, A., et al. (2011). The 4-aminopyridine in vitro epilepsy model analyzed with a perforated multi-electrode array. Neuropharmacology, 60(7-8), 1142-1153. [Link]

  • Ziburkus, J., et al. (2023). Interneuron-Driven Ictogenesis in the 4-Aminopyridine Model: Depolarization Block and Potassium Accumulation Initiate Seizure-like Activity. International Journal of Molecular Sciences, 24(3), 2345. [Link]

  • Shi, W., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports, 10(1), 1-12. [Link]

  • NeuroProof. (n.d.). 4-AP in vitro Epilepsy Model. Retrieved from [Link]

  • Wilson, C., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports, 10(1), 228. [Link]

  • Heuzeroth, M., et al. (2019). The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. Frontiers in Neuroscience, 13, 677. [Link]

  • Peric, M., & Zivin, M. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Arhiv za farmaciju, 69(4), 233-251. [Link]

  • Acar, M. B., et al. (2021). Investigation of the Effects of Blocking Potassium Channels With 4-Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines. Medical Science Monitor, 27, e932053. [Link]

  • Harsing, L. G., et al. (1992). The potassium channel blockers 4-aminopyridine and tetraethylammonium increase the spontaneous basal release of [3H]5-hydroxytryptamine in rat hippocampal slices. Journal of Neurochemistry, 59(4), 1497-1503. [Link]

  • Heuzeroth, M., et al. (2019). The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. Frontiers in Neuroscience, 13, 677. [Link]

  • Gonzalez-Sulser, A., et al. (2011). THE 4-AMINOPYRIDINE IN VITRO EPILEPSY MODEL ANALYZED WITH A PERFORATED MULTI-ELECTRODE ARRAY. Neuropharmacology, 60(7-8), 1142-1153. [Link]

  • Peña, F., & Tapia, R. (2000). Seizures and neurodegeneration induced by 4-aminopyridine in rat hippocampus in vivo: role of glutamate- and GABA-mediated neurotransmission and of ion channels. Neuroscience, 101(3), 547-561. [Link]

  • Rivera-Arconada, I., et al. (2021). Seizures Triggered by Systemic Administration of 4-Aminopyridine in Rats Lead to Acute Brain Glucose Hypometabolism, as Assessed by [18F]FDG PET Neuroimaging. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Heuzeroth, M., et al. (2019). The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. Frontiers in Neuroscience, 13, 677. [Link]

  • Yamaguchi, S., & Rogawski, M. A. (1992). Effects of anticonvulsant drugs on 4-aminopyridine-induced seizures in mice. Epilepsy Research, 11(1), 9-16. [Link]

  • Sydorenko, V. G., et al. (2016). Modulation of 4-aminopyridine-induced neuronal activity and local pO(2)in rat hippocampal slices by changing the flow rate of the superfusion medium. Fiziolohichnyi zhurnal (Kiev, Ukraine : 1994), 62(4), 3-11. [Link]

  • Loryan, I., et al. (2013). The brain slice method for studying drug distribution in the CNS. Fluids and Barriers of the CNS, 10(1), 6. [Link]

  • protocols.io. (2023). Brain Slice Preparation for electrophysiology recording. Retrieved from [Link]

Sources

Application Notes & Protocols for 4-Aminopyridin-3-ol Hydrochloride in Demyelination Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Perspective on Potassium Channel Blockade in Demyelination

Demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis (MS), are characterized by the destruction of the myelin sheath that insulates axons.[1] This loss of myelin exposes voltage-gated potassium (Kv) channels along the axonal membrane, leading to an excessive leakage of potassium ions during nerve impulse transmission.[2] The resulting current shunt is a primary cause of action potential conduction block, which manifests clinically as neurological disability.[1][3]

A key therapeutic strategy to counteract this conduction failure is the pharmacological blockade of these exposed Kv channels.[1] The prototypical agent in this class is 4-Aminopyridine (4-AP), a compound that has demonstrated the ability to restore conduction in demyelinated axons and provides symptomatic relief in some MS patients.[4][5] However, the clinical utility of 4-AP can be limited by a narrow therapeutic window and potential side effects.[3][6]

This has spurred the development and investigation of 4-AP derivatives, such as 4-Aminopyridin-3-ol hydrochloride and 4-aminopyridine-3-methanol, with the aim of identifying novel compounds with improved efficacy and safety profiles.[3][7] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for evaluating this compound and similar derivatives in the context of demyelination and remyelination studies. The protocols detailed herein are based on the extensive research conducted with the parent compound, 4-AP, and provide a robust framework for investigating novel derivatives.

Part 1: The Scientific Rationale - Mechanism of Action

The primary mechanism of action for 4-AP and its derivatives is the blockade of voltage-gated potassium channels.[1][2] In healthy myelinated axons, Kv channels are primarily localized in the juxtaparanodal regions, concealed beneath the myelin sheath. During demyelination, these channels become exposed along the internodal axolemma. When an action potential attempts to propagate down the axon, the outflow of K+ through these newly exposed channels is sufficient to short-circuit the axonal current, leading to a failure of conduction.[2]

By physically blocking these exposed Kv channels, this compound is hypothesized to reduce the repolarizing potassium current. This prolongs the duration of the action potential, allowing the depolarizing signal to be passively conducted to the next node of Ranvier, thereby restoring impulse transmission across the demyelinated segment.[1] Beyond this primary function, some studies suggest that 4-AP may also potentiate synaptic transmission and increase skeletal muscle twitch tension, which could contribute to its clinical effects.[5][8] More recent investigations have also revealed that 4-AP can promote functional recovery and remyelination after acute nerve injury, suggesting a potential role in neural repair beyond symptomatic relief.[9][10]

G cluster_0 Healthy Myelinated Axon cluster_1 Demyelinated Axon cluster_2 Demyelinated Axon + 4-Aminopyridin-3-ol HCl N1 Node of Ranvier Internode1 Myelinated Internode (Kv Channels Covered) N2 Node of Ranvier N1->N2 AP1 Action Potential AP1->N1 AP_Path1 Fast, Saltatory Conduction D_Internode Demyelinated Internode (Kv Channels Exposed) K_leak K+ Leakage D_Internode->K_leak Block CONDUCTION BLOCK K_leak->Block Compound 4-Aminopyridin-3-ol HCl Blocked_Internode Demyelinated Internode (Kv Channels Blocked) Compound->Blocked_Internode Blocks K+ Channels Restored CONDUCTION RESTORED Blocked_Internode->Restored AP_Start Initiating Action Potential cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Figure 1: Mechanism of Action of 4-Aminopyridin-3-ol HCl.

Part 2: Experimental Models for Demyelination Studies

The choice of an appropriate experimental model is critical for accurately assessing the therapeutic potential of this compound. Both in vitro and in vivo systems offer unique advantages for dissecting the compound's effects on demyelination and remyelination.

In Vitro Models

In vitro systems are indispensable for mechanistic studies, dose-response analyses, and high-throughput screening.

  • Oligodendrocyte Precursor Cell (OPC) Cultures: Primary OPCs can be isolated from neonatal rodent brains and cultured.[11] These cultures allow for the direct assessment of a compound's effect on OPC proliferation, differentiation into mature, myelinating oligodendrocytes, and myelination itself. Key markers for mature oligodendrocytes include Myelin Basic Protein (MBP) and Proteolipid Protein (PLP).[12]

  • Neuron-Oligodendrocyte Co-cultures: These systems more closely mimic the CNS environment by allowing for the study of axon-glia interactions and the formation of compact myelin sheaths around axons.[13][14] They are invaluable for confirming that a compound's pro-differentiation effects translate into bona fide myelination.

  • Organotypic Slice Cultures: Cerebellar or cortical slices maintain the complex 3D architecture of the CNS. Demyelination can be induced chemically (e.g., with lysolecithin), and the effects of test compounds on remyelination can be observed in a tissue context that preserves multiple cell types and their intricate connections.

In Vivo Models

In vivo models are essential for evaluating a compound's efficacy, pharmacokinetics, and safety within a whole-organism context.

  • Toxin-Induced Demyelination:

    • Lysolecithin (LPC) Model: Focal injection of lysophosphatidylcholine into white matter tracts (e.g., corpus callosum, spinal cord) induces rapid, localized demyelination followed by spontaneous remyelination.[15][16] This model is highly reproducible and ideal for studying compounds that promote the repair process.

    • Cuprizone Model: Dietary administration of the copper chelator cuprizone leads to widespread and consistent demyelination, particularly in the corpus callosum, by inducing oligodendrocyte apoptosis. This model is well-suited for studying chronic demyelination and remyelination upon cuprizone withdrawal.[16]

  • Immune-Mediated Demyelination:

    • Experimental Autoimmune Encephalomyelitis (EAE): EAE is the most commonly used animal model for multiple sclerosis. It is induced by immunizing susceptible animal strains with myelin-derived peptides, leading to an inflammatory autoimmune response that causes demyelination and axonal damage in the CNS.[3][4] This model is critical for assessing compounds that may have both neuroprotective and immunomodulatory effects.

G Start Hypothesis: 4-Aminopyridin-3-ol HCl Promotes Remyelination InVitro In Vitro Studies (Mechanistic Validation) Start->InVitro InVivo In Vivo Studies (Efficacy & Safety) Start->InVivo OPC_Culture OPC Culture: Assess Differentiation (e.g., MBP, PLP expression) InVitro->OPC_Culture Direct Cellular Effects CoCulture Neuron-OL Co-Culture: Assess Myelin Sheath Formation InVitro->CoCulture Axon-Glia Interaction LPC_Model Lysolecithin Model: Assess Remyelination Rate & Myelin Thickness (g-ratio) InVivo->LPC_Model Toxin-Induced Model EAE_Model EAE Model: Assess Clinical Score & Inflammatory Infiltration InVivo->EAE_Model Immune-Mediated Model Conclusion Data Synthesis & Conclusion CoCulture->Conclusion Behavior Functional Assessment: (e.g., Rotarod, Gait Analysis) LPC_Model->Behavior Correlate with Function EAE_Model->Behavior Correlate with Function Behavior->Conclusion

Figure 2: Integrated Experimental Workflow for Demyelination Studies.

Part 3: Detailed Application Protocols

The following protocols provide step-by-step methodologies for assessing the effects of this compound.

Protocol 1: In Vitro Assessment of Pro-myelinating Effects on Oligodendrocyte Precursor Cells (OPCs)

This protocol is designed to determine if the test compound directly promotes the differentiation of OPCs into mature, myelin-producing oligodendrocytes.

A. Materials and Reagents

  • Primary OPCs (isolated from P0-P2 neonatal rodent cortices)

  • Poly-D-lysine (PDL) coated culture plates/coverslips

  • OPC Proliferation Medium (e.g., DMEM/F12, N2 supplement, PDGF-AA, bFGF)

  • OPC Differentiation Medium (e.g., Neurobasal medium, B27 supplement, Triiodothyronine (T3))[11]

  • This compound stock solution (dissolved in sterile water or DMSO)

  • Primary antibodies: anti-O4 (late OPC/immature OL), anti-MBP (mature OL), anti-PLP (mature OL)

  • Appropriate fluorescently-labeled secondary antibodies and nuclear stain (e.g., DAPI)

  • PFA (Paraformaldehyde) for fixation

B. Experimental Procedure

  • Cell Seeding: Plate isolated primary OPCs onto PDL-coated coverslips in proliferation medium. Culture for 2-3 days until cells are approximately 60-70% confluent.

  • Initiate Differentiation: Aspirate the proliferation medium and wash once with PBS. Switch to OPC differentiation medium to induce maturation.

  • Compound Treatment: Add this compound to the differentiation medium at a range of concentrations (e.g., 10 nM to 10 µM). Include a vehicle-only control group.

    • Rationale: A dose-response curve is essential to identify the optimal concentration and to screen for potential cytotoxicity at higher doses.

  • Culture and Incubation: Culture the cells for 4-6 days, replacing the medium with fresh differentiation medium and compound every 2 days.

  • Immunocytochemistry: a. After the treatment period, fix the cells with 4% PFA for 15 minutes at room temperature. b. Permeabilize and block non-specific binding using a buffer containing Triton X-100 and normal serum. c. Incubate with primary antibodies (e.g., anti-MBP) overnight at 4°C. d. Wash and incubate with appropriate fluorescently-labeled secondary antibodies and DAPI for 1-2 hours at room temperature. e. Mount coverslips onto slides for imaging.

  • Imaging and Analysis: a. Acquire images using a fluorescence microscope. b. Quantify the number of MBP-positive cells as a percentage of the total number of cells (DAPI-positive nuclei). c. Analyze the morphological complexity of MBP-positive cells (e.g., number of processes, total process length) as a measure of maturation.

Protocol 2: In Vivo Assessment in a Lysolecithin (LPC)-Induced Focal Demyelination Model

This protocol evaluates the compound's ability to enhance remyelination and functional recovery in a widely used toxin model.

A. Materials and Reagents

  • Adult mice (e.g., C57BL/6, 8-10 weeks old)

  • Anesthetic (e.g., isoflurane) and analgesic agents

  • Stereotaxic apparatus

  • Hamilton syringe with a fine glass capillary

  • 1% Lysolecithin (LPC) in sterile saline

  • This compound solution for administration (e.g., oral gavage, osmotic mini-pump)

  • Tissue processing reagents (PFA, sucrose, OCT embedding medium)

  • Stains: Luxol Fast Blue (LFB) for myelin, Hematoxylin and Eosin (H&E)

  • Primary antibodies: anti-MBP (myelin), anti-NF200 (neurofilament, axons), anti-Olig2 (oligodendrocyte lineage cells)

B. Experimental Procedure

  • Focal Demyelination: a. Anesthetize the mouse and secure it in a stereotaxic frame. b. Create a small burr hole in the skull over the target region (e.g., corpus callosum). c. Slowly inject 1 µL of 1% LPC into the white matter tract. d. Suture the incision and provide post-operative care, including analgesics.

    • Rationale: The stereotaxic injection ensures a precise and reproducible lesion, which is critical for quantitative analysis.

  • Compound Administration: a. Begin treatment with this compound or vehicle control 3-5 days post-lesion. This timing allows the initial inflammatory response to subside and targets the OPC recruitment and differentiation phase. b. Administer the compound daily (or via continuous delivery with a mini-pump) for 14-21 days.

  • Behavioral Testing (Optional): Perform motor function tests (e.g., rotarod, beam walking) at baseline and at several time points post-lesion to assess functional recovery.

  • Tissue Collection and Processing: a. At the desired endpoint (e.g., 21 or 28 days post-lesion), deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% PFA. b. Dissect the brain and post-fix overnight in 4% PFA. c. Cryoprotect the brain in a sucrose solution before embedding in OCT and freezing. d. Collect coronal cryosections (e.g., 12-16 µm thick) through the lesion area.

  • Histological Analysis: a. Myelin Staining: Stain sections with Luxol Fast Blue (LFB) to visualize myelin. Quantify the lesion area and the intensity of LFB staining within the lesion as a measure of remyelination. b. Immunohistochemistry: Stain sections for MBP to confirm remyelination and for NF200 to assess axonal integrity. c. Electron Microscopy (EM): For the gold-standard assessment of remyelination, process tissue for EM to measure the g-ratio (axon diameter / total fiber diameter). A lower g-ratio indicates a thicker, healthier myelin sheath.

Part 4: Data Interpretation and Expected Outcomes

Effective interpretation of quantitative data is paramount. The following table summarizes key metrics and their significance.

ParameterAssay/ModelExpected Outcome with Effective CompoundInterpretation
MBP+ Cell Count In Vitro OPC AssayIncrease in the percentage of MBP+ cellsIndicates promotion of OPC differentiation into mature oligodendrocytes.
Lesion Area In Vivo LPC Model (LFB Staining)Decrease in the size of the demyelinated areaSuggests enhanced myelin repair and coverage of denuded axons.
Myelin Thickness (g-ratio) In Vivo Model (Electron Microscopy)Decrease in g-ratio (closer to optimal ~0.6)Demonstrates the formation of thicker, more compact myelin sheaths.
Clinical Score In Vivo EAE ModelReduction in clinical severity scoreIndicates improved neurological function, potentially through a combination of conduction restoration and immunomodulation.
Motor Performance In Vivo Models (Rotarod, etc.)Improved latency to fall or fewer errorsProvides a functional correlate to histological evidence of repair.[17]

Part 5: Troubleshooting Common Issues

  • High Cell Death in OPC Cultures:

    • Possible Cause: Compound cytotoxicity, harsh isolation procedure.

    • Solution: Perform a viability assay (e.g., MTT, Live/Dead stain) to establish a non-toxic dose range. Ensure gentle handling during OPC isolation.

  • High Variability in LPC Lesion Size:

    • Possible Cause: Inconsistent injection speed or volume, inaccurate stereotaxic coordinates.

    • Solution: Use a micro-infusion pump for consistent delivery. Carefully validate stereotaxic coordinates and practice the surgical technique.

  • No Effect on Remyelination In Vivo :

    • Possible Cause: Poor bioavailability/CNS penetration, incorrect dosing or timing.

    • Solution: Conduct pharmacokinetic studies to ensure the compound reaches the target tissue. Optimize the treatment window; starting too early or too late may miss the critical period for OPC differentiation.

Conclusion

This compound represents a promising area of investigation within the broader class of potassium channel blockers for demyelinating diseases. By leveraging the well-established protocols for its parent compound, 4-AP, researchers can systematically evaluate its potential not only to restore axonal conduction but also to actively promote myelin repair. A rigorous, multi-faceted approach combining in vitro mechanistic studies with in vivo efficacy models is essential to fully characterize its therapeutic profile and advance the development of next-generation treatments for diseases like multiple sclerosis.

References

  • Bostock, H., Sears, T. A., & Sherratt, R. M. (1981). The effects of 4-aminopyridine and tetraethylammonium on normal and demyelinated mammalian nerve fibres. The Journal of Physiology, 313, 301–315.
  • Stefoski, D., Davis, F. A., Faut, M., & Schauf, C. L. (1987).
  • Judge, S. I. V., & Bever, C. T. (2006). Potassium channel blockers in multiple sclerosis: neuronal Kv channels and effects of symptomatic treatment. Pharmacology & Therapeutics, 111(1), 224–259.
  • Blight, A. R. (1989). Effect of 4-aminopyridine on experimental spinal cord injury. Journal of the Neurological Sciences, 93(2-3), 159–172.
  • van der Mheen, C., de Groot, M. H., & de Jong, B. A. (2022). Acute axon damage and demyelination are mitigated by 4-aminopyridine (4-AP) therapy after experimental traumatic brain injury. Acta Neuropathologica Communications, 10(1), 67. [Link]

  • Smith, K. J., Felts, P. A., & Kapoor, R. (2000). Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. Brain, 123(1), 171–184. [Link]

  • Shi, R., Sun, W., & Blight, A. R. (2010). Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Experimental Neurology, 228(2), 268–276. [Link]

  • Tseng, K.-C., Li, H., Clark, A., Sundem, L., Zuscik, M., Noble, M., & Elfar, J. (2016). 4-Aminopyridine promotes functional recovery and remyelination in acute peripheral nerve injury. EMBO Molecular Medicine, 8(12), 1409–1420. [Link]

  • Tseng, K.-C., Li, H., Clark, A., Sundem, L., Zuscik, M., Noble, M., & Elfar, J. (2016). 4-Aminopyridine promotes functional recovery and remyelination in acute peripheral nerve injury. ResearchGate. [Link]

  • Smith, K. J., Felts, P. A., & Kapoor, R. (2000). Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. ResearchGate. [Link]

  • Kornecki, E., & Waxman, S. G. (1983). Physiological effects of 4-aminopyridine on demyelinated mammalian motor and sensory fibers. Muscle & Nerve, 6(5), 376–382.
  • Li, Y., Li, P., Song, Y., Zhang, W., Jiang, X., Chen, S., … Zhang, M. (2022). Combination therapy dramatically promotes remyelination.
  • Bebo, B., Fyfe-Johnson, A., Adlard, K., Beam, A. G., Cader, Z., Crandall, K., … Nelson, F. (2008). In Vitro and In Vivo Pharmacological Models to Assess Demyelination and Remyelination. Neuropsychopharmacology, 33(1), 135–150.
  • Nikolova, S., Tsvetkova, D., Tsvetanov, M., Svinyarov, I., Getova, D., & Danchev, N. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(5), 351–360.
  • Kumar, P., Kumar, A., & Sharma, S. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. Bioorganic & Medicinal Chemistry Letters, 23(14), 4162–4167.
  • Yamazaki, R., Miyamoto, T., Gomi, H., & Itoh, K. (2023). Pharmacological treatment promoting remyelination enhances motor function after internal capsule demyelination in mice.
  • Smith, D. T., Shi, R., & Borgens, R. B. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry, 40(8), 815–820.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Lubetzki, C., & Stankoff, B. (2020). Current advancements in promoting remyelination in multiple sclerosis. Multiple Sclerosis Journal, 26(8), 883–893. [Link]

  • Chen, J.-F., Liu, K., & Hu, B. (2022). Advances in Therapeutics Research for Demyelinating Diseases. International Journal of Molecular Sciences, 23(24), 15998.
  • Shi, R., Sun, W., & Blight, A. R. (2011). Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Experimental Neurology, 228(2), 268–276.
  • Gonsalvez, D. G., Tian, Y., & Murray, S. S. (2022). An in vivo accelerated developmental myelination model for testing promyelinating therapeutics. Scientific Reports, 12(1), 8848.
  • Lee, H., Lee, J.-S., & Lee, S. (2024). Protocol for the acquisition and maturation of oligodendrocytes from neonatal rodent brains. STAR Protocols, 5(3), 103551.
  • Pang, Y., Campbell, L., Zheng, B., Fan, L., Cai, Z., & Rhodes, P. G. (2018). Neuron/Oligodendrocyte Myelination Coculture. Methods in Molecular Biology, 1791, 105–114.
  • Huda, F., Nishikawa, H., & Kerman, K. (2023).
  • Li, Y., Wang, Y., & Liu, J. (2010). Synthesis method of 3-fluorine-4-aminopyridine. Google Patents.
  • Pang, Y., Campbell, L., Zheng, B., Fan, L., Cai, Z., & Rhodes, P. G. (2018). Neuron/Oligodendrocyte Myelination Coculture. Methods in Molecular Biology (Clifton, N.J.), 1791, 105–114.
  • Huda, F., Nishikawa, H., & Kerman, K. (2023). Three-dimensional co-culture platform of human induced pluripotent stem cell-derived oligodendrocyte lineage cells and neurons for studying myelination. ResearchGate. [Link]

Sources

Application Notes & Protocols: Establishing a Dose-Response Curve for 4-Aminopyridin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Aminopyridin-3-ol, a primary metabolite of the well-characterized potassium channel blocker 4-Aminopyridine (4-AP), is a molecule of significant interest in neuroscience and pharmacology.[1][2] Understanding its interaction with neuronal ion channels is critical for evaluating its therapeutic potential and off-target effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust in vitro dose-response curve for 4-Aminopyridin-3-ol hydrochloride. We delve into the underlying mechanism of action, present detailed step-by-step protocols for electrophysiological analysis, and offer a complete workflow for data analysis and interpretation. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and a thorough characterization of the compound's potency.

Scientific Background & Mechanism of Action

4-Aminopyridine (4-AP) and its derivatives primarily function by blocking voltage-gated potassium (Kv) channels.[3][4][5] In neurons, Kv channels are crucial for repolarizing the cell membrane after an action potential, effectively ending the signal. By physically occluding the pore of these channels, 4-AP inhibits the outward flow of potassium ions (K+), which has two major consequences:

  • Prolongation of the Action Potential: The repolarization phase is delayed, widening the action potential duration.[4][5][6]

  • Enhanced Neurotransmitter Release: The extended depolarization at the axon terminal keeps voltage-gated calcium (Ca2+) channels open for longer, leading to a greater influx of calcium and subsequently increasing the release of neurotransmitters into the synapse.[3][5]

This mechanism underlies the therapeutic use of 4-AP (as Fampridine) to improve walking in patients with multiple sclerosis, where it helps restore conduction in demyelinated axons.[1][7]

This compound is the 3-hydroxy metabolite of 4-AP.[1] Preclinical studies have shown that this hydroxylation significantly reduces its potency. For instance, its IC50 values for blocking Kv1.1 and Kv1.2 channels are orders of magnitude higher than those of the parent compound, 4-AP, indicating weaker inhibitory activity.[2] Therefore, establishing a precise dose-response curve is essential to quantify this difference and understand its physiological relevance.

cluster_0 Neuronal Axon Terminal cluster_1 Mechanism of 4-Aminopyridin-3-ol AP Action Potential Arrives Ca_Channel Voltage-Gated Ca2+ Channel AP->Ca_Channel Depolarizes Membrane Kv_Channel Voltage-Gated K+ Channel (Kv) AP->Kv_Channel Depolarizes Membrane Increase Increases Ca2+ Influx Ca_Channel->Increase Allows More Vesicle Synaptic Vesicle (Neurotransmitter) Release Enhanced Neurotransmitter Release Vesicle->Release Results in Membrane Synaptic Cleft Block Blocks K+ Efflux Kv_Channel->Block Compound 4-Aminopyridin-3-ol Compound->Kv_Channel Prolong Prolongs Action Potential Block->Prolong Leads to Prolong->Ca_Channel Keeps Open Longer Increase->Vesicle Triggers Fusion

Caption: Mechanism of 4-Aminopyridin-3-ol at the synapse.

Materials and Reagents

  • Compound: this compound (verify purity, >98%)

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human Kv channel of interest (e.g., Kv1.1, Kv1.2).

  • Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Vehicle: High-purity Dimethyl Sulfoxide (DMSO) or physiological saline solution.

  • Electrophysiology Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Equipment:

    • Patch-clamp amplifier and digitizer

    • Microscope (inverted)

    • Micromanipulators

    • Perfusion system

    • Borosilicate glass capillaries for pipette fabrication

    • Pipette puller

    • Standard cell culture incubator, biosafety cabinet, and consumables.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is the gold standard for directly measuring the effect of a compound on ion channel function. It offers high resolution and control over the cellular environment.

Step 1: Cell Culture and Plating
  • Culture the Kv channel-expressing cells according to standard protocols (37°C, 5% CO2).

  • Passage cells every 2-3 days to maintain sub-confluent stocks.

  • For recording, plate cells onto small glass coverslips at a low density 24-48 hours prior to the experiment to ensure isolated, healthy cells are available.

Step 2: Compound Preparation
  • Prepare a high-concentration stock solution of this compound (e.g., 50-100 mM) in the chosen vehicle (e.g., sterile water or DMSO). Sonicate briefly to ensure complete dissolution.[2] Aliquot and store at -20°C.

  • On the day of the experiment, thaw a stock aliquot and prepare a series of dilutions in the external bath solution. A typical dose-response experiment uses 7-10 concentrations covering a wide range (e.g., logarithmic steps from 1 µM to 30 mM). The wide range is necessary given the compound's lower potency compared to 4-AP.[2][8][9]

  • Prepare a vehicle control solution containing the same final concentration of vehicle (e.g., 0.1% DMSO) as the highest compound concentration.

Step 3: Electrophysiological Recording
  • Pull glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.

  • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

  • Using a micromanipulator, approach a single, healthy-looking cell with the glass pipette.

  • Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell's membrane potential at a holding potential where Kv channels are closed (e.g., -80 mV).

  • Apply a voltage-step protocol to elicit Kv channel currents. A typical protocol involves stepping the voltage from -80 mV to +40 mV for 200-500 ms to activate the channels.

  • Record the baseline current for 2-3 minutes to ensure stability.

Step 4: Compound Application and Data Acquisition
  • Using the perfusion system, switch from the control external solution to the solution containing the lowest concentration of 4-Aminopyridin-3-ol.

  • Apply the voltage-step protocol repeatedly (e.g., every 15 seconds) and record the resulting currents until a steady-state effect is observed (i.e., the current amplitude no longer changes).

  • Sequentially apply increasing concentrations of the compound, allowing the effect to stabilize at each dose.

  • After the highest concentration, perform a washout step by perfusing with the control external solution to check for reversibility of the effect.

  • Record data from multiple cells (n=4-6) for each experiment to ensure statistical power.

Data Analysis and Interpretation

The goal of the analysis is to convert the raw current recordings into a dose-response curve from which the half-maximal inhibitory concentration (IC50) can be derived.[10]

A 1. Prepare Compound Serial Dilutions D 4. Sequentially Perfuse Cells with Increasing Compound Doses A->D B 2. Obtain Stable Whole-Cell Patch-Clamp Recording C 3. Record Baseline K+ Current B->C C->D E 5. Measure Peak K+ Current at Each Concentration D->E F 6. Normalize Data (% Inhibition) E->F G 7. Plot % Inhibition vs. Log[Concentration] F->G H 8. Fit with 4-Parameter Logistic Equation G->H I 9. Determine IC50 Value H->I

Caption: Workflow for dose-response curve generation.

Step 1: Data Extraction and Normalization
  • For each recorded trace, measure the peak amplitude of the outward K+ current.

  • Normalize the data by expressing the response at each concentration as a percentage of inhibition relative to the baseline (control) current.

    • % Inhibition = 100 * (1 - (I_drug / I_baseline))

    • Where I_drug is the peak current in the presence of the compound and I_baseline is the peak current before compound application.

Step 2: Curve Fitting
  • Plot the % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).[11]

  • Fit the data using a non-linear regression model, typically the four-parameter logistic (4PL) equation:[10][11]

    • Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • Top: The maximum response plateau (should be near 100%).

    • Bottom: The minimum response plateau (should be near 0%).

    • LogIC50: The logarithm of the concentration that produces a 50% response. The IC50 is the primary measure of the compound's potency.

    • HillSlope: Describes the steepness of the curve.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and reporting.

Table 1: Recommended Concentration Ranges for 4-Aminopyridin-3-ol

Experiment Type Concentration Range (µM) Rationale
Initial Screening 1, 10, 100, 1000 To quickly determine the approximate potency range.

| Definitive Dose-Response | 1 - 30,000 (8-10 points, log scale) | To accurately define the full sigmoidal curve and calculate a precise IC50, covering the expected low potency.[2] |

Table 2: Example Data and Calculation for a Single Experiment

[Compound] (µM) Log[Compound] Peak Current (pA) % Inhibition
0 (Baseline) - 1500 0
10 1.0 1480 1.3
100 2.0 1350 10.0
500 2.7 1050 30.0
1000 3.0 780 48.0
5000 3.7 300 80.0
10000 4.0 160 89.3

| 30000 | 4.5 | 155 | 89.7 |

Table 3: Comparative Potency (IC50) of 4-AP and its Metabolite (Literature Data)

Compound Target Channel Reported IC50 (µM) Reference
4-Aminopyridine (4-AP) Kv1.1 242 [2]
4-Aminopyridine (4-AP) Kv1.2 399 [2]
4-Aminopyridin-3-ol Kv1.1 7886 [2]
4-Aminopyridin-3-ol Kv1.2 23652 [2]

This data highlights the significantly lower potency of the 3-hydroxy metabolite, guiding the selection of an appropriate concentration range for new experiments.

Troubleshooting and Scientific Considerations

  • Compound Solubility: this compound has good aqueous solubility. However, if using other derivatives or a different salt, always check solubility in the external solution to avoid precipitation at high concentrations.

  • Vehicle Effects: If using DMSO as a vehicle, keep the final concentration below 0.5% (ideally ≤0.1%), as higher concentrations can independently affect ion channel function. Always run a vehicle-only control.

  • Run-down/Run-up: The whole-cell patch-clamp configuration is not infinitely stable. Monitor the baseline current for several minutes before the experiment begins. If the current changes significantly on its own ("run-down" or "run-up"), the cell is unstable and should be discarded.

  • Choice of Model: While transfected cell lines provide a clean system to study a specific channel subtype, the results may not fully translate to a complex neuronal environment. For secondary validation, protocols can be adapted for primary neuronal cultures or brain slices, where the compound's effect on native channels and network activity can be assessed.[9][12]

Conclusion

This application note provides a robust framework for determining the dose-response curve of this compound. By employing the detailed whole-cell patch-clamp protocol and rigorous data analysis methodology, researchers can accurately quantify the compound's potency as a Kv channel blocker. This information is fundamental for structure-activity relationship studies, understanding the metabolic profile of 4-AP, and assessing the potential pharmacological activity of this key metabolite.

References

  • Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. PubMed. Available at: [Link]

  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]

  • How Do I Perform a Dose-Response Experiment? - FAQ 2188. GraphPad. Available at: [Link]

  • 4-Aminopyridine. Wikipedia. Available at: [Link]

  • [Antagonistic effect of 4-aminopyridine derivatives on dTc induced block]. PubMed. Available at: [Link]

  • Effect of 4-Aminopyridine on Action Potential Parameters in Isolated Dog Purkinje Fibers. Cureus. Available at: [Link]

  • Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells. NIH. Available at: [Link]

  • In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative. PubMed. Available at: [Link]

  • 4-Aminopyridine: effects on electrical activity during ischemia and reperfusion in perfused rat hearts. PubMed. Available at: [Link]

  • Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants. PubMed. Available at: [Link]

  • Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. PMC - PubMed Central. Available at: [Link]

  • Setting up a Dose Response Protocol. CDD Support - Collaborative Drug Discovery. Available at: [Link]

  • Dose-response Curve Analysis; Modified EM Algorithm. D-Scholarship@Pitt. Available at: [Link]

  • Effects of 4-aminopyridine on sympathetic preganglionic neuron activity. PubMed. Available at: [Link]

  • Neuroprotective Properties of 4-Aminopyridine. PMC - NIH. Available at: [Link]

  • 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes. NIH. Available at: [Link]

  • In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. NIH. Available at: [Link]

  • Dose responses of three 4-aminopyridine derivatives on axonal conduction in spinal cord trauma. PubMed. Available at: [Link]

  • 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. PMC - NIH. Available at: [Link]

  • Characterizing concentration-dependent neural dynamics of 4-aminopyridine-induced epileptiform activity. bioRxiv. Available at: [Link]

  • Characterizing Concentration-Dependent Neural Dynamics of 4-Aminopyridine-Induced Epileptiform Activity. PubMed. Available at: [Link]

  • THE 4-AMINOPYRIDINE IN VITRO EPILEPSY MODEL ANALYZED WITH A PERFORATED MULTI-ELECTRODE ARRAY. PMC - PubMed Central. Available at: [Link]

  • Concentration–response curves of 3-hydroxy-4-aminopyridine sulfate for... ResearchGate. Available at: [Link]

  • Pharmacokinetic studies of single and multiple oral doses of fampridine-SR (sustained-release 4-aminopyridine) in patients with chronic spinal cord injury. PubMed. Available at: [Link]

Sources

Mastering the Preparation of 4-Aminopyridin-3-ol Hydrochloride Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable preparation of stock solutions is a foundational element of experimental success. This guide provides a comprehensive, in-depth technical overview and detailed protocols for the preparation of stock solutions of 4-Aminopyridin-3-ol hydrochloride. This compound, a derivative of 4-aminopyridine, is of significant interest in neuroscience and pharmacology as a modulator of potassium channels. The protocols herein are designed to ensure solution integrity, stability, and suitability for a range of downstream applications, from in vitro cellular assays to preclinical studies.

Introduction to this compound

This compound is a heterocyclic organic compound that belongs to the aminopyridine family. The parent compound, 4-aminopyridine (4-AP), is a well-characterized potassium channel blocker used in both research and clinical settings to manage symptoms of multiple sclerosis.[1] The addition of a hydroxyl group at the 3-position and its formulation as a hydrochloride salt can alter its physicochemical properties, including solubility and membrane permeability, potentially offering distinct pharmacological profiles. As with any experimental reagent, the accuracy of concentration and the purity of the prepared stock solution are paramount to generating reproducible and meaningful data.

This document will guide the user through the critical considerations and step-by-step procedures for preparing high-quality stock solutions of this compound in various common laboratory solvents.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is the first step in developing a robust preparation protocol.

PropertyValueSource
Molecular Formula C₅H₇ClN₂O
Molecular Weight 146.57 g/mol
Appearance Solid
CAS Number 52334-53-9
Safety First: Hazard Identification and Handling

This compound and related aminopyridines are potent neurotoxins. It is imperative to handle this compound with the utmost care in a controlled laboratory environment.

Primary Hazards:

  • Toxicity: Aminopyridines can be highly toxic if swallowed, inhaled, or absorbed through the skin.[2]

  • Irritation: Can cause skin and eye irritation.[2]

  • Neurological Effects: Acute exposure may lead to dizziness, headache, and in severe cases, convulsions and respiratory distress.[2]

Mandatory Safety Precautions:

  • Engineering Controls: Always handle solid this compound and concentrated solutions within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles. For weighing solid material, a face shield is recommended.

  • Waste Disposal: Dispose of all waste, including contaminated consumables, as hazardous chemical waste according to your institution's guidelines.

Solubility and Solvent Selection

The choice of solvent is critical and depends on the intended downstream application. The hydrochloride salt form of 4-Aminopyridin-3-ol generally confers good aqueous solubility. While specific solubility data for this compound is not widely published, information on the parent compound, 4-aminopyridine, provides a useful reference. 4-aminopyridine is soluble in water, ethanol, and DMSO.[1] As a general principle, hydrochloride salts of organic bases exhibit enhanced solubility in aqueous solutions.[3]

Recommended Solvents:

  • Sterile, Deionized Water or Aqueous Buffers (e.g., PBS): The preferred solvent for most cell-based assays and in vivo studies due to its biocompatibility. The hydrochloride salt is expected to readily dissolve in aqueous media.

  • Dimethyl Sulfoxide (DMSO): A versatile aprotic solvent capable of dissolving a wide range of organic compounds. It is suitable for creating high-concentration stock solutions that can be further diluted in aqueous media. However, it is crucial to be aware of potential DMSO-induced cellular toxicity and to keep the final concentration in assays as low as possible (typically <0.5%).

  • Ethanol: Another organic solvent option for creating stock solutions. Similar to DMSO, the final concentration in biological assays should be minimized to avoid solvent-induced effects.

The following diagram illustrates the decision-making process for solvent selection.

G A Intended Application B Cell-Based Assays / In Vivo Studies A->B Biocompatibility is key C High Concentration Stock Required? A->C Storage & Dosing D Aqueous Buffer (e.g., PBS, Water) B->D C->D No E DMSO or Ethanol C->E Yes F Final Concentration in Assay <0.5%? E->F G Proceed with Dilution F->G Yes H Re-evaluate Solvent Choice or Concentration F->H No

Caption: Solvent selection workflow for this compound.

Experimental Protocols

These protocols provide step-by-step instructions for preparing stock solutions in the recommended solvents. All procedures should be performed in a chemical fume hood with appropriate PPE.

Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM in PBS)

This is the recommended protocol for direct use in most biological experiments.

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

  • Sterile cryovials for aliquoting

Procedure:

  • Calculate the required mass:

    • For a 10 mM solution in 10 mL of PBS:

      • Mass (g) = 10 mmol/L * 0.010 L * 146.57 g/mol = 0.01466 g = 14.66 mg

  • Weigh the compound:

    • Tare a sterile conical tube on the analytical balance.

    • Carefully weigh 14.66 mg of this compound into the tube.

  • Dissolve the compound:

    • Add 10 mL of sterile PBS to the tube.

    • Cap the tube tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but is typically not required for the hydrochloride salt.

  • Sterile Filtration:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube. This step is crucial for removing any potential microbial contamination, especially for solutions intended for cell culture.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials.

    • Label each vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store aliquots at -20°C for long-term storage. For short-term use (up to one week), storage at 4°C is acceptable. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a High-Concentration DMSO Stock Solution (e.g., 100 mM)

This protocol is suitable for creating a concentrated stock for long-term storage and subsequent dilution into aqueous buffers.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile conical tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Sterile cryovials for aliquoting

Procedure:

  • Calculate the required mass:

    • For a 100 mM solution in 1 mL of DMSO:

      • Mass (g) = 100 mmol/L * 0.001 L * 146.57 g/mol = 0.01466 g = 14.66 mg

  • Weigh the compound:

    • Tare a sterile conical tube on the analytical balance.

    • Carefully weigh 14.66 mg of this compound into the tube.

  • Dissolve the compound:

    • Add 1 mL of anhydrous, sterile-filtered DMSO to the tube.

    • Cap the tube tightly and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in sterile cryovials.

    • Label each vial as described in Protocol 1.

    • Store DMSO stock solutions at -20°C. Due to the low freezing point of DMSO, the solution will remain liquid.

The following diagram outlines the general workflow for preparing stock solutions.

G cluster_0 Preparation cluster_1 Processing & Storage A Calculate Mass B Weigh Compound A->B C Add Solvent B->C D Dissolve (Vortex/Warm) C->D E Sterile Filter (Aqueous) D->E F Aliquot E->F G Label Vials F->G H Store at -20°C G->H

Caption: General workflow for stock solution preparation.

Stability and Storage Recommendations

While specific stability data for this compound in solution is limited, studies on the parent compound, 4-aminopyridine, in capsule form have shown it to be stable for extended periods at room temperature when protected from light.[4][5] For solutions, the following recommendations are based on general best practices for similar compounds.

SolventStorage TemperatureRecommended Storage DurationNotes
Aqueous Buffers (e.g., PBS) -20°CUp to 3 monthsAvoid repeated freeze-thaw cycles. For use within a week, 4°C is acceptable.
DMSO -20°CUp to 6 monthsProtect from moisture. Ensure the DMSO is anhydrous to prevent degradation.
Ethanol -20°CUp to 6 monthsEnsure the container is tightly sealed to prevent evaporation.

It is always advisable to visually inspect solutions for any signs of precipitation or color change before use. For critical applications, periodic analytical validation (e.g., by HPLC) of the stock solution concentration is recommended.

Conclusion

The preparation of accurate and stable stock solutions of this compound is a critical prerequisite for reliable experimental outcomes. By adhering to the principles of safety, selecting the appropriate solvent for the intended application, and following the detailed protocols outlined in this guide, researchers can be confident in the quality of their starting materials. The emphasis on proper handling, sterile technique for aqueous solutions, and appropriate storage conditions will contribute to the generation of reproducible and high-impact scientific data.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22832066, this compound. Retrieved from [Link]

  • ResearchGate. (2021). Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds?. Retrieved from [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 155–157.
  • Donnelly, R. F. (2004). Chemical stability of 4-aminopyridine capsules. The Canadian journal of hospital pharmacy, 57(5), 283–287.
  • PubMed. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Retrieved from [Link]

Sources

Application Note & Protocol: A Comprehensive Guide to Assessing the Aqueous Stability of 4-Aminopyridin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed framework and robust protocols for evaluating the chemical stability of 4-Aminopyridin-3-ol hydrochloride in aqueous solutions. Designed for researchers, formulation scientists, and analytical chemists, this guide outlines a systematic approach to conducting forced degradation studies under various stress conditions, including hydrolysis, oxidation, heat, and photolysis. The core objective is to identify potential degradation pathways and to facilitate the development of a stability-indicating analytical method, a critical step in drug development and formulation. By explaining the causality behind each procedural step, this guide ensures that the described protocols are not merely instructional but also serve as a self-validating system for generating reliable and reproducible stability data.

Introduction

This compound is a pyridine derivative whose structural analogues, such as 4-Aminopyridine (4-AP), are known for their activity as potassium channel blockers. While the parent compound 4-AP has established therapeutic uses, the stability profile of its hydroxylated hydrochloride salt in aqueous media is not extensively documented. Understanding the stability of an active pharmaceutical ingredient (API) in an aqueous environment is fundamental for the development of liquid dosage forms, ensuring proper storage conditions, and defining shelf-life.[1] The presence of amino, hydroxyl, and pyridine ring functional groups suggests potential susceptibility to hydrolytic and oxidative degradation.

Forced degradation, or stress testing, is an essential component of the drug development process.[2][3] It involves intentionally exposing the drug substance to conditions more severe than accelerated stability testing, such as extremes of pH, temperature, and oxidative stress.[4] The insights gained are invaluable for several reasons:

  • Pathway Elucidation: It helps identify likely degradation products and understand the intrinsic stability of the molecule.[1]

  • Method Development: It is instrumental in developing and validating stability-indicating analytical methods that can accurately measure the active ingredient in the presence of its degradants.[2]

  • Formulation & Packaging: Knowledge of degradation pathways informs the selection of appropriate excipients, buffers, and packaging to enhance product stability.[1]

This application note provides a comprehensive set of protocols to systematically investigate the aqueous stability of this compound.

Physicochemical Properties & Preliminary Considerations

Before initiating stability studies, a thorough understanding of the molecule's physicochemical properties is crucial.[1] this compound's structure features a pyridine ring, which is relatively stable, but is substituted with an amino group and a hydroxyl group. These functional groups are primary sites for potential chemical reactions. The hydrochloride salt form generally enhances aqueous solubility and can influence stability compared to the free base, often providing greater resistance to certain types of degradation.[5]

PropertyValueSource
Chemical Name This compound[6]
CAS Number 52334-53-9[7]
Molecular Formula C₅H₇ClN₂O[6]
Molecular Weight 146.57 g/mol [6]
Form Solid

Causality: The amino group can be a site for oxidation, while the hydroxyl group can also be oxidized. The overall electron-rich nature of the substituted pyridine ring can make it susceptible to oxidative attack. The stability across different pH values will be heavily influenced by the protonation state of the pyridine nitrogen and the amino group.

Experimental Design: Forced Degradation Workflow

The goal of a forced degradation study is to achieve a target degradation of approximately 5-20%.[2] Degradation beyond this level can lead to secondary degradation products that may not be relevant to real-world storage conditions. The following workflow provides a systematic approach.

Forced_Degradation_Workflow cluster_stress start_node start_node process_node process_node stress_node stress_node analysis_node analysis_node A Prepare 1 mg/mL Stock Solution of 4-Aminopyridin-3-ol HCl in Water B Aliquot Stock Solution for Each Stress Condition A->B C1 Acid Hydrolysis (0.1 M HCl, 60°C) B->C1 C2 Base Hydrolysis (0.1 M NaOH, 60°C) B->C2 C3 Neutral Hydrolysis (Water, 60°C) B->C3 C4 Oxidative Degradation (3% H₂O₂, RT) B->C4 C5 Thermal Degradation (60°C in Solution) B->C5 C6 Photostability (ICH Q1B Light Conditions) B->C6 D Sample at Predetermined Time Points (e.g., 2, 8, 24, 48 hours) C1->D C2->D C3->D C4->D C5->D C6->D E Quench/Neutralize Reaction (If Applicable) D->E F Dilute to Final Concentration for Analysis E->F G Analyze via Stability-Indicating HPLC-UV/PDA Method F->G

Caption: Workflow for Forced Degradation Studies.

Protocol 1: Preparation of Stock and Working Solutions

Trustworthiness: Accurate solution preparation is the foundation of a reliable stability study. Using freshly calibrated equipment and high-purity reagents is mandatory.

  • Reagent & Equipment Preparation :

    • This compound (purity >95%).

    • HPLC-grade water.

    • Calibrated analytical balance.

    • Class A volumetric flasks.

    • Calibrated pipettes.

  • Stock Solution Preparation (1.0 mg/mL) :

    • Accurately weigh approximately 10.0 mg of this compound.

    • Quantitatively transfer the solid to a 10.0 mL volumetric flask.

    • Add approximately 7 mL of HPLC-grade water and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Make up to the mark with HPLC-grade water and mix thoroughly by inversion. This is the Stock Solution .

  • Working Solution Preparation (0.1 mg/mL) :

    • Pipette 1.0 mL of the Stock Solution into a 10.0 mL volumetric flask.

    • Dilute to the mark with HPLC-grade water and mix thoroughly. This is the Working Solution for initial analysis.

Protocol 2: Execution of Forced Degradation Studies

Expertise & Experience: The conditions below are starting points derived from common practices in pharmaceutical stress testing.[4][8] The duration and temperature may need to be adjusted based on the observed stability of the compound. The goal is to induce measurable degradation without completely destroying the molecule.

General Setup :

  • For each condition, transfer 1.0 mL of the Stock Solution into a suitable container (e.g., a 5 mL amber glass vial).

  • Prepare a "time zero" (T0) sample by immediately quenching (if necessary) and diluting 1.0 mL of the stock solution for analysis.

A. Hydrolytic Degradation

  • Acid Hydrolysis : Add 1.0 mL of 0.2 M HCl to the vial to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of the drug. Cap the vial and place it in a water bath or oven at 60°C.

  • Base Hydrolysis : Add 1.0 mL of 0.2 M NaOH to the vial to achieve a final concentration of 0.1 M NaOH and 0.5 mg/mL of the drug. Cap the vial and place it at 60°C.

  • Neutral Hydrolysis : Add 1.0 mL of HPLC-grade water. Cap the vial and place it at 60°C.

B. Oxidative Degradation

  • Add 1.0 mL of 6% hydrogen peroxide (H₂O₂) to the vial to achieve a final concentration of 3% H₂O₂.

  • Cap the vial and keep it at room temperature, protected from light. Causality: Oxidation is often rapid at room temperature. Elevated temperatures can cause violent decomposition of peroxide and are generally avoided unless no degradation is observed.[1]

C. Thermal Degradation

  • Use the "Neutral Hydrolysis" sample stored at 60°C as the primary indicator of thermal degradation in solution.

  • For solid-state thermal stability (for comparison), place a few milligrams of the raw powder in an open vial at 60°C.

D. Photolytic Degradation

  • Expose a solution of the drug (e.g., 0.5 mg/mL in water) and a sample of the solid powder to light conditions as specified in the ICH Q1B guideline (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

Sampling and Quenching :

  • At each time point (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.

  • For the acid-stressed sample, neutralize with an equivalent amount of NaOH (e.g., 100 µL of sample + 100 µL of 0.1 M NaOH).

  • For the base-stressed sample, neutralize with an equivalent amount of HCl (e.g., 100 µL of sample + 100 µL of 0.1 M HCl).

  • Dilute all samples to the target analytical concentration (e.g., 0.1 mg/mL) with water or mobile phase.

Protocol 3: Development of a Stability-Indicating Analytical Method

Authoritative Grounding: A stability-indicating method is one that can resolve the API peak from all potential degradation products and impurities.[2] A photodiode array (PDA) detector is crucial for assessing peak purity. The following method is a starting point based on methods for related aminopyridine compounds.[9][10][11]

HPLC_Method_Dev start_node start_node process_node process_node decision_node decision_node end_node end_node A Inject T0 and Stressed Samples (Acid, Base, Oxidative, etc.) B Analyze Chromatograms A->B C Are all degradant peaks resolved from API peak? B->C D Is the API peak spectrally pure (via PDA analysis)? C->D Yes E Modify HPLC Method: - Gradient Slope - Mobile Phase pH - Organic Modifier C->E No D->E No F Method is Stability-Indicating. Proceed with Validation. D->F Yes E->A Re-inject

Caption: Workflow for Stability-Indicating Method Development.

ParameterRecommended Starting ConditionRationale
Instrument HPLC with UV/PDA DetectorPDA is essential for peak purity assessment.
Column C18, 4.6 x 150 mm, 5 µmA general-purpose reverse-phase column suitable for polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape of basic analytes.
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 5% B to 95% B over 20 minA broad gradient to ensure elution of all potential degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Detection UV at 245 nm (or λmax)The UV maximum for 4-AP is around 245 nm.[12] A full spectrum should be run to confirm the λmax for 4-aminopyridin-3-ol.
Injection Vol. 10 µLStandard injection volume.

Data Interpretation and Reporting

  • Identify Peaks : In the chromatograms of the stressed samples, identify the peak corresponding to the intact this compound by comparing its retention time with the T0 sample. New peaks are potential degradation products.

  • Calculate Percent Degradation : Use the peak area to calculate the loss of the active ingredient.

    • % Degradation = [(Area_T0 - Area_Tx) / Area_T0] * 100

    • Where Area_T0 is the peak area of the API at time zero and Area_Tx is the peak area at the stress time point.

  • Summarize Data : Present the results in a clear, tabular format.

Example Data Summary Table:

Stress ConditionTime (hours)API Peak Area% DegradationNo. of Degradants
0.1 M HCl, 60°C 01,500,0000.00
241,350,00010.02
481,200,00020.03
3% H₂O₂, RT 01,500,0000.00
241,275,00015.01
481,050,00030.02
(Note: Data is illustrative)
  • Propose Degradation Pathways : Based on the conditions that caused degradation, hypothesize the chemical transformations. For instance, degradation in H₂O₂ strongly suggests oxidation, potentially forming an N-oxide or further hydroxylation products.[5][13] Degradation under acidic or basic conditions points to hydrolysis, although aminopyridines are generally stable to hydrolysis.

Conclusion

This application note provides a comprehensive and scientifically grounded methodology for assessing the aqueous stability of this compound. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can effectively probe the molecule's intrinsic stability. The successful development of a stability-indicating HPLC method, as outlined, is a prerequisite for accurate quantification in any future formulation, manufacturing, or long-term stability studies. Adherence to these protocols will generate crucial data to support the progression of research and development involving this compound.

References

  • ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment... Retrieved from [Link]

  • Jadhav, S. B., et al. (2015). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • T, K. A., et al. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding.
  • Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy.
  • Gefahrens, F., et al. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]

  • Casteel, S. W., & Thomas, B. R. (1990). A high-performance liquid chromatography method for determination of 4-aminopyridine in tissues and urine. Journal of Veterinary Diagnostic Investigation, 2(2), 132-4. Retrieved from [Link]

  • Choudhary, A. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]

  • Sokal, A., et al. (2013). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 83, 155-63. Retrieved from [Link]

  • ResearchGate. (n.d.). A High-Performance Liquid Chromatography Method for Determination of 4-Aminopyridine in Tissues and Urine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22832066, this compound. Retrieved from [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155-7. Retrieved from [Link]

  • Japan International Center for Environmental Technology Transfer. (n.d.). III Analytical Methods.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]

  • Wu, C., et al. (2021). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Drug Metabolism and Disposition, 49(10), 917-925. Retrieved from [Link]

Sources

Application Notes & Protocols: Modulating Neuronal Activity with 4-Aminopyridin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tool for Interrogating Neuronal Excitability

4-Aminopyridin-3-ol hydrochloride is a derivative of the well-characterized compound 4-Aminopyridine (4-AP), a potent modulator of neuronal activity.[][2] While direct literature on the 3-ol variant is limited, its structural similarity to 4-AP suggests a comparable mechanism of action. 4-AP is a broad-spectrum blocker of voltage-gated potassium (Kv) channels that is widely used in neuroscience research and has clinical applications, such as the treatment of walking impairment in patients with multiple sclerosis.[3][4]

The blockade of Kv channels offers a powerful method to manipulate neuronal function. By inhibiting the repolarizing outward potassium current, these compounds prolong the action potential, increase neuronal excitability, and enhance neurotransmitter release.[3][5] This makes them invaluable tools for a variety of in vitro applications, including:

  • Modeling epileptiform activity.[6]

  • Investigating mechanisms of synaptic plasticity and homeostatic scaling.[7]

  • Studying axonal conduction in models of demyelination and injury.[8][9]

  • Restoring function in hypoexcitable neurons derived from disease models.[10]

This guide provides a comprehensive overview of the mechanism of action and detailed protocols for the application of this compound in neuronal cell cultures, based on the extensive knowledge established for its parent compound, 4-AP.

Mechanism of Action: Prolonging the Action Potential

The primary mechanism of action for aminopyridines is the blockade of voltage-gated potassium channels.[11] In a typical neuron at rest, the propagation of an action potential involves a rapid influx of sodium (Na+) ions (depolarization) followed by an efflux of potassium (K+) ions, which repolarizes the membrane and terminates the signal.

4-AP physically occludes the pore of certain Kv channels, preventing this K+ efflux.[3] This has several critical downstream consequences:

  • Prolonged Repolarization: The action potential duration is significantly lengthened because the primary force driving the membrane potential back to resting state is inhibited.

  • Increased Calcium Influx: The extended depolarization of the presynaptic terminal keeps voltage-gated calcium (Ca2+) channels open for a longer period.

  • Enhanced Neurotransmitter Release: The resulting increase in intracellular Ca2+ concentration promotes the fusion of synaptic vesicles with the presynaptic membrane, leading to a greater release of neurotransmitters into the synaptic cleft.[3][5]

In demyelinated axons, where Kv channels may become aberrantly exposed along the internodal membrane, 4-AP's blockade can restore the propagation of action potentials that would otherwise fail, explaining its therapeutic effect in multiple sclerosis.[3][11]

Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_channel Modulation Site AP Action Potential Arrives Depol Membrane Depolarization AP->Depol Ca_Channel Voltage-Gated Ca²⁺ Channel Depol->Ca_Channel Opens K_Channel Voltage-Gated K⁺ Channel Depol->K_Channel Opens Ca_Influx Increased Ca²⁺ Influx Ca_Channel->Ca_Influx Vesicles Synaptic Vesicles Ca_Influx->Vesicles Triggers Fusion Release Neurotransmitter Release Vesicles->Release K_Channel->AP K_Channel->Depol Prolongs Compound 4-Aminopyridin-3-ol HCl Compound->K_Channel Blocks

Caption: K⁺ Channel Blockade by 4-Aminopyridin-3-ol HCl.

Critical Experimental Parameters

The response of neuronal cultures to 4-AP is highly dependent on concentration and the specific research question. High concentrations can lead to excessive, non-physiological firing and neurotoxicity, while low concentrations may not elicit a measurable effect.[9][12]

ApplicationRecommended Concentration Range (for 4-AP)Expected Outcome & RationaleReferences
Modulation of Network Activity 50 - 100 µMIncreased mean firing rate and burst frequency. Ideal for studying network dynamics and homeostatic plasticity.[7][13]
Epilepsy/Seizure Modeling 50 - 100 µMInduction of synchronized, epileptiform discharges (interictal- and ictal-like events).[14][15]
Axonal Conduction Studies 0.5 - 100 µMRestoration of compound action potentials in injured or demyelinated axon preparations. Threshold effects are seen at low µM concentrations.[8][9]
Neuroprotection/Toxicity Studies 0.25 µM - 2 mMHighly dose-dependent. Low concentrations may be protective, while high concentrations (≥1 mM) can induce cell death after 24h.[12]

Causality Insight: It is imperative to perform a dose-response curve for your specific neuronal culture system (e.g., primary cortical neurons, iPSC-derived motor neurons, hippocampal slices) to identify the optimal concentration that produces the desired physiological effect without inducing widespread toxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Scientific Rationale: Preparing a concentrated, sterile stock solution is essential for accurate and repeatable dosing of cell cultures. The choice of solvent must be compatible with the compound and non-toxic to neurons at its final dilution.

Materials:

  • This compound (e.g., Sigma-Aldrich, Santa Cruz Biotechnology)[16][17]

  • Sterile, nuclease-free water or DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Safety Precaution: 4-Aminopyridine and its derivatives are classified as highly toxic.[18][19] They can be fatal if swallowed and are toxic upon skin contact or inhalation.[20][21] Always handle the solid compound and concentrated solutions inside a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[18][20]

Procedure:

  • Calculation: Determine the required mass of the compound to prepare a stock solution of desired concentration (e.g., 100 mM). The molecular weight of this compound is 146.57 g/mol .[16][17]

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

  • Weighing: Inside a chemical fume hood, carefully weigh the calculated amount of the solid compound.

  • Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile water or DMSO to achieve the target concentration. Vortex thoroughly until the solid is completely dissolved.

  • Sterilization (for aqueous stocks): Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent contamination of your cell cultures. DMSO stocks are typically considered sterile if prepared with sterile DMSO and aseptic technique.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C.

Protocol 2: Treatment of Primary Neuronal Cultures

Scientific Rationale: This protocol outlines the application of the compound to an established neuronal culture. A vehicle control is essential to ensure that any observed effects are due to the compound itself and not the solvent. The timing of treatment relative to the culture's age (Days In Vitro, DIV) is critical, as network maturity can influence the response.

Materials:

  • Mature primary neuronal cultures (e.g., DIV 14-21)

  • Complete, pre-warmed neuronal culture medium (e.g., Neurobasal Plus with B-27 Plus supplement)[22]

  • 4-Aminopyridin-3-ol HCl stock solution (from Protocol 1)

  • Vehicle (sterile water or DMSO)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture Preparation: Prepare your established neuronal cultures. Ensure they are healthy and exhibit the desired baseline characteristics (e.g., spontaneous activity if measuring network function).

  • Working Solution Preparation: Pre-warm the complete culture medium to 37°C. Thaw an aliquot of the compound stock solution and the vehicle control.

  • Dosing: Directly add the required volume of the stock solution to the pre-warmed medium to achieve the final desired concentration (e.g., 100 µM). Prepare a separate batch of medium with an equivalent volume of the vehicle (e.g., if you add 1 µL of a 100 mM DMSO stock to 1 mL of medium, your vehicle control should contain 1 µL of DMSO in 1 mL of medium).

  • Medium Exchange: Carefully remove approximately half of the conditioned medium from each well of your culture plate.

  • Treatment Application: Gently add an equal volume of the treatment medium (containing the compound) or the vehicle control medium to the corresponding wells. This gradual exchange minimizes mechanical stress on the neurons.

  • Incubation: Return the culture plate to the incubator for the desired treatment duration (e.g., 1 hour for acute effects, or 24-48 hours for studies on plasticity).[7][13]

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Coat Plates (e.g., Poly-L-lysine) p2 Seed & Culture Primary Neurons (e.g., to DIV 14) p1->p2 e1 Record Baseline Activity (e.g., Calcium Imaging) p2->e1 e2 Treat Cultures: - Vehicle Control - 4-AP-3-ol HCl e1->e2 e3 Incubate (Acute or Chronic) e2->e3 e4 Record Post-Treatment Activity e3->e4 a1 Data Processing (Spike/Burst Analysis) e4->a1 a2 Statistical Comparison (Treatment vs. Control) a1->a2 a3 Interpretation of Results a2->a3

Caption: General workflow for neuronal culture treatment and analysis.

Validation and Downstream Analysis

Protocol 3: Validation of Neuronal Activity by Calcium Imaging

Scientific Rationale: Calcium imaging is a widely used technique to visualize neuronal activity. Action potentials trigger a transient increase in intracellular calcium concentration. By using a fluorescent calcium indicator, we can optically measure the firing activity of hundreds of neurons simultaneously, providing a robust validation of the compound's pro-excitatory effect.

Materials:

  • Treated neuronal cultures (from Protocol 2)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other imaging buffer

  • Fluorescence microscope with a high-speed camera

Procedure:

  • Indicator Loading: Prepare a loading solution containing the calcium indicator (e.g., 1-5 µM Fluo-4 AM) and a small amount of Pluronic F-127 (e.g., 0.02%) in imaging buffer.

  • Incubation: Replace the culture medium with the loading solution and incubate the cells in the dark for 30-45 minutes at 37°C.

  • Wash: Gently wash the cells two to three times with pre-warmed imaging buffer to remove excess dye. Add fresh imaging buffer for the recording session.

  • Baseline Recording: Place the culture on the microscope stage. Record spontaneous activity for 5-10 minutes to establish a baseline for both vehicle- and compound-treated cultures.

  • Data Acquisition: Acquire images at a high frame rate (e.g., 10-20 Hz) to resolve individual calcium transients.

  • Analysis: Use appropriate software (e.g., ImageJ/Fiji, MATLAB) to define regions of interest (ROIs) around individual neuronal cell bodies. Extract the fluorescence intensity traces over time for each ROI. Analyze parameters such as the frequency, amplitude, and synchronicity of calcium transients. A significant increase in these parameters in the treated group compared to the vehicle control validates the compound's activity.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No observable effect on neuronal activity 1. Compound concentration is too low. 2. Compound has degraded. 3. Neuronal network is immature or unhealthy.1. Increase the concentration (perform a dose-response curve). 2. Use a fresh aliquot of the stock solution. 3. Confirm culture health and maturity (e.g., morphology, baseline activity). Ensure cultures are at least DIV 14.
Widespread cell death/toxicity 1. Compound concentration is too high. 2. Solvent (DMSO) concentration is toxic. 3. Prolonged, excessive hyperexcitability (excitotoxicity).1. Lower the concentration significantly. 2. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). 3. Reduce the treatment duration.
High variability between wells/replicates 1. Inconsistent cell seeding density. 2. Inaccurate pipetting of the compound. 3. "Edge effects" in the culture plate.1. Ensure a homogenous cell suspension and consistent seeding. 2. Use calibrated pipettes and mix well after dosing. 3. Avoid using the outermost wells of the plate for experiments as they are prone to evaporation.

References

  • D'Adamo, M. C., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Metabolic Brain Disease. [Link]

  • LookChem. (n.d.). This compound CAS NO.52334-53-9. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Ryan, K. L., et al. (2022). A primary rodent triculture model to investigate the role of glia-neuron crosstalk in regulation of neuronal activity. ResearchGate. [Link]

  • Smith, K. J., et al. (2000). Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. Brain, 123(8), 1704-1714. [Link]

  • del Pino, J., et al. (2015). Neuroprotective or Neurotoxic Effects of 4-aminopyridine Mediated by KChIP1 Regulation Through Adjustment of Kv 4.3 Potassium Channels Expression and GABA-mediated Transmission in Primary Hippocampal Cells. Toxicology, 333, 126-133. [Link]

  • Zrzavy, T., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology and Therapy, 10(1), 1-16. [Link]

  • Shi, R., & Blight, A. R. (1997). Differential effects of low and high concentrations of 4-aminopyridine on axonal conduction in normal and injured spinal cord. Neuroscience, 77(2), 553-562. [Link]

  • Tibbs, G. R., et al. (1992). 4-Aminopyridine-induced increase in basal and stimulation-evoked [3H]-NA release in slices from rat hippocampus: Ca2+ sensitivity and presynaptic control. British Journal of Pharmacology, 106(2), 335-340. [Link]

  • Bowe, C. M., et al. (1987). Physiological effects of 4-aminopyridine on demyelinated mammalian motor and sensory fibers. Annals of Neurology, 22(2), 264-268. [Link]

  • Wang, G., et al. (1999). 4-aminopyridine, a specific blocker of K(+) channels, inhibited inward Na(+) current in rat cerebellar granule cells. Brain Research, 826(2), 319-323. [Link]

  • Smullin, D. H., et al. (1991). The potassium channel blockers 4-aminopyridine and tetraethylammonium increase the spontaneous basal release of [3H]5-hydroxytryptamine in rat hippocampal slices. Journal of Neurochemistry, 56(6), 1995-2000. [Link]

  • Hermann, A., & Gorman, A. L. (1981). Effects of 4-Aminopyridine on Potassium Currents in a Molluscan Neuron. Journal of General Physiology, 78(1), 63-86. [Link]

  • Lee, C. T., et al. (2019). Human cerebral spheroids undergo 4-aminopyridine-induced, activity associated changes in cellular composition and microrna expression. Scientific Reports, 9(1), 12695. [Link]

  • Smith, C., et al. (2009). In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative. Clinical and Experimental Pharmacology and Physiology, 36(11), 1104-1109. [Link]

  • Ziemssen, T., & Ziemssen, F. (2018). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes. Multiple Sclerosis Journal, 24(12), 1569-1571. [Link]

  • Chapman, S. A., & Lacaille, J. C. (2009). Network-based activity induced by 4-aminopyridine in rat dorsal horn in vitro is mediated by both chemical and electrical synapses. Neuroscience, 161(1), 224-236. [Link]

  • Edvinsson, L., & Hardebo, J. E. (1981). Action of 4-aminopyridine on the Cerebral Circulation. Acta Neurologica Scandinavica, 63(2), 122-130. [Link]

  • Naujock, M., et al. (2016). 4-Aminopyridine Induced Activity Rescues Hypoexcitable Motor Neurons from Amyotrophic Lateral Sclerosis Patient-Derived Induced Pluripotent Stem Cells. Stem Cells, 34(6), 1563-1575. [Link]

  • Tukker, A. M., et al. (2016). Characterization of 4-Aminopyridine-induced network plasticity in human iPSC-derived neuronal cultures. Frontiers in Cellular Neuroscience, 10, 161. [Link]

  • Avoli, M., et al. (2013). THE 4-AMINOPYRIDINE IN VITRO EPILEPSY MODEL ANALYZED WITH A PERFORATED MULTI-ELECTRODE ARRAY. Journal of Neuroscience Methods, 220(2), 101-111. [Link]

  • Dietrich, M., et al. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Brain, 143(6), 1761-1775. [Link]

  • Reyes-Garcia, S., et al. (2018). Characterizing Concentration-Dependent Neural Dynamics of 4-Aminopyridine-Induced Epileptiform Activity. Journal of Neurology and Neurorehabilitation Research, 3(1). [Link]

  • DTIC. (2017). Establishing a Protocol to Culture Primary Hippocampal Neurons. [Link]

  • Matos, M., et al. (2022). Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains. STAR Protocols, 3(4), 101736. [Link]

  • protocols.io. (2023). Human Islet Isolation Media Preparation V.3. [Link]

  • Nacalai Tesque, Inc. (n.d.). Cell Cultivation Handbook. [Link]

Sources

Measuring Potassium Channel Blockade with 4-Aminopyridin-3-ol Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the characterization of potassium channel blockade using 4-Aminopyridin-3-ol hydrochloride. This document delves into the theoretical underpinnings of potassium channel function, the pharmacological profile of this compound, and detailed, field-proven protocols for accurately quantifying its inhibitory effects using both electrophysiological and fluorescence-based methodologies.

Introduction: The Critical Role of Potassium Channels and Their Blockade

Voltage-gated potassium (Kv) channels are integral membrane proteins that play a pivotal role in shaping the action potential and maintaining the resting membrane potential in excitable cells such as neurons and cardiomyocytes.[1][2] By regulating the efflux of potassium ions (K+), these channels control the duration and frequency of electrical signals, thereby influencing a vast array of physiological processes, including neuronal signaling, muscle contraction, and hormone secretion.[2]

The blockade of potassium channels is a key mechanism of action for a diverse range of therapeutic agents and a critical area of investigation in drug discovery and safety pharmacology.[2][3] For instance, the modulation of Kv channels is a therapeutic strategy for conditions like multiple sclerosis, where improved axonal conduction is desired.[4][5][6] 4-Aminopyridine (4-AP), a well-known Kv channel blocker, has demonstrated efficacy in improving motor function in patients with multiple sclerosis by restoring conduction in demyelinated axons.[4][5][7] this compound is a derivative of 4-AP and is also recognized as a potassium channel blocker.[8] Understanding the precise interaction of compounds like this compound with Kv channels is paramount for elucidating their therapeutic potential and identifying potential off-target effects.

This application note will provide the necessary protocols to characterize the inhibitory activity of this compound on voltage-gated potassium channels.

Compound Profile: this compound

This compound is a heterocyclic organic compound and a derivative of 4-aminopyridine (fampridine).[8] Its fundamental role as a potassium channel blocker makes it a valuable tool for neuroscience and pharmacology research.

Chemical and Physical Properties
PropertyValueSource
CAS Number 52334-53-9[8][9][10]
Molecular Formula C₅H₇ClN₂O[8][9][10][11]
Molecular Weight 146.57 g/mol [9][10][11]
Appearance White solid[8]
Purity >95%[8][9]
Synonyms 4-Amino-3-pyridinol HCl, 4-Amino-3-hydroxypyridine hydrochloride[9][11]
Mechanism of Action

As a derivative of 4-aminopyridine, this compound is presumed to act as a non-selective blocker of voltage-gated potassium channels.[12] 4-AP itself functions by physically occluding the pore of the channel, thereby inhibiting the repolarizing efflux of potassium ions.[2][4] This leads to a prolongation of the action potential duration.[2][13] In demyelinated neurons, where potassium channels can become exposed along the axon, this blockade can restore the propagation of the action potential.[4][5] The addition of a hydroxyl group in 4-Aminopyridin-3-ol may influence its potency, selectivity, and pharmacokinetic properties compared to the parent compound.

Experimental Protocols for Measuring Potassium Channel Blockade

The choice of assay for measuring potassium channel blockade depends on the specific research question, required throughput, and available instrumentation. Electrophysiology offers the most detailed and direct measurement of channel function, while fluorescence-based assays provide a higher-throughput alternative for screening applications.

Gold Standard Method: Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the definitive method for studying ion channel pharmacology, providing unparalleled resolution of ionic currents and the direct effects of channel blockers.[14][15][16] This protocol is designed for assessing the inhibitory effect of this compound on a specific voltage-gated potassium channel subtype expressed in a mammalian cell line (e.g., CHO or HEK293 cells).

G cluster_prep Cell Preparation cluster_recording Recording Procedure cluster_protocol Data Acquisition cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing the target Kv channel Plating 2. Plate cells onto glass coverslips Cell_Culture->Plating Incubation 3. Allow cells to adhere and grow (24-48h) Plating->Incubation Coverslip_Transfer 4. Transfer coverslip to recording chamber Incubation->Coverslip_Transfer Cell_Selection 5. Identify a single, healthy cell under microscope Coverslip_Transfer->Cell_Selection Pipette_Positioning 6. Approach cell with a borosilicate glass pipette Cell_Selection->Pipette_Positioning Seal_Formation 7. Form a GΩ seal (giga-seal) Pipette_Positioning->Seal_Formation Whole_Cell 8. Rupture the membrane to achieve whole-cell configuration Seal_Formation->Whole_Cell Baseline 9. Record baseline K+ currents using a voltage-step protocol Whole_Cell->Baseline Compound_App 10. Perfuse with 4-Aminopyridin-3-ol HCl (various concentrations) Baseline->Compound_App Effect_Recording 11. Record K+ currents in the presence of the compound Compound_App->Effect_Recording Washout 12. Perfuse with control solution to assess reversibility (washout) Effect_Recording->Washout Current_Measure 13. Measure peak current amplitude for each condition Washout->Current_Measure Concentration_Response 14. Plot concentration-response curve (% inhibition vs. [Compound]) Current_Measure->Concentration_Response IC50_Calc 15. Fit the curve to determine the IC50 value Concentration_Response->IC50_Calc

Caption: Workflow for patch-clamp electrophysiology.

  • Solutions and Reagents:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.[17]

    • This compound Stock Solution: Prepare a 100 mM stock solution in deionized water. The compound's hydrochloride salt form enhances its solubility in aqueous solutions. Store at -20°C. Subsequent dilutions to final experimental concentrations should be made in the external solution on the day of the experiment.

  • Cell Preparation:

    • Culture a mammalian cell line (e.g., CHO-K1 or HEK293) stably or transiently expressing the voltage-gated potassium channel of interest.

    • One to two days prior to the experiment, plate the cells at a low density onto glass coverslips.

  • Electrophysiological Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.

    • Fabricate recording electrodes from borosilicate glass capillaries using a micropipette puller. The resistance of the pipettes when filled with the internal solution should be between 3-5 MΩ.[14]

    • Under visual guidance, carefully approach a single, healthy cell with the micropipette.

    • Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[14]

    • Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows for electrical access to the entire cell.[14]

  • Data Acquisition:

    • Clamp the cell membrane potential at a holding potential where the target channels are predominantly in a closed state (e.g., -80 mV).

    • Apply a series of depolarizing voltage steps to activate the potassium channels and elicit outward currents. The specific voltage protocol will depend on the biophysical properties of the channel subtype being studied.[18]

    • Record baseline currents in the control external solution until a stable response is achieved.

    • Begin perfusion of the external solution containing the lowest concentration of this compound. Allow the effect to reach a steady state before recording the currents.

    • Repeat the perfusion and recording for increasing concentrations of the compound to establish a concentration-response relationship.

    • After application of the highest concentration, perfuse the chamber with the control external solution to test for the reversibility of the channel block (washout).

  • Data Analysis:

    • Measure the peak amplitude of the potassium current at a specific voltage step for each concentration of this compound.

    • Calculate the percentage of current inhibition for each concentration relative to the baseline (control) current.

    • Plot the percent inhibition as a function of the logarithm of the compound concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC₅₀ value (the concentration at which 50% of the current is inhibited).

High-Throughput Screening: Fluorescence-Based Assays

Fluorescence-based assays are well-suited for screening larger numbers of compounds or for initial characterization of potassium channel blockers in a multi-well plate format.[19][20] These methods indirectly measure channel activity by detecting changes in ion concentration.

This assay utilizes the permeability of many potassium channels to thallium ions (Tl⁺) as a surrogate for K⁺ flux.[1][19]

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating 1. Plate cells in a 96- or 384-well plate Dye_Loading 2. Load cells with FluxOR™ II Green reagent Cell_Plating->Dye_Loading Compound_Incubation 3. Incubate cells with varying concentrations of 4-Aminopyridin-3-ol HCl Dye_Loading->Compound_Incubation Plate_Reader 4. Place plate in a fluorescence plate reader Compound_Incubation->Plate_Reader Stimulus_Addition 5. Add stimulus buffer containing Thallium (Tl+) to open channels Plate_Reader->Stimulus_Addition Fluorescence_Reading 6. Measure the increase in fluorescence over time Stimulus_Addition->Fluorescence_Reading Response_Analysis 7. Calculate the fluorescence response for each well Fluorescence_Reading->Response_Analysis Concentration_Response 8. Plot concentration-response curve (% inhibition vs. [Compound]) Response_Analysis->Concentration_Response IC50_Calc 9. Fit the curve to determine the IC50 value Concentration_Response->IC50_Calc

Caption: Workflow for a Thallium Flux-Based Assay.

  • Cell Preparation:

    • Plate cells expressing the target potassium channel in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.

  • Dye Loading and Compound Incubation:

    • Remove the culture medium and load the cells with a fluorescent thallium indicator dye (e.g., FluxOR™ II Green reagent) according to the manufacturer's instructions.[1]

    • After the loading period, wash the cells with assay buffer.

    • Add assay buffer containing various concentrations of this compound to the wells and incubate for the desired period. Include appropriate controls (vehicle control for 0% inhibition, and a known potent blocker for 100% inhibition).

  • Assay and Measurement:

    • Place the microplate into a fluorescence plate reader equipped with injectors.

    • Set the reader to record fluorescence at the appropriate excitation and emission wavelengths (e.g., ~495/525 nm for FluxOR™ II Green).[1]

    • Initiate the reading and inject a stimulus buffer containing thallium sulfate to activate the channels.

    • Record the fluorescence signal over time. The influx of Tl⁺ through open potassium channels will lead to an increase in fluorescence.

  • Data Analysis:

    • Determine the fluorescence signal increase for each well.

    • Calculate the percent inhibition for each concentration of this compound relative to the controls.

    • Generate a concentration-response curve and calculate the IC₅₀ value as described for the patch-clamp analysis.

Recent advances have led to the development of thallium-free assays that use potassium-sensitive fluorescent dyes (e.g., IPG™-1 AM) to directly measure changes in intracellular potassium concentration.[21][22] These assays offer a more physiologically relevant approach by avoiding the use of a surrogate ion.[22]

The protocol is broadly similar to the thallium flux assay, with the key difference being the use of a potassium-sensitive dye and a stimulus that induces potassium efflux (e.g., membrane depolarization with a high extracellular potassium solution), leading to a decrease in fluorescence.[22] The data analysis would then focus on the extent to which this compound prevents this stimulus-induced decrease in fluorescence.

Safety and Handling of this compound

As a derivative of 4-aminopyridine, this compound should be handled with care. The parent compound, 4-aminopyridine, is known to be toxic if swallowed, in contact with skin, or if inhaled.[23][24] It can also cause severe skin burns and eye damage.[23]

Hazard and Precautionary Information:

  • GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[11][25]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat when handling the compound.[23][26]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[23][24][26] Avoid contact with skin and eyes.[24] Wash hands thoroughly after handling.[24][26]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[26]

  • Stability: Studies on the parent compound 4-aminopyridine have shown that it is stable in oral capsule formulations for extended periods when stored at room temperature and protected from light.[27][28][29][30] While specific stability data for this compound is not available, it is prudent to protect it from light and moisture. Aqueous solutions are generally recommended for use within one day.[31]

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of voltage-gated potassium channels. The choice between the precision of patch-clamp electrophysiology and the throughput of fluorescence-based assays will be dictated by the specific experimental goals. By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently and accurately characterize the inhibitory effects of this compound, contributing to a deeper understanding of potassium channel pharmacology and its implications for drug discovery and development.

References

  • Potassium Channel Assays | K⁺ Indicators. ION Biosciences. Available from: [Link]

  • Weaver, C. D., et al. Cell-based potassium ion channel screening using the FluxOR assay. PubMed. Available from: [Link]

  • Thallium-free hERG Potassium Channel Assay. ION Biosciences. Available from: [Link]

  • Dorn, A., et al. Evaluation of a high-throughput fluorescence assay method for HERG potassium channel inhibition. PubMed. Available from: [Link]

  • This compound CAS NO.52334-53-9. BOC Sciences - LookChem. Available from: [Link]

  • Whole-cell patch clamp recording for cardiac potassium ion channels KV1.5, KVLQT1/minK, KV4.3 and Kir2.1 on QPatch automated patch clamp system. Sophion. Available from: [Link]

  • This compound. Amerigo Scientific. Available from: [Link]

  • This compound | C5H7ClN2O | CID 22832066. PubChem. Available from: [Link]

  • 4-Aminopyridine. Jubilant Ingrevia. Available from: [Link]

  • Koychev, I., & Traykov, L. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. PubMed. Available from: [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding. Available from: [Link]

  • Liu, G., et al. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages. PMC - NIH. Available from: [Link]

  • Greenwood, I. A., & Ohya, S. Exploring Arterial Smooth Muscle Kv7 Potassium Channel Function using Patch Clamp Electrophysiology and Pressure Myography. JoVE. Available from: [Link]

  • Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Aragen Life Sciences. Available from: [Link]

  • Benham, C. D., & Bolton, T. B. Patch-clamp studies of slow potential-sensitive potassium channels in longitudinal smooth muscle cells of rabbit jejunum. The Journal of Physiology. Available from: [Link]

  • Class III Antiarrhythmics (Potassium Channel Blockers). CV Pharmacology. Available from: [Link]

  • 4-Aminopyridine. Wikipedia. Available from: [Link]

  • Shi, R., et al. Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. PubMed. Available from: [Link]

  • Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Brain. Available from: [Link]

  • Henney, H. R., et al. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. PMC - NIH. Available from: [Link]

  • Nattel, S., & Carmeliet, E. Block of gating currents related to K+ channels as a mechanism of action of clofilium and d-sotalol in isolated guinea-pig ventricular heart cells. PMC - NIH. Available from: [Link]

  • Donnelly, R. F. Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy. Available from: [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Available from: [Link]

  • Electrophysiological analysis of cardiac KATP channel. PMC - NIH. Available from: [Link]

  • Le, H. T., & Varghese, R. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. PMC. Available from: [Link]

  • Jensen, H. B., et al. 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. PMC. Available from: [Link]

  • Courtemanche, M., & Glass, L. Proarrhythmic Response to Potassium Channel Blockade. Circulation. Available from: [Link]

  • Donnelly, R. F. (PDF) Chemical stability of 4-aminopyridine capsules. ResearchGate. Available from: [Link]

Sources

Application Notes and Protocols for 4-Aminopyridin-3-ol Hydrochloride in Neurotransmitter Release Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for the application of 4-Aminopyridin-3-ol hydrochloride in in vitro neurotransmitter release assays. The protocols and scientific rationale are designed to provide researchers with the necessary information to design and execute robust experiments for investigating synaptic function and screening potential neuromodulatory compounds.

Introduction: A Strategic Tool for Probing Synaptic Release

4-Aminopyridin-3-ol is a derivative of 4-aminopyridine (4-AP), a well-established pharmacological agent used to study and modulate neurotransmission.[1] Like its parent compound, this compound is a potent blocker of voltage-gated potassium (K+) channels.[2][3] These channels are crucial for repolarizing the neuronal membrane following an action potential.[3] By inhibiting these channels, this compound prolongs the duration of the presynaptic action potential. This extended depolarization keeps voltage-gated calcium (Ca2+) channels open for a longer period, leading to an increased influx of calcium into the presynaptic terminal.[4] The elevated intracellular calcium concentration subsequently enhances the probability of synaptic vesicle fusion and, consequently, augments neurotransmitter release.[4][5][6]

While sharing a core mechanism with 4-aminopyridine, it is important to note that the 3-hydroxy metabolite of 4-AP has been shown to be significantly less potent in blocking certain potassium channels.[7] This suggests that higher concentrations of this compound may be required to elicit a comparable effect to 4-aminopyridine. This distinction is a key consideration in the experimental design outlined below.

Mechanism of Action: Visualized

The following diagram illustrates the signaling pathway by which this compound enhances neurotransmitter release.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft AP Action Potential K_channel Voltage-Gated K+ Channel AP->K_channel Opens Ca_channel Voltage-Gated Ca2+ Channel AP->Ca_channel Opens K_channel->AP Repolarizes (shortens AP) Ca_ion Ca2+ Ca_channel->Ca_ion Influx Vesicle Synaptic Vesicle (with Neurotransmitters) Ca_ion->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release NT Release->NT Compound 4-Aminopyridin-3-ol HCl Compound->K_channel Blocks

Caption: Mechanism of 4-Aminopyridin-3-ol HCl-induced neurotransmitter release.

Experimental Applications: Key Considerations

This compound is a valuable tool for several in vitro applications:

  • Functional Synaptic Studies: To investigate the fundamental mechanisms of neurotransmitter release in primary neuronal cultures or brain slice preparations.[8]

  • Compound Screening: As a positive control or stimulus in high-throughput screening assays to identify novel compounds that modulate neurotransmitter release.

  • Disease Modeling: To study synaptic dysregulation in in vitro models of neurological disorders.

Quantitative Data Summary

The following table provides a starting point for concentration ranges in your experiments. Note that optimal concentrations should be determined empirically for each specific experimental system.

Parameter4-Aminopyridine (Reference)This compound (Recommended Starting Range)Rationale for Difference
Working Concentration Range 10 µM - 1 mM100 µM - 5 mMThe 3-hydroxy metabolite is less potent than 4-aminopyridine, necessitating higher concentrations to achieve similar levels of potassium channel blockade.[7]
IC50 on Kv1.1 Channels ~242 µM~7886 µMDirect comparison of IC50 values demonstrates a significant decrease in potency for the 3-hydroxy derivative.[7]
Incubation Time 5 - 30 minutes5 - 30 minutesThe onset of action for aminopyridines is generally rapid.

Detailed Protocol: In Vitro Neurotransmitter Release Assay Using Cultured Neurons

This protocol provides a step-by-step methodology for a fluorescence-based neurotransmitter release assay using primary neuronal cultures or differentiated neuronal cell lines.

I. Materials and Reagents
  • This compound (powder)

  • Primary neuronal culture or a suitable neuronal cell line (e.g., SH-SY5Y, PC-12)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with Ca2+ and Mg2+

  • Fluorescent neurotransmitter indicator dye (e.g., a glutamate or GABA sensor)

  • Positive control (e.g., high potassium chloride solution - 50 mM KCl)

  • Negative control (vehicle - typically the physiological salt solution)

  • Sterile, deionized water

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

II. Experimental Workflow

The following diagram outlines the key steps of the experimental protocol.

G A 1. Cell Plating & Culture C 3. Dye Loading A->C B 2. Prepare 4-Aminopyridin-3-ol HCl Stock E 5. Compound Addition & Stimulation B->E D 4. Baseline Fluorescence Reading C->D D->E F 6. Kinetic Fluorescence Reading E->F G 7. Data Analysis F->G

Caption: Workflow for the in vitro neurotransmitter release assay.

III. Step-by-Step Methodology

1. Cell Culture and Plating:

a. Culture primary neurons or neuronal cell lines according to standard protocols. b. Plate the cells in a 96-well black, clear-bottom microplate at a suitable density to achieve a confluent monolayer. c. Allow the cells to adhere and differentiate for the appropriate duration (this can range from days to weeks depending on the cell type).

2. Preparation of this compound Stock Solution:

a. Prepare a 100 mM stock solution of this compound in sterile, deionized water. b. Gently vortex or sonicate to ensure complete dissolution. c. Sterilize the stock solution by passing it through a 0.22 µm syringe filter. d. Prepare serial dilutions of the stock solution in physiological salt solution to achieve the desired final working concentrations (e.g., for a 10X intermediate plate).

3. Loading with Fluorescent Neurotransmitter Indicator:

a. Prepare the fluorescent dye solution according to the manufacturer's instructions in physiological salt solution. b. Aspirate the culture medium from the wells. c. Gently wash the cells once with the physiological salt solution. d. Add the dye-loading solution to each well and incubate at 37°C for the time specified by the manufacturer (typically 30-60 minutes).

4. Establishing a Baseline Reading:

a. After incubation, wash the cells gently with the physiological salt solution to remove excess dye. b. Add fresh physiological salt solution to each well. c. Place the plate in a fluorescence plate reader pre-heated to 37°C. d. Measure the baseline fluorescence for several minutes to ensure a stable signal.

5. Stimulation with this compound:

a. Using the plate reader's injection system or a multichannel pipette, add the prepared dilutions of this compound, positive control (high KCl), and negative control (vehicle) to the appropriate wells. b. Ensure rapid and consistent addition across the plate.

6. Kinetic Measurement of Neurotransmitter Release:

a. Immediately after compound addition, begin kinetic fluorescence readings. b. Measure the fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for a period of 5-15 minutes.

7. Data Analysis:

a. For each well, subtract the baseline fluorescence from the kinetic readings. b. Determine the peak fluorescence response or the area under the curve for each condition. c. Normalize the data to the negative control. d. Plot the concentration-response curve for this compound and calculate the EC50 value.

Self-Validating Systems and Trustworthiness

To ensure the integrity of your results, incorporate the following controls:

  • Positive Control (High KCl): A high concentration of potassium chloride (e.g., 50 mM) will directly depolarize the neurons and induce robust, calcium-dependent neurotransmitter release. This confirms that the cells are healthy and capable of releasing neurotransmitters.

  • Negative Control (Vehicle): This accounts for any effects of the solvent on the cells and provides a baseline for data normalization.

  • Calcium-Free Control: To confirm that the neurotransmitter release induced by this compound is calcium-dependent, perform a parallel experiment in a calcium-free physiological salt solution containing a calcium chelator like EGTA. A significantly reduced or absent response in this condition validates the expected mechanism of action.[5][6]

Safety and Handling of this compound

This compound is a toxic compound and should be handled with care.

  • Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures: Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid creating dust.

  • Disposal: Dispose of the compound and any contaminated materials according to your institution's hazardous waste disposal procedures.

References

  • Stoyanov, I., & Zhelyazkov, D. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(3), 129-136.
  • Molgo, J., Lemeignan, M., & Lechat, P. (1977). Effects of 4-aminopyridine and 3,4-diaminopyridine on Transmitter Release at the Neuromuscular Junction. Journal of Pharmacology and Experimental Therapeutics, 203(3), 653-663.
  • Tapia, R., & Sitges, M. (1982). Effect of 4-aminopyridine on Transmitter Release in Synaptosomes. Brain Research, 250(2), 291-299.
  • Buckle, P. J., & Haas, H. L. (1982). Enhancement of synaptic transmission by 4-aminopyridine in hippocampal slices of the rat. The Journal of Physiology, 326, 109-122.
  • Henney, A. M., Curtis, T. M., & Apparsundaram, S. (2014). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC Pharmacology and Toxicology, 15, 29.
  • Tapia, R. (1985). Effects of drugs on neurotransmitter release: experiments in vivo and in vitro. Neuroscience & Biobehavioral Reviews, 9(3), 391-397.
  • Henney, A. M., Curtis, T. M., & Apparsundaram, S. (2014). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC Pharmacology and Toxicology, 15(1), 29.
  • Hu, H., Shao, L. X., & Chavannes, F. (2001). BK potassium channels control transmitter release at CA3−CA3 synapses in the rat hippocampus. The Journal of Physiology, 535(Pt 2), 437–447.
  • Dalby-Brown, W., Cok, S. J., & Fletcher, E. J. (1994). Effect of Potassium Channel Blockade and Alpha 2-adrenoceptor Activation on the Release of Nitric Oxide From Non-Adrenergic Non-Cholinergic Nerves. British Journal of Pharmacology, 112(1), 341-345.
  • ResearchGate. (n.d.). Concentration–response curves of 3-hydroxy-4-aminopyridine sulfate for.... Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Diez-Guerra, F. J., & Martinez-Serrano, A. (1993). Differential Effects of Potassium Channel Blockers on Dopamine Release from Rat Striatal Slices. Journal of Neurochemistry, 61(4), 1368-1374.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2006). CN1807415A - 4-aminopyridine preparation method.
  • Google Patents. (2018). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • Wang, Z. W., Trussell, L. O., & Vedantham, K. (2023). Regulation of Neurotransmitter Release by K+ Channels. Advances in Neurobiology, 33, 305-331.
  • Raffaelli, G., & Magistretti, J. (2013). Presynaptic BK channels control transmitter release: physiological relevance and potential therapeutic implications. The Journal of Physiology, 591(22), 5549-5558.
  • Google Patents. (2017). CN107501173A - A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing 4-Aminopyridin-3-ol Hydrochloride Precipitation in Experimental Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common yet critical challenge: the precipitation of 4-Aminopyridin-3-ol hydrochloride in aqueous and cell culture media. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to proactively design robust experimental protocols.

Section 1: Understanding the Core Chemistry of this compound

At its core, preventing precipitation is about controlling solubility. This compound is the salt form of a weakly basic parent compound, 4-Aminopyridin-3-ol.[1] This salt form is typically used to enhance aqueous solubility.[2] However, its stability in solution is governed by a pH-dependent equilibrium.

The key to preventing precipitation lies in understanding this equilibrium:

  • Protonated Form (Cationic): In acidic conditions (lower pH), the pyridine nitrogen atom is protonated (has an extra H+). This charged form is generally highly soluble in water and aqueous media.

  • Free Base Form (Neutral): As the pH increases, the compound deprotonates to become the neutral "free base." This form is significantly less polar and, therefore, much less soluble in aqueous solutions, making it prone to precipitation.

The transition between these two states is dictated by the compound's pKa. While the specific pKa for the 3-ol derivative is not widely published, the parent compound, 4-Aminopyridine, has a pKa of 9.17.[3] This indicates that at a physiological pH of ~7.4 (typical for cell culture media), a significant portion of the compound will exist in its less soluble free base form, creating a high risk of precipitation.

G cluster_equilibrium pH-Dependent Solubility Equilibrium soluble 4-Aminopyridin-3-ol H+ (Protonated Cation) HIGHLY SOLUBLE insoluble 4-Aminopyridin-3-ol (Neutral Free Base) POORLY SOLUBLE soluble->insoluble - H+ (Increasing pH) insoluble->soluble + H+ (Decreasing pH) G start Precipitation Observed q1 When did precipitation occur? start->q1 immediate Immediately upon mixing q1->immediate delayed After hours/days in incubator q1->delayed cause1 Likely Cause: 'Crashing Out' or Exceeding Local Solubility immediate->cause1 sol1 Solutions: 1. Use pre-warmed media. 2. Add stock dropwise while stirring. 3. Reduce final concentration. cause1->sol1 cause2 Likely Causes: 1. Salt Disproportionation (pH issue). 2. Interaction with media components. 3. Evaporation. delayed->cause2 sol2 Solutions: 1. Determine max soluble concentration (Protocol 2). 2. Ensure stock solution is acidic. 3. Check incubator humidity. 4. Consider simpler media/buffer. cause2->sol2

Caption: A step-by-step workflow for troubleshooting precipitation.

References

  • Shayan, M., & Masoumi, S. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 22(5), 174. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Hsieh, Y. L., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical formulation. European Journal of Pharmaceutical Sciences, 165, 105934. Retrieved from [Link]

  • FuDau Biotechnology Co., Ltd. (2022, August 31). Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. Retrieved from [Link]

  • Tsvetkova, D., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(3), 129-134. Retrieved from [Link]

  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22832066, this compound. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 4-Aminopyridin-3-ol Hydrochloride for Neuroprotection

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-AP3OH-NP-20260114

Version: 1.0

Introduction: Navigating the Frontier of Neuroprotective Aminopyridines

Welcome to the technical support center for researchers investigating the neuroprotective potential of 4-Aminopyridin-3-ol hydrochloride. As a novel derivative of the well-characterized potassium channel blocker 4-Aminopyridine (4-AP), this compound presents a promising avenue for therapeutic development. However, its unique chemical structure necessitates a rigorous, first-principles approach to experimental design.

This guide is structured to provide you with the foundational knowledge and practical troubleshooting advice required to optimize the concentration of this compound in your neuroprotection assays. While direct literature on this specific hydrochloride salt is sparse, we will leverage the extensive research on 4-AP and its derivatives, such as 4-Aminopyridine-3-methanol (4-AP-3-MeOH), to inform a robust experimental strategy.[1][2][3][4][5] This document is designed to be a dynamic resource, empowering you to navigate the challenges of working with a novel compound and to generate high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the handling and application of this compound, drawing parallels from related aminopyridine compounds.

Q1: What is the presumed mechanism of action for this compound in neuroprotection?

A1: The primary mechanism of action for the parent compound, 4-aminopyridine (4-AP), is the blockade of voltage-gated potassium (Kv) channels.[6][7][8][9] This action enhances neurotransmitter release and can restore conduction in demyelinated axons.[6] For neuroprotection, this could involve several downstream effects, such as the modulation of apoptotic pathways and enhancement of neurotrophic factor expression.[8][9] It is hypothesized that this compound shares this primary target, but the hydroxyl group at the 3-position may alter its potency, selectivity, and off-target effects. Empirical validation of its specific mechanism is a critical area of investigation.

Q2: How should I prepare and store stock solutions of this compound?

A2: Based on vendor information and general practices for similar compounds, this compound is a solid.[10][11] For in vitro experiments, we recommend preparing a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like sterile, nuclease-free water or DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C, protected from light. The stability of related aminopyridines in solution can vary, so it is best practice to prepare fresh dilutions in your cell culture medium for each experiment.[12][13]

Q3: What are the expected cytotoxic concentrations of this compound?

A3: The cytotoxic profile of this compound has not been extensively reported. For 4-AP, concentrations in the low millimolar range can induce cell death.[14][15][16] It is crucial to perform a dose-response curve to determine the maximum non-toxic concentration in your specific neuronal cell model. We recommend an initial broad range of concentrations (e.g., 10 nM to 1 mM) to identify the therapeutic window.

Q4: In which neuronal cell lines can I test this compound?

A4: A variety of human and rodent neuronal cell lines are suitable for initial neuroprotection screening. Commonly used lines include SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma, often differentiated to a neuronal phenotype), and primary cortical or hippocampal neurons.[17] The choice of cell line should be guided by the specific neurodegenerative disease model being investigated.

Troubleshooting Guide: Common Experimental Hurdles

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
High variability in cell viability (MTT/LDH assay) results between replicate wells. 1. Uneven cell seeding. 2. Edge effects in the multi-well plate. 3. Incomplete solubilization of formazan crystals (MTT assay). 4. Compound precipitation at high concentrations.1. Ensure a single-cell suspension before seeding and mix gently but thoroughly. 2. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. 3. After adding the solubilization buffer, ensure complete dissolution by gentle shaking and visual inspection before reading the plate. 4. Visually inspect the culture medium for any signs of precipitation after adding the compound. If observed, prepare a fresh, lower concentration stock solution.
No observable neuroprotective effect at any tested concentration. 1. The compound is not effective in the chosen injury model. 2. The concentration range tested is too low or too high (toxic). 3. The timing of compound administration is not optimal. 4. The compound is unstable in the culture medium.[18]1. Consider a different neurotoxic stimulus (e.g., oxidative stress with H₂O₂, excitotoxicity with glutamate). 2. Expand the dose-response curve to include both lower and higher concentrations. 3. Test different treatment paradigms: pre-treatment (prophylactic), co-treatment (simultaneous with insult), and post-treatment (therapeutic). 4. Prepare fresh dilutions of the compound immediately before each experiment.
Observed neuroprotection is not statistically significant. 1. Insufficient statistical power (too few replicates). 2. High background noise in the assay. 3. The magnitude of the neurotoxic insult is too severe.1. Increase the number of replicates per condition (n=6-8 is a good starting point). 2. Optimize the assay protocol to reduce variability (see above). 3. Reduce the concentration or duration of the neurotoxic stimulus to achieve a moderate level of cell death (e.g., 40-60%) in the control group. This creates a larger window to observe protective effects.
Conflicting results between different viability assays (e.g., MTT vs. LDH). Assays measure different aspects of cell health. MTT measures metabolic activity, while LDH measures membrane integrity. A compound could affect mitochondrial function without causing cell lysis.This is a valuable piece of data. Report the results from both assays. The discrepancy may provide insight into the compound's mechanism. For example, it might preserve membrane integrity but alter mitochondrial respiration.

Experimental Protocols

Protocol 1: Determining the Optimal Neuroprotective Concentration via MTT Assay

This protocol is designed to identify the concentration range where this compound confers protection against a neurotoxic insult.

Workflow Diagram:

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: MTT Assay seed Seed neuronal cells in a 96-well plate incubate1 Incubate for 24-48h for cell adherence seed->incubate1 treat_compound Add varying concentrations of this compound incubate1->treat_compound incubate2 Incubate for pre-treatment duration (e.g., 2h) treat_compound->incubate2 add_toxin Induce neurotoxicity (e.g., with glutamate or H2O2) incubate2->add_toxin incubate3 Incubate for insult duration (e.g., 24h) add_toxin->incubate3 add_mtt Add MTT reagent to each well incubate3->add_mtt incubate4 Incubate for 2-4h add_mtt->incubate4 solubilize Add solubilization buffer (e.g., DMSO) incubate4->solubilize read_abs Read absorbance at 570 nm solubilize->read_abs

Caption: Workflow for MTT-based neuroprotection assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed your chosen neuronal cells (e.g., SH-SY5Y) into a 96-well plate at a pre-determined optimal density and allow them to adhere for 24-48 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in fresh, serum-free culture medium. A suggested starting range is 10 nM to 1 mM.

  • Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "vehicle control" group (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration). Incubate for a chosen pre-treatment time (e.g., 2 hours).

  • Neurotoxic Insult: Add the neurotoxic agent (e.g., glutamate to a final concentration of 100 µM) to all wells except the "no-toxin" control wells.

  • Incubation: Incubate the plate for the desired duration of the insult (e.g., 24 hours).

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the "no-toxin" control.

Protocol 2: Assessing Apoptosis via Caspase-3 Activity Assay

This protocol helps determine if the observed neuroprotection is due to an inhibition of the apoptotic cascade.

Step-by-Step Methodology:

  • Experimental Setup: Seed and treat cells in a 96-well plate as described in Protocol 1 (steps 1-5). It is recommended to run this assay in parallel with a viability assay.

  • Cell Lysis: After the treatment period, lyse the cells according to the manufacturer's instructions for your chosen caspase-3 activity kit (colorimetric or fluorometric). This typically involves adding a supplied lysis buffer to each well.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well containing the cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit manufacturer, to allow for the cleavage of the substrate by active caspase-3.

  • Signal Detection: Read the plate using a microplate reader at the appropriate wavelength (e.g., 405 nm for a pNA-based colorimetric assay).

  • Data Analysis: Quantify the caspase-3 activity and compare the levels between the different treatment groups. A reduction in caspase-3 activity in the compound-treated groups compared to the "toxin-only" group suggests an anti-apoptotic effect.

Hypothesized Signaling Pathway

The following diagram illustrates a potential neuroprotective signaling pathway for an aminopyridine derivative. Note that this is a hypothetical model and requires experimental validation for this compound.

Signaling_Pathway AP3OH 4-Aminopyridin-3-ol hydrochloride KvChannel Voltage-gated K+ Channel (e.g., Kv2.1) AP3OH->KvChannel Inhibits K_efflux K+ Efflux ↓ KvChannel->K_efflux mediates Caspase3 Caspase-3 Activation ↓ K_efflux->Caspase3 promotes Apoptosis Apoptosis ↓ Neuroprotection Neuroprotection ↑ Apoptosis->Neuroprotection Caspase3->Apoptosis

Caption: Hypothetical anti-apoptotic pathway of this compound.

This proposed pathway is based on the known role of potassium channel efflux in promoting apoptosis.[14] By inhibiting specific Kv channels, this compound may reduce potassium efflux, thereby preventing the activation of executioner caspases like caspase-3 and ultimately leading to neuroprotection.[9][14]

References

  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). [Source not further specified]
  • Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. (2011). Experimental Neurology. [Link]

  • Novel potassium channel blocker, 4-AP-3-MeOH, inhibits fast potassium channels and restores axonal conduction in injured guinea pig spinal cord white matter. (Year not specified). PubMed. [Link]

  • Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. (Year not specified). The Ohio State University. [Link]

  • Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. (2011). Experimental Neurology. [Link]

  • Neuroprotective Properties of 4-Aminopyridine. (2021). Neurology Neuroimmunology & Neuroinflammation. [Link]

  • (PDF) Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. (2011). ResearchGate. [Link]

  • 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes. (Year not specified). NIH. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025). ResearchGate. [Link]

  • Neuroprotective Properties of 4-Aminopyridine. (2021). PMC - NIH. [Link]

  • Neuroprotective or Neurotoxic Effects of 4-aminopyridine Mediated by KChIP1 Regulation Through Adjustment of Kv 4.3 Potassium Channels Expression and GABA-mediated Transmission in Primary Hippocampal Cells. (2015). PubMed. [Link]

  • Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. (2020). PubMed. [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). PubMed. [Link]

  • Block of Na+,K+-ATPase and induction of hybrid death by 4-aminopyridine in cultured cortical neurons. (Year not specified). PubMed. [Link]

  • Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. (Year not specified). PubMed. [Link]

  • Differential effects of low and high concentrations of 4-aminopyridine on axonal conduction in normal and injured spinal cord. (Year not specified). PubMed. [Link]

  • Effects of 4-aminopyridine in experimental CNS demyelination. (1988). PubMed. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (Year not specified). MDPI. [Link]

  • This compound | C5H7ClN2O | CID 22832066. (Year not specified). PubChem. [Link]

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. (Year not specified). [Source not further specified].
  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021). PubMed. [Link]

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. (Year not specified). PubMed. [Link]

  • 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. (Year not specified). PMC. [Link]

  • Cell culture media impact on drug product solution stability. (2016). PubMed. [Link]

Sources

Navigating the Nuances of 4-Aminopyridin-3-ol Hydrochloride: A Technical Support Guide to Off-Target Effects

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Aminopyridin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions regarding the potential off-target effects of this compound. As a derivative of the well-characterized potassium channel blocker 4-aminopyridine (fampridine), understanding its potential for unintended biological interactions is crucial for the integrity and success of your experiments.[1][] This resource is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions about this compound and its relationship to its parent compound, 4-aminopyridine.

Q1: What is the primary mechanism of action of this compound?

A1: The primary mechanism of action of this compound is presumed to be similar to its parent compound, 4-aminopyridine, which is a blocker of voltage-gated potassium channels.[3][4][5][6] By inhibiting these channels, the repolarization phase of the action potential is delayed, leading to a prolonged action potential duration and an increased release of neurotransmitters at the synapse.[4][7][8] This activity is the basis for 4-aminopyridine's therapeutic use in improving walking in patients with multiple sclerosis.[3][4]

Q2: Is there extensive literature on the specific off-target effects of this compound?

A2: It is important to note that specific, comprehensive studies on the off-target effects of this compound are limited in the currently available scientific literature.[9] Therefore, it is prudent to treat this compound as a novel chemical entity and conduct thorough profiling to determine its specific activity and potential for off-target interactions in your experimental system.[9] Much of the guidance provided here is based on the known characteristics of the broader aminopyridine class of molecules.

Q3: What are the potential off-target effects I should be aware of based on the aminopyridine class?

A3: Based on the known pharmacology of 4-aminopyridine and other aminopyridine derivatives, potential off-target effects to consider include:

  • Neurological Hyperexcitability: At higher concentrations, the primary mechanism of potassium channel blockade can lead to neuronal hyperexcitability, manifesting as tremors or seizures.[7][9][10]

  • Cardiovascular Effects: Some aminopyridine compounds have been associated with cardiovascular effects, including hypertension and arrhythmias.[9] This is a critical consideration, especially in in vivo studies.

  • Kinase Inhibition: While the primary target is ion channels, some aminopyridine derivatives have been shown to inhibit various protein kinases.[9]

  • Cytochrome P450 (CYP) Interactions: The parent compound, 4-aminopyridine, has been shown to be a weak inhibitor of CYP2E1 at high concentrations but does not significantly affect other major CYP enzymes.[11][12] The metabolic profile of the hydroxylated derivative may differ.

  • Genotoxicity: Some aminopyridines have been reported to have mutagenic properties.[9]

Part 2: Troubleshooting Guides for Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments with this compound.

Issue 1: Unexpected Cell Death or Reduced Viability in In Vitro Assays

Q: I'm observing significant cytotoxicity in my cell cultures when using this compound, even at concentrations where I expect to see a specific pharmacological effect. What could be the cause, and how can I troubleshoot this?

A: Causality and Troubleshooting Workflow

Unexpected cytotoxicity can stem from several factors, including off-target effects that disrupt essential cellular processes. Here’s a systematic approach to diagnose and mitigate this issue:

Potential Cause 1: Exaggerated Pharmacological Effect (Neuronal Hyperexcitability)

In neuronal cultures, excessive potassium channel blockade can lead to excitotoxicity.

  • Diagnostic Step: Measure markers of neuronal hyperexcitability, such as intracellular calcium levels or the release of lactate dehydrogenase (LDH) as an indicator of cell death.

  • Mitigation Strategy: Perform a dose-response curve to determine the lowest effective concentration. Consider co-treatment with a broad-spectrum antagonist of excitatory neurotransmitter receptors (e.g., an NMDA receptor antagonist) to see if this rescues the phenotype, which would suggest excitotoxicity.

Potential Cause 2: Off-Target Kinase Inhibition

Inhibition of essential kinases involved in cell survival pathways (e.g., PI3K/Akt) can lead to apoptosis.

  • Diagnostic Step: Perform a kinase profiling assay. Several commercial services offer panels to screen your compound against a wide range of kinases.

  • Mitigation Strategy: If a specific off-target kinase is identified, you may need to consider a different chemical scaffold if the off-target effect cannot be separated from the on-target activity.

Potential Cause 3: Mitochondrial Dysfunction

Off-target effects on mitochondrial function can lead to a rapid decline in cell health.

  • Diagnostic Step: Use assays to measure mitochondrial membrane potential (e.g., with TMRE or JC-1 dyes) and cellular ATP levels.

  • Mitigation Strategy: If mitochondrial dysfunction is confirmed, investigate if the effect is due to direct inhibition of mitochondrial proteins or a secondary consequence of another off-target effect.

Experimental Protocol: Assessing Cytotoxicity with a Multi-Assay Approach

  • Cell Culture: Plate your cells of interest at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a concentration range of this compound for the desired experimental duration. Include a vehicle-only control.

  • Multiplexed Viability Assay: At the end of the treatment period, use a multiplexed assay kit that simultaneously measures:

    • Viability: Using a marker like resazurin or a cell-permeant protease substrate.

    • Cytotoxicity: Measuring the release of a cytosolic enzyme like LDH or a cell-impermeant DNA dye.

    • Apoptosis: Using a marker of caspase-3/7 activation.

  • Data Analysis: Normalize the results to the vehicle control and plot the dose-response curves for each parameter. This will provide a comprehensive picture of the cellular response to the compound.

Data Presentation: Example Cytotoxicity Profile

Concentration (µM)Cell Viability (%)Cytotoxicity (%)Caspase-3/7 Activity (Fold Change)
0 (Vehicle)10001.0
19821.1
1085152.5
5040608.0
100109015.0

Visualization: Troubleshooting Workflow for Unexpected Cytotoxicity

G start Unexpected Cytotoxicity Observed cause1 Potential Cause 1: Exaggerated Pharmacology (e.g., Excitotoxicity) start->cause1 cause2 Potential Cause 2: Off-Target Kinase Inhibition start->cause2 cause3 Potential Cause 3: Mitochondrial Dysfunction start->cause3 diag1 Diagnostic: Measure intracellular Ca2+, LDH release cause1->diag1 diag2 Diagnostic: Kinase Profiling Assay cause2->diag2 diag3 Diagnostic: Mitochondrial Membrane Potential, ATP levels cause3->diag3 mit1 Mitigation: Lower concentration, Co-treat with antagonists diag1->mit1 mit2 Mitigation: Consider alternative chemical scaffold diag2->mit2 mit3 Mitigation: Investigate direct vs. secondary effects diag3->mit3

Caption: A decision tree for troubleshooting unexpected cytotoxicity.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

Q: My results with this compound are highly variable between experiments. What could be the source of this inconsistency?

A: Causality and Troubleshooting

Inconsistent results can arise from the compound's properties, its interaction with the experimental system, or procedural variability.

Potential Cause 1: Compound Stability and Solubility

4-Aminopyridin-3-ol is supplied as a hydrochloride salt to improve solubility.[13][14] However, its stability and solubility in your specific culture medium or buffer at the working concentration may be a factor.

  • Diagnostic Step: Visually inspect your stock and working solutions for any precipitation. Use a spectrophotometer to measure the absorbance of your working solution over time to check for degradation.

  • Mitigation Strategy: Prepare fresh working solutions for each experiment from a DMSO stock. If using aqueous solutions, ensure the pH is compatible with the compound's stability.

Potential Cause 2: Interaction with Serum Proteins

If you are using serum-containing media, the compound may bind to serum proteins, reducing its free concentration and thus its biological activity.

  • Diagnostic Step: Compare the compound's efficacy in serum-free versus serum-containing media.

  • Mitigation Strategy: If serum binding is significant, you may need to use a higher concentration in serum-containing media to achieve the same effect as in serum-free conditions. Be sure to document this in your experimental protocol.

Potential Cause 3: Cell Culture Conditions

The physiological state of your cells can influence their response to a compound. Factors like cell density, passage number, and media composition can all contribute to variability.

  • Diagnostic Step: Review your cell culture protocols for any inconsistencies.

  • Mitigation Strategy: Standardize your cell culture procedures strictly. Ensure that cells are used within a defined passage number range and are plated at a consistent density.

Visualization: Factors Contributing to Experimental Variability

G variability Experimental Variability compound Compound Properties variability->compound system Experimental System variability->system procedure Procedural Factors variability->procedure solubility Solubility/Stability compound->solubility serum Serum Protein Binding system->serum culture Cell Culture Conditions system->culture

Sources

Improving reproducibility in 4-Aminopyridin-3-ol hydrochloride experiments

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to enhance experimental reproducibility when working with 4-Aminopyridin-3-ol hydrochloride. By addressing common challenges in a direct question-and-answer format, this document provides both practical troubleshooting steps and the underlying scientific rationale to ensure robust and reliable results.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the properties, storage, and handling of this compound.

Q1: What are the core physicochemical properties of this compound?

Understanding the fundamental properties of a compound is the first step toward reproducible experiments. This compound is a heterocyclic compound supplied as a solid. Its key identifiers and properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₅H₇ClN₂O [1]
Molecular Weight 146.57 g/mol [2][3]
CAS Number 52334-53-9
Appearance Solid
Parent Compound 4-Amino-3-hydroxypyridine [2]

| Hazard Class | Acute Toxicity 4 (Oral) | |

Q2: How should I properly store and handle the solid compound to ensure its integrity?

Proper storage is critical for preventing degradation and maintaining the compound's purity over time.

  • Storage Conditions: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[4] While specific stability data for this exact compound is limited, studies on the closely related 4-aminopyridine (4-AP) show it is chemically stable for extended periods (over a year) when stored at room temperature and protected from light.[5]

  • Handling: The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2] Therefore, standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should always be worn during handling.[4] Work in a well-ventilated area or a chemical fume hood to avoid inhalation.

Part 2: Solution Preparation and Stability

Inconsistent solution preparation is a primary source of experimental variability. This section provides guidance on creating stable, accurately concentrated solutions.

Q3: I'm having trouble dissolving this compound. What are the best practices for preparing stock solutions?

The hydrochloride salt form generally enhances aqueous solubility, but challenges can still arise. For the related compound 4-aminopyridine, solubility in PBS (pH 7.2) is approximately 30 mg/mL.[6]

Recommended Protocol for Stock Solution Preparation:

  • Solvent Selection:

    • Aqueous Buffers: For most biological experiments, start with a physiologically relevant buffer like PBS (pH 7.2) or HEPES.

    • Organic Solvents: If higher concentrations are needed, consider DMSO or ethanol. However, always ensure the final concentration of the organic solvent in your experimental medium is negligible, as it may have physiological effects.[6]

  • Dissolution Technique:

    • Add the solvent to the pre-weighed solid compound.

    • Vortex or stir thoroughly.

    • If dissolution is slow, gentle warming (e.g., in a 37°C water bath) or brief sonication can be applied. For the related compound 4-aminopyridine, solubility in water may require heat.[7]

  • pH Adjustment: The pH of the final solution can impact both solubility and the compound's activity, particularly for ion channel targets. After dissolution, verify the pH and adjust if necessary, ensuring it is compatible with your experimental system.

  • Sterilization: For cell culture experiments, sterile filter the final stock solution through a 0.22 µm syringe filter.

G cluster_prep Solution Preparation Workflow weigh 1. Weigh Solid Compound add_solvent 2. Add Chosen Solvent (e.g., PBS, DMSO) weigh->add_solvent dissolve 3. Facilitate Dissolution (Vortex, Sonicate, Gentle Heat) add_solvent->dissolve check_ph 4. Verify & Adjust pH dissolve->check_ph sterilize 5. Sterile Filter (0.22 µm) (for cell-based assays) check_ph->sterilize store 6. Aliquot & Store Properly sterilize->store

Caption: Workflow for Preparing Stable Experimental Solutions.
Q4: How stable are my aqueous stock solutions? How often should I prepare them?

A degraded compound is a direct cause of irreproducible results. While specific degradation kinetics for this compound are not widely published, data from its structural analog, 4-aminopyridine (4-AP), provides valuable guidance.

  • Stability Insights from 4-AP: Studies have shown that 4-AP, when prepared in capsules with excipients, exhibits excellent chemical stability for at least 6 months at both refrigerated (4°C) and room temperatures (23°C).[8][9] Another study confirmed stability in capsules for 365 days at room temperature.[5]

  • Best Practice Recommendation: Despite the high stability of the aminopyridine core, it is a best practice in research to minimize potential variability. We do not recommend storing aqueous solutions for more than one day. [6] For maximum reproducibility, prepare fresh solutions from solid compound for each experiment. If solutions must be stored, aliquot them into single-use volumes and store at -20°C or -80°C for short periods, protected from light. Avoid repeated freeze-thaw cycles.

Part 3: Troubleshooting Inconsistent Biological Activity

Variability in biological assays can be frustrating. This section provides a logical framework for diagnosing the root cause.

Q5: My dose-response curve is shifting between experiments. What are the potential causes?

A shifting IC₅₀ or EC₅₀ value points to a systematic error. The following decision tree can help you troubleshoot the source of this inconsistency.

G cluster_solution Compound & Solution Integrity cluster_assay Assay Conditions cluster_analysis Data Analysis start Inconsistent Dose-Response q_fresh Are you using freshly prepared solutions? start->q_fresh a_fresh_no Degradation likely. Prepare fresh solution daily. q_fresh->a_fresh_no No q_purity Has the solid compound's purity been verified? q_fresh->q_purity Yes q_ph Is the final assay buffer pH consistent? q_purity->q_ph a_ph_no pH affects compound charge and target binding. Standardize pH. q_ph->a_ph_no No q_cells Are cell passage number and health consistent? q_ph->q_cells Yes a_cells_no High passage numbers alter phenotype. Use consistent, low passage cells. q_cells->a_cells_no No q_incubation Are incubation times and conditions identical? q_cells->q_incubation Yes q_qc Are positive/negative controls consistent? q_incubation->q_qc a_qc_no Assay failure. Troubleshoot assay components before re-testing compound. q_qc->a_qc_no No

Sources

Technical Support Center: 4-Aminopyridin-3-ol Hydrochloride Cytotoxicity Assessment in Neurons

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assessing the cytotoxicity of 4-Aminopyridin-3-ol hydrochloride in neuronal models. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into potential experimental challenges. Here, you will find troubleshooting guidance and frequently asked questions to ensure the accuracy and reliability of your neurotoxicity studies.

Introduction to this compound and Neurotoxicity

This compound belongs to the aminopyridine class of compounds. Its close analogue, 4-Aminopyridine (4-AP), is a well-characterized voltage-gated potassium (K+) channel blocker.[1][2][3][4] By inhibiting these channels, 4-AP prolongs the action potential duration, which in turn increases calcium influx at the presynaptic terminal and enhances neurotransmitter release.[3][5] While this mechanism can be therapeutic for certain neurological conditions like multiple sclerosis, it also carries the risk of neurotoxicity.[4][6] Over-excitation can lead to excitotoxicity, seizures, and ultimately, neuronal cell death.[5][7]

A study on primary hippocampal neurons revealed that 4-AP can have both neuroprotective and neurotoxic effects, which are concentration and time-dependent. These effects are linked to the modulation of Kv channel interacting protein 1 (KChIP1) and the expression of Kv4.3 potassium channels.[8] Long-term exposure or high concentrations can down-regulate protective mechanisms, leading to cell damage.[8] Given these complex dose- and time-dependent effects, a robust and well-controlled experimental design is critical for accurately assessing the cytotoxicity of this compound.

This guide will walk you through common assays and potential pitfalls, ensuring your experimental choices are grounded in solid scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 4-Aminopyridine compounds that could lead to neurotoxicity?

A1: The primary mechanism is the blockade of voltage-gated potassium channels.[1][3][9][10] This action prolongs neuronal depolarization and enhances the release of neurotransmitters, including glutamate.[1] Excessive glutamate release can lead to overstimulation of its receptors (like NMDA receptors), causing an influx of calcium that triggers excitotoxic cell death pathways, involving mitochondrial dysfunction, oxidative stress, and activation of proteases like caspases and calpains.[11]

Q2: Which neuronal cell models are appropriate for testing this compound cytotoxicity?

A2: The choice of model depends on the specific research question.

  • Primary Neuronal Cultures (e.g., from cortex or hippocampus): These models offer high physiological relevance as they closely resemble neurons in vivo.[12] They are excellent for studying complex neuronal responses and network activity. However, they are more difficult to maintain and have higher variability.[12]

  • Neuronal Cell Lines (e.g., SH-SY5Y, PC12, HT-22): These are immortalized cells that are easier to culture and provide more reproducible results, making them suitable for high-throughput screening.[12][13][14] SH-SY5Y cells, for example, can be differentiated into a more mature neuron-like phenotype, expressing dopaminergic markers, which can be useful for studying specific neurotoxic mechanisms.[14]

  • Induced Pluripotent Stem Cell (iPSC)-Derived Neurons: These offer a patient-specific and human-relevant model system, which is invaluable for translational research.[13]

  • 3D Organoid Cultures: Human midbrain organoids, for instance, can recapitulate complex 3D cellular architecture and interactions, offering a more advanced model for toxicity prediction.[15]

Q3: What are the most common assays to measure cytotoxicity in neuronal cultures?

A3: A multi-assay approach is recommended to build a comprehensive cytotoxicity profile.

  • Metabolic Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the activity of mitochondrial dehydrogenases in living cells, which reduce a tetrazolium salt (like MTT) to a colored formazan product.[16][17] A decrease in signal indicates reduced metabolic activity, which is an early marker of cell stress or death.

  • Membrane Integrity Assays (e.g., LDH Release): These assays quantify the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[18][19] This is a marker of late-stage apoptosis or necrosis.

  • Apoptosis Assays (e.g., Caspase-3/7 Activation): These assays measure the activity of executioner caspases (like caspase-3 and -7), which are key mediators of the apoptotic cell death pathway.[20][21][22] Activation of these enzymes is a hallmark of programmed cell death.

  • Fluorescence-Based Live/Dead Staining: Kits like the LIVE/DEAD™ Viability/Cytotoxicity Kit use dyes such as Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells with compromised membranes red) for direct visualization and quantification by microscopy or flow cytometry.[23][24]

Q4: Should I be concerned about the stability of this compound in my culture medium?

A4: Yes. Like any experimental compound, its stability in aqueous, buffered solutions at 37°C should be considered. It is advisable to prepare fresh stock solutions and dilute them to the final working concentration immediately before treating the cells. If experiments run for multiple days, consider the compound's half-life in the medium and whether replenishment is necessary to maintain a consistent concentration.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: High Variability in MTT/MTS Assay Results

  • Question: My MTT assay results are inconsistent between replicate wells and experiments. What could be the cause?

  • Answer & Solution:

    • Incomplete Solubilization of Formazan Crystals: The purple formazan crystals produced in the MTT assay are insoluble in water and must be fully dissolved before reading the absorbance. If you see any precipitate, your readings will be inaccurate.

      • Solution: After adding the solubilization solution (e.g., DMSO or a detergent-based buffer), ensure the crystals are completely dissolved by mixing thoroughly. Incubating the plate on a shaker for 5-10 minutes can help. Visually inspect each well under a microscope before reading.

    • Interference from Phenol Red or Serum: Components in the culture medium can affect background absorbance.

      • Solution: It is best practice to perform the final MTT incubation step in serum-free, phenol red-free medium. Always include a "no-cell" blank control containing only medium and the MTT reagent to subtract background absorbance.[25]

    • Non-uniform Cell Plating: Neurons can be tricky to plate evenly, leading to different cell numbers in each well.

      • Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension gently but thoroughly between plating each row or column to prevent cells from settling in the tube.

Issue 2: LDH Assay Shows No Cytotoxicity, But Cells Appear Unhealthy

  • Question: Morphologically, my neurons look stressed (e.g., neurite blebbing, rounded cell bodies) after treatment with this compound, but the LDH release assay shows no significant increase in cell death. Why?

  • Answer & Solution:

    • Timing Mismatch: LDH release is a marker of late-stage cell death when membrane integrity is lost.[18][19] Apoptosis or early cytotoxic events may be occurring without significant LDH release.

      • Solution: Use an assay that detects earlier events. An MTT assay can reveal metabolic decline, while a caspase-3/7 activation assay can specifically detect apoptosis.[20] This provides a more sensitive and earlier endpoint.

    • Normalization is Critical: The total amount of LDH can vary between wells due to differences in cell number.

      • Solution: For each well, you must determine the maximum releasable LDH by lysing the cells at the end of the experiment (e.g., with 0.5% Triton-X-100).[18] Express the LDH release in your treated wells as a percentage of this maximum release. This normalization accounts for plating variability.[18]

Issue 3: Unexpected Results in Apoptosis Assays

  • Question: I am not seeing caspase-3 activation, but I suspect the cells are dying via apoptosis. Is there another explanation?

  • Answer & Solution:

    • Stimulus-Dependent Pathways: Neuronal cell death is complex. Not all apoptotic stimuli result in the activation of the same caspases.[11] Some pathways might be caspase-independent or rely on other proteases like calpains.

      • Solution: Broaden your investigation. Consider using a pan-caspase inhibitor to see if it rescues cells from death. Also, you could measure the activation of initiator caspases like caspase-8 or caspase-9, which act upstream of caspase-3, to pinpoint the pathway.[21][22]

    • Necrosis vs. Apoptosis: At high concentrations, a compound that induces apoptosis might switch to causing necrosis, which does not typically involve caspase activation.

      • Solution: Perform a dose-response experiment and use multiple assays. For example, use a kit that simultaneously measures apoptosis (e.g., Annexin V staining) and necrosis (e.g., Propidium Iodide or other membrane-impermeant dyes). This will allow you to distinguish between different cell death modalities.[23]

Visualizing Experimental Workflows & Pathways

A logical workflow is crucial for obtaining reliable data. The following diagram outlines a comprehensive approach to assessing the neurotoxicity of this compound.

Cytotoxicity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Pathway Analysis (Optional) A Dose-Response & Time-Course Setup (e.g., 0.1 µM to 2 mM; 24h, 48h, 72h) B Metabolic Viability Assay (MTT) - Determine IC50 - A->B Primary Endpoint C Membrane Integrity Assay (LDH) - Necrosis Marker - B->C Based on IC50 D Apoptosis Assay (Caspase-3/7) - Apoptosis Marker - B->D Based on IC50 E LIVE/DEAD Imaging - Morphological Analysis - B->E Based on IC50 F Measure Oxidative Stress (ROS) D->F G Assess Mitochondrial Membrane Potential D->G H Western Blot for Apoptotic Proteins (e.g., Bax/Bcl-2) D->H

Caption: A multi-phase workflow for neurotoxicity assessment.

The following diagram illustrates the potential signaling cascade leading to neuronal cytotoxicity from K+ channel blockade.

Signaling_Pathway A 4-Aminopyridin-3-ol HCl B Blockade of Voltage-Gated K+ Channels A->B C Prolonged Action Potential & Depolarization B->C D Increased Ca2+ Influx C->D E Enhanced Glutamate Release (Excitotoxicity) D->E G Activation of Caspases & Calpains D->G Direct Activation F Mitochondrial Dysfunction & Oxidative Stress (ROS) E->F F->G H Neuronal Apoptosis / Necrosis G->H

Caption: Potential pathway of 4-Aminopyridine-induced neurotoxicity.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Neuronal Viability

This protocol is adapted from standard procedures for assessing cell viability based on mitochondrial activity.[17][25][26]

Materials:

  • Neuronal cells cultured in 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Serum-free culture medium

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Plating: Seed neurons at a predetermined optimal density (e.g., 10,000-50,000 cells/well) in a 96-well plate and allow them to adhere and differentiate for the required period.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of serum-free medium to each well, followed by 10 µL of the 5 mg/mL MTT solution.[25]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of Solubilization Solution to each well.

  • Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure all formazan is dissolved. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no-cell" blank from all other values. Express the viability of treated cells as a percentage of the vehicle control.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures cytotoxicity by quantifying LDH released from damaged cells.[18][19]

Materials:

  • Neuronal cells cultured in 96-well plates

  • This compound stock solution

  • Commercially available LDH Cytotoxicity Assay Kit (contains LDH substrate, cofactor, and diaphorase)

  • Lysis Buffer (e.g., 10X Lysis Buffer often provided in kits, or prepare 0.5-1% Triton X-100)

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Cell Plating & Treatment: Follow steps 1-3 from the MTT protocol. Set up three sets of control wells for each condition:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Vehicle-treated cells to be lysed.

    • Medium Background: Wells with medium but no cells.

  • Sample Collection: After the treatment incubation, carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.

  • Maximum Release Control: To the "Maximum LDH Release" wells, add 10 µL of 10X Lysis Buffer. Incubate for 45 minutes at 37°C. After incubation, transfer 50 µL of the supernatant to the new plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this reaction mixture to each well of the new plate containing the supernatants.

  • Incubation & Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. A color change will occur. Stop the reaction using the Stop Solution provided in the kit (if applicable). Measure the absorbance at 490 nm.

  • Data Analysis:

    • Subtract the Medium Background absorbance from all other values.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ( (Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ) * 100

Quantitative Data Summary

When presenting your results, a clear, tabular format is essential for comparison.

Assay TypeEndpoint MeasuredPrincipleTypical Concentration Range (4-AP)AdvantagesLimitations
MTT/MTS Mitochondrial dehydrogenase activity (Cell Viability)Enzymatic reduction of tetrazolium salt to colored formazan by viable cells.[17]0.25 µM - 2 mM[8]High-throughput, sensitive to metabolic changes.Can be affected by changes in metabolism without cell death.
LDH Release Plasma membrane integrity (Cytotoxicity)Measurement of LDH enzyme released from cells with damaged membranes.[18][19]>1 mM[8]Simple, reliable marker of cell lysis.Late-stage marker; may miss early apoptotic events.
Caspase-3/7 Glo Executioner caspase activity (Apoptosis)Luminescent assay that measures caspase-3/7 activity using a specific substrate.Compound-specificHighly specific for apoptosis; very sensitive.May not detect non-apoptotic cell death (necrosis).
LIVE/DEAD Stain Membrane integrity & Esterase activityDual-color fluorescence distinguishes live (green) from dead (red) cells.[23][24]Compound-specificProvides direct visualization and quantification.Requires fluorescence microscopy or flow cytometry.

References

  • Neuronal Cell viability and cytotoxicity assays. N-dure. [URL: https://www.n-dure.com/neuronal-cell-viability-and-cytotoxicity-assays]
  • Scholze, A., & Aigner, L. (2017). Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. Bio-protocol, 7(11), e2308. [URL: https://bio-protocol.org/e2308]
  • Cell Viability Assays for Neural Stem Cells. Thermo Fisher Scientific Inc. [URL: https://www.thermofisher.com/us/en/home/references/protocols/neurobiology/neurobiology-protocols/cell-viability-assays-for-neural-stem-cells.html]
  • Kaja, S., Payne, A. J., Singh, D. K., & Koulen, P. (2012). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. NIHMS328819. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3563810/]
  • Whittemore, E. R., & Loo, D. T. (1998). A Sensitive and Selective Assay of Neuronal Degeneration in Cell Culture. Journal of Neuroscience Methods, 83(2), 133-142. [URL: https://pubmed.ncbi.nlm.nih.gov/9821614/]
  • Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current Protocols in Neuroscience, Chapter 7, Unit 7.18. [URL: https://pubmed.ncbi.nlm.nih.gov/18633999/]
  • Scholze, A., & Aigner, L. (2017). Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. Bio-protocol, 7(11). [URL: https://pubmed.ncbi.nlm.nih.gov/28620668/]
  • Neurotoxicity Assay Service. Creative Biolabs. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/neurotoxicity-assay-service.htm]
  • Neurotoxicity Assay. Innoprot. [URL: https://www.innoprot.com/neurotoxicity-assay]
  • LDH assay kit guide: Principles and applications. Abcam. [URL: https://www.abcam.
  • Jarvis, R., Breen, K. C., & Williams, R. J. (2001). Involvement of caspases and calpains in cerebrocortical neuronal cell death is stimulus-dependent. Journal of Neurochemistry, 77(6), 1599-1610. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1224855/]
  • MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [URL: https://www.roche-applied-science.
  • Traykova, M. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(3), 119-125. [URL: https://www.researchgate.
  • Chen, G., Park, C. K., Xie, R. G., & Ji, R. R. (2022). The Involvement of Caspases in Neuroinflammation and Neuronal Apoptosis in Chronic Pain and Potential Therapeutic Targets. Frontiers in Pharmacology, 13, 868383. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2022.868383/full]
  • Assay Guidance Manual. (2013). Cell Viability Assays. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
  • MTT Cell Proliferation Assay. ATCC. [URL: https://www.atcc.
  • Choquet, D., & Korn, H. (1992). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of general physiology, 100(5), 833–858. [URL: https://rupress.org/jgp/article/100/5/833/50009/Mechanism-of-4-aminopyridine-action-on-voltage]
  • Chen, G., Park, C. K., Xie, R. G., & Ji, R. R. (2022). The Involvement of Caspases in Neuroinflammation and Neuronal Apoptosis in Chronic Pain and Potential Therapeutic Targets. Frontiers in pharmacology, 13, 868383. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9149488/]
  • Tiffany-Castiglioni, E. (1993). Cell culture models for lead toxicity in neuronal and glial cells. Neurotoxicology, 14(4), 513–536. [URL: https://pubmed.ncbi.nlm.nih.gov/8164843/]
  • Safety Data Sheet: 4-Amino-3-hydroxy-pyridine hydrochloride. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/a78209]
  • Renganathan, M., Sidach, S., & Blight, A. R. (2009). Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells. Archives of Drug Information, 2(2), 51-57. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2830831/]
  • Choquet, D., & Korn, H. (1992). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of general physiology, 100(5), 833–858. [URL: https://pubmed.ncbi.nlm.nih.gov/1469344/]
  • Safety Data Sheet: 4-Aminopyridine. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=ACR10457]
  • Fantinati, A., Di Trana, A., Carlier, J., et al. (2022). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 23(21), 13320. [URL: https://www.mdpi.com/1422-0067/23/21/13320]
  • Khammy, M. M., Kim, S., Bentzen, B. H., et al. (2018). 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries. British Journal of Pharmacology, 175(3), 501-516. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5773965/]
  • Protocol Resources for Drug and Toxicity Testing. STEMCELL Technologies. [URL: https://www.stemcell.com/learning-center/protocol-resources/area-of-interest/drug-and-toxicity-testing]
  • Renner, M., Lancaster, M. A., & Knoblich, J. A. (2017). Cell-Type-Specific High Throughput Toxicity Testing in Human Midbrain Organoids. Frontiers in Molecular Neuroscience, 10, 273. [URL: https://www.frontiersin.org/articles/10.3389/fnmol.2017.00273/full]
  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/cytotoxicity-assay-protocol-troubleshooting.htm]
  • Ivins, K. J., Thornton, P. L., Rzigalinski, B. A., & Cotman, C. W. (1999). Neuronal Apoptosis Induced by β-Amyloid Is Mediated by Caspase-8. Journal of Neuroscience, 19(18), 8077-8087. [URL: https://digitalcommons.cedarville.
  • Safety Data Sheet: 4-Amino-3-chloropyridine. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC393390050]
  • Safety Data Sheet: 4-Aminopyridine. Jubilant Ingrevia Limited. [URL: https://www.jubilantingrevia.com/upload/files/4-Aminopyridine_SDS.pdf]
  • Khammy, M. M., Kim, S., Bentzen, B. H., et al. (2018). 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv 7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries. British journal of pharmacology, 175(3), 501–516. [URL: https://pubmed.ncbi.nlm.nih.gov/29156097/]
  • del Pino, J., Zian, D., de la Helguera, G. S., et al. (2015). Neuroprotective or Neurotoxic Effects of 4-aminopyridine Mediated by KChIP1 Regulation Through Adjustment of Kv 4.3 Potassium Channels Expression and GABA-mediated Transmission in Primary Hippocampal Cells. Toxicology, 333, 107-117. [URL: https://pubmed.ncbi.nlm.nih.gov/25917026/]
  • 4-Aminopyridine. Wikipedia. [URL: https://en.wikipedia.org/wiki/4-Aminopyridine]
  • Safety Data Sheet: 4-Aminopyridine. Cayman Chemical. [URL: https://www.caymanchem.com/msdss/18511m.pdf]
  • Nicholson, D. W. (2001). Role of caspases in neuronal apoptosis. Drug Development Research, 52(4), 562-570. [URL: https://www.semanticscholar.org/paper/Role-of-caspases-in-neuronal-apoptosis-Nicholson/0f1d1b9d4a8d4c1e4f9b8c9c8e8d9a0c7b9b1d0c]
  • King, A. M., Menke, N. B., Katz, K. D., & Pizon, A. F. (2012). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 8(3), 314–321. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3550165/]
  • Henney, H. R., & Blight, A. R. (2011). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC pharmacology, 11, 1. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3033842/]
  • Atterwill, C. K. (1995). In vitro techniques for the assessment of neurotoxicity. Archives of toxicology. Supplement. Archiv fur Toxikologie. Supplement, 17, 131–146. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1519213/]
  • Zbuchea, A., & Andersen, H. (2011). 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. Therapeutic advances in neurological disorders, 4(6), 355–364. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3227448/]
  • De Cauwer, H., De Wolf, P., Couvreur, F., & Mortelmans, L. (2009). An unusual case of 4-aminopyridine toxicity in a multiple sclerosis patient: epileptic disorder or toxic encephalopathy?. Acta neurologica Belgica, 109(1), 40–41. [URL: https://pubmed.ncbi.nlm.nih.gov/19402572/]
  • Stenberg, O. (2017). In vitro cellular models for neurotoxicity studies. Diva-portal.org. [URL: http://www.diva-portal.org/smash/get/diva2:1152063/FULLTEXT01.pdf]
  • King, A. M., Menke, N. B., Katz, K. D., & Pizon, A. F. (2012). 4-aminopyridine toxicity: a case report and review of the literature. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 8(3), 314–321. [URL: https://pubmed.ncbi.nlm.nih.gov/22782458/]

Sources

Technical Support Center: Extraction and Quantification of 4-Aminopyridin-3-ol Hydrochloride from Tissue Samples

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for handling 4-Aminopyridin-3-ol hydrochloride in biological matrices. As researchers and drug development professionals, you understand that the journey from tissue sample to reliable data is fraught with challenges. The "washout" or, more accurately, the extraction of a small, polar molecule like this compound from a complex environment like tissue requires a nuanced approach.

This guide is designed to move beyond simple step-by-step instructions. It provides the underlying principles and troubleshooting frameworks necessary to develop a robust, self-validating protocol tailored to your specific experimental needs. We will explore the causality behind methodological choices, anticipate common pitfalls, and equip you with the knowledge to systematically overcome them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your experimental design.

Q1: What are the key chemical properties of this compound that I should consider for extraction?

A: Understanding the molecule's physicochemical properties is the foundation of a good extraction method. For this compound (Molecular Weight: ~146.57 g/mol ), consider the following[1][2]:

  • Polarity and Solubility: As a hydrochloride salt of an aminopyridine, it is expected to be a polar molecule with good solubility in aqueous solutions. The parent compound, 4-aminopyridine, is soluble in water. This high polarity means it will partition poorly into non-polar organic solvents but readily into polar organic solvents like acetonitrile and methanol.

  • pKa (Acid Dissociation Constant): Aminopyridines are basic compounds[3][4]. The amino group will be protonated (positively charged) at neutral or acidic pH. This is a critical feature to exploit. By keeping the pH of your extraction solvent below the pKa of the amino group, you ensure the analyte remains in its charged, salt form, which can significantly influence solubility and is key for techniques like ion-exchange chromatography.

  • Stability: The related compound 4-aminopyridine has been shown to be stable in solution under various conditions, but accelerated degradation can be induced by strong acids, bases, or oxidizing agents at high temperatures[5][6]. For routine extraction, working with cold samples and processing them promptly is a best practice to prevent potential enzymatic or chemical degradation.

Q2: What is the primary goal of a "washout" or extraction protocol in this context?

A: The goal is twofold:

  • Quantitative Transfer: To efficiently and reproducibly move the this compound from the solid tissue matrix into a clean liquid phase (the final extract).

  • Sample Cleanup: To simultaneously remove endogenous interfering substances from the tissue—such as proteins, lipids, and salts—that can compromise the accuracy and sensitivity of downstream analysis, particularly with techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

Q3: What are the main challenges I can expect when extracting this compound from tissue?

A: The primary challenges stem from the complexity of the biological matrix itself.[7][8][9]

  • Matrix Effects: Co-extracted, undetected compounds (especially phospholipids in brain or liver tissue) can interfere with the ionization of your target analyte in an LC-MS source, leading to signal suppression or enhancement and, consequently, inaccurate quantification.[8]

  • Low Recovery: The analyte may bind strongly to tissue proteins or be poorly solubilized by the chosen extraction solvent, leading to incomplete extraction and underestimation of its concentration.

  • Reproducibility: Variability in tissue homogenization, extraction efficiency, and matrix effects can lead to poor precision across your sample set.

Q4: What safety precautions are necessary when handling this compound?

A: According to safety data sheets for the parent compound and its hydrochloride salt, this class of compounds is toxic if swallowed, in contact with skin, or if inhaled.[10][11][12] It can cause serious skin and eye irritation.[1][10]

  • Always consult the specific Safety Data Sheet (SDS) for the exact product you are using. [10][13]

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.[12]

  • Handle the solid powder and prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10][12]

Section 2: Core Principles of Tissue Sample Preparation

A successful extraction is a systematic process. The universally accepted workflow involves three core stages: Homogenization, Extraction, and Cleanup.

The "Homogenize, Extract, Clean" Workflow
  • Homogenization: This is the critical first step of mechanically disrupting the tissue's cellular structure to release the analyte.[7] Tissues must be liquefied to allow for effective solvent interaction.[7] The choice of method depends on the tissue's toughness and the number of samples.

  • Extraction: This step uses a solvent to solubilize the analyte, moving it from the homogenized tissue into the liquid phase. The solvent is chosen to maximize analyte recovery while minimizing the co-extraction of interfering substances.

  • Cleanup: This final stage removes the most problematic matrix components (proteins, phospholipids) from the liquid extract before analysis.

Choosing the Right Solvent System

The selection of an appropriate solvent is arguably the most critical decision in your method development. For a polar, basic compound like this compound, a polar organic solvent is the logical starting point.

  • Acetonitrile (ACN): Often the preferred choice as it provides excellent protein precipitation and generally results in cleaner extracts compared to methanol.[7]

  • Methanol (MeOH): Also effective but may extract more endogenous material. A water-methanol mixture can be very effective for polar metabolites.[8]

  • Acidification: Adding a small amount of acid (e.g., 0.1-1% formic acid or acetic acid) to your solvent is highly recommended. This serves two purposes:

    • It ensures the amino group on your analyte remains protonated (positively charged), enhancing its polarity and solubility in the extraction medium.

    • It can improve the efficiency of protein precipitation.

Section 3: Troubleshooting Guide & Protocols

This section is structured to address specific problems you may encounter during method development.

Problem: Low or Inconsistent Recovery of the Analyte

Low recovery means you are leaving a significant portion of your analyte behind in the tissue pellet. Inconsistency makes your quantitative data unreliable.

Potential Cause A: Inefficient Homogenization

If the tissue is not fully disrupted, the extraction solvent cannot access the entire sample, leading to incomplete extraction.

  • Solution: Select the appropriate homogenization technique for your tissue type.

| Table 1: Comparison of Tissue Homogenization Techniques | | :--- | :--- | :--- | :--- | | Method | Principle | Pros | Cons | Best For | | Bead Beating | Agitation with ceramic or steel beads in a sealed tube. | High-throughput; effective for tough tissues; contained system minimizes cross-contamination. | Can generate heat; may require optimization of bead size/material. | Fibrous tissues (muscle, skin), multiple small samples. | | Rotor-Stator | A high-speed rotating blade (rotor) within a stationary probe (stator) creates mechanical shear. | Very fast and efficient; scalable for larger volumes. | Can generate aerosols; requires cleaning between samples to prevent cross-contamination. | Soft tissues (liver, brain), larger samples. | | Ultrasonication | High-frequency sound waves create cavitation bubbles that disrupt cells. | Good for small sample volumes; minimal heat generation if pulsed. | Less effective for tough or large tissues; probe requires cleaning. | Cell pellets, soft tissues. |

Potential Cause B: Suboptimal Extraction Protocol

Your solvent may not be effectively solubilizing the analyte or separating it from precipitated proteins.

  • Solution: Implement a robust Protein Precipitation (PPT) protocol. This is the simplest and most common extraction technique for small molecules and an excellent starting point.

  • Preparation: Weigh a known amount of frozen tissue (e.g., 50-100 mg) into a 2 mL bead beating tube or a suitable homogenization vessel.

  • Homogenization: Add 3-4 volumes of ice-cold homogenization buffer (e.g., for 100 mg tissue, add 300-400 µL of PBS or water). Homogenize the tissue using your chosen method until no visible particles remain.

  • Precipitation: Add 3 volumes of ice-cold organic solvent containing 1% formic acid (e.g., for 400 µL of homogenate, add 1200 µL of acetonitrile + 1% formic acid).

  • Mixing: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C. This will create a solid pellet of precipitated proteins and cellular debris.

  • Collection: Carefully collect the supernatant (the clear liquid containing your analyte) and transfer it to a clean tube.

  • Analysis Prep: The supernatant can be directly injected if the analyte concentration is high. For improved sensitivity, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a smaller volume of a solvent compatible with your analytical method (e.g., the initial mobile phase of your LC method).[8]

PPT_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis A Weigh Tissue Sample B Add Buffer & Homogenize A->B C Add Cold Acetonitrile (+1% Formic Acid) B->C D Vortex & Mix C->D E Centrifuge at 4°C D->E F Collect Supernatant E->F G Evaporate & Reconstitute F->G H LC-MS/MS Analysis G->H

Caption: Protein Precipitation (PPT) Workflow.

Problem: High Matrix Effects in LC-MS/MS Analysis

Even after PPT, your extract may contain co-eluting substances that interfere with analyte ionization. This is common with "dirty" matrices like brain or liver tissue.

Potential Cause: Insufficient Cleanup from Protein Precipitation

PPT removes proteins but can leave behind significant amounts of phospholipids and other small molecules.

  • Solution: Implement a Solid-Phase Extraction (SPE) cleanup step after protein precipitation. For a basic compound like 4-Aminopyridin-3-ol, a mixed-mode strong cation-exchange (MCX) sorbent is an ideal choice.[7] The sorbent will have both reversed-phase and strong cation exchange properties.

    • Mechanism: At an acidic pH (Step 2), your analyte is positively charged and will bind to the negatively charged cation-exchange sorbent. Neutral and acidic interferences can be washed away. The analyte is then eluted by using a solvent containing a base (e.g., ammonium hydroxide) to neutralize the charge on the analyte, releasing it from the sorbent.

This protocol follows the collection of the supernatant from Step 6 of the PPT protocol.

  • Dilution: Dilute the PPT supernatant with 1-2 volumes of an acidic aqueous solution (e.g., 2% phosphoric acid in water) to ensure analyte protonation and reduce the organic solvent concentration for efficient binding.

  • Condition & Equilibrate: Condition the MCX SPE cartridge with 1 column volume of methanol, followed by 1 column volume of the acidic aqueous solution from Step 1.

  • Load: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Wash 1 (Organic): Wash the cartridge with 1 column volume of the acidic aqueous solution to remove highly polar interferences.

  • Wash 2 (Polar Organic): Wash the cartridge with 1 column volume of methanol to remove less polar interferences like phospholipids. Your analyte should remain bound to the cation-exchange sorbent.

  • Elute: Elute the 4-Aminopyridin-3-ol with 1-2 column volumes of a basic organic solution (e.g., 5% ammonium hydroxide in methanol). This neutralizes the analyte's charge, releasing it from the sorbent.

  • Analysis Prep: Evaporate the eluate to dryness under nitrogen and reconstitute in your mobile phase for LC-MS/MS analysis.

SPE_Workflow A PPT Supernatant B Dilute with Acidic Buffer A->B D Load Sample B->D C Condition & Equilibrate MCX SPE Cartridge C->D E Wash 1: Acidic Aqueous D->E F Wash 2: Methanol E->F G Elute Analyte (Basic Methanol) F->G H Evaporate & Reconstitute G->H I LC-MS/MS Analysis H->I

Caption: Mixed-Mode SPE Cleanup Workflow.

Section 4: Quantitative Data & Starting Parameters

This table provides recommended starting points for the protocols described above. These will likely require optimization for your specific tissue type and instrumentation.

| Table 2: Recommended Starting Parameters for Extraction Protocols | | :--- | :--- | :--- | | Parameter | Protocol 1 (PPT) | Protocol 2 (SPE) | | Tissue to Homogenization Buffer Ratio | 1:3 to 1:4 (w/v) | 1:3 to 1:4 (w/v) | | Precipitation Solvent to Homogenate Ratio | 3:1 (v/v) | 3:1 (v/v) | | Precipitation Solvent | Acetonitrile + 1% Formic Acid | Acetonitrile + 1% Formic Acid | | Centrifugation Speed / Time | >10,000 x g / 10 min | >10,000 x g / 10 min | | SPE Cartridge Type | N/A | Mixed-Mode Strong Cation Exchange (MCX) | | SPE Wash 1 (Aqueous) | N/A | 2% Phosphoric Acid in Water | | SPE Wash 2 (Organic) | N/A | 100% Methanol | | SPE Elution Solvent | N/A | 5% Ammonium Hydroxide in Methanol | | Reconstitution Solvent | Mobile Phase A | Mobile Phase A |

Section 5: References
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - RSC Publishing. [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar. [Link]

  • Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC - NIH. [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Request PDF - ResearchGate. [Link]

  • This compound | C5H7ClN2O | CID 22832066 - PubChem. [Link]

  • HPLC Methods for analysis of 4-Aminopyridine - HELIX Chromatography. [Link]

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. [Link]

  • Chemical Stability of 4-Aminopyridine Capsules. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]

  • Persistent ictal-like activity in rat entorhinal/perirhinal cortex following washout of 4-aminopyridine - PubMed. [Link]

  • 3-aminopyridine - Organic Syntheses Procedure. [Link]

  • Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC - NIH. [Link]

Sources

Technical Support Center: Optimizing 4-Aminopyridin-3-ol Hydrochloride Activity by pH Adjustment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Aminopyridin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on optimizing the experimental activity of this compound by carefully controlling pH. Here, we address common questions and troubleshooting scenarios to ensure the scientific integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the properties and handling of this compound, with a focus on pH-related considerations.

Q1: What are the key chemical properties of this compound that are influenced by pH?

A1: The functionality of this compound is critically dependent on its protonation state, which is dictated by the pH of the solution. The molecule has three key functional groups that can participate in acid-base equilibria: the pyridine ring nitrogen, the amino group, and the hydroxyl group.

  • Pyridine Nitrogen: The pyridine ring nitrogen is basic and will be protonated at acidic to neutral pH.

  • Amino Group: The exocyclic amino group is also basic and will be protonated at acidic pH.

  • Hydroxyl Group: The hydroxyl group is acidic and will be deprotonated at alkaline pH.

The overall charge of the molecule, and therefore its solubility, membrane permeability, and interaction with its biological target, is a direct consequence of the solution's pH. While the exact pKa values for 4-Aminopyridin-3-ol are not readily found in literature, we can infer its behavior from the related and well-studied compound, 4-aminopyridine (4-AP). 4-AP has a pKa of 9.17, indicating its pyridine nitrogen is protonated at physiological pH.[1] The addition of a hydroxyl group at the 3-position will influence the pKa values of the other groups.

Q2: How does pH affect the solubility of this compound?

A2: As a hydrochloride salt, this compound is generally expected to have good solubility in aqueous solutions. The protonated form of the molecule, which is prevalent at lower pH values, is more polar and thus more soluble in water. As the pH increases towards and beyond the pKa of the pyridine nitrogen and the amino group, the molecule will become less protonated and more neutral, which may decrease its aqueous solubility. Conversely, at very high pH values, the deprotonation of the hydroxyl group could form a phenoxide-like anion, potentially increasing solubility again.

For practical purposes, dissolving this compound in a slightly acidic buffer or deionized water (where it will establish its own acidic pH) is recommended for initial stock solution preparation. A related compound, 4-aminopyridine, is practically soluble in water.[1]

Q3: What is the recommended pH range for maintaining the stability of this compound in solution?

A3: While specific stability studies on this compound across a wide pH range are not extensively published, general principles for aminopyridine derivatives suggest that they are relatively stable. Studies on the related compound 4-aminopyridine have shown it to be very stable in oral capsule formulations for extended periods at room temperature.[2][3][4] However, extreme pH values (highly acidic or highly alkaline) and exposure to strong oxidizing agents should be avoided to prevent potential degradation. For typical in vitro experiments, maintaining the pH within a physiologically relevant range (e.g., pH 6.0-8.0) is a safe starting point. It is always best practice to prepare fresh solutions for experiments or conduct small-scale, short-term stability tests at your specific experimental pH if long-term storage is required.

Q4: How does the protonation state of 4-Aminopyridin-3-ol affect its biological activity?

A4: The biological activity of 4-Aminopyridin-3-ol is intrinsically linked to its protonation state. The parent compound, 4-aminopyridine, is a potassium channel blocker.[5][6][7] Its mechanism of action involves entering and blocking the pore of voltage-gated potassium channels.[8][9] For many ion channel blockers, the charged (protonated) form is the active species that interacts with the binding site within the channel pore.

Therefore, maintaining a pH that ensures a significant population of the protonated form is likely crucial for optimal activity. At physiological pH (~7.4), which is below the pKa of 4-aminopyridine's ring nitrogen (9.17), the molecule exists predominantly in its active, protonated state.[1][9] It is reasonable to hypothesize a similar requirement for 4-Aminopyridin-3-ol. The diagram below illustrates the hypothetical protonation states of 4-Aminopyridin-3-ol across a pH gradient and its proposed interaction with a potassium channel.

G cluster_pH pH Scale and Protonation State cluster_Activity Biological Activity Low_pH Low pH (Acidic) Predominantly Diprotonated Mid_pH Physiological pH (~7.4) Predominantly Monoprotonated (Active Form) Binding Binding Site Low_pH->Binding Potential Binding High_pH High pH (Alkaline) Neutral/Anionic Species Mid_pH->Binding Optimal Binding (Electrostatic Interaction) High_pH->Binding Reduced/No Binding Channel K+ Channel Pore

Caption: Workflow for stock solution preparation.

Protocol 2: pH Adjustment for an In Vitro Assay

This protocol outlines the steps for diluting the stock solution and adjusting the pH for a typical cell-based or biochemical assay.

Materials:

  • 10 mM stock solution of this compound

  • Appropriate assay buffer (e.g., HEPES, PBS) at the desired final pH

  • Calibrated pH meter

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Procedure:

  • Prepare Buffer: Prepare your assay buffer at the desired final pH (e.g., pH 7.4).

  • Dilution: Dilute the 10 mM stock solution into the assay buffer to achieve your final working concentration. For example, to make 10 mL of a 100 µM solution, add 100 µL of the 10 mM stock to 9.9 mL of the assay buffer.

  • Equilibration: Allow the solution to equilibrate for a few minutes.

  • Verify Final pH: Measure the pH of the final working solution. The addition of the acidic stock solution may have slightly lowered the pH.

  • Fine-tune pH: If the pH has deviated from the target, adjust it carefully using dropwise additions of 0.1 M HCl or 0.1 M NaOH while gently stirring. Be cautious not to overshoot the target pH.

  • Use Immediately: Use the final, pH-adjusted working solution in your experiment as soon as possible.

References

  • Štengl, M., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(10), 1163–1172. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155–157. Available at: [Link]

  • Wikipedia. (n.d.). 4-Aminopyridine. Retrieved from: [Link]

  • Kastango, E. S. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 284–287. Available at: [Link]

  • PubMed. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Retrieved from: [Link]

  • Rittger, D., & Levine, M. (2012). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 8(3), 262–266. Available at: [Link]

  • PharmaCompass. (n.d.). 4 Aminopyridine. Retrieved from: [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from: [Link]

  • Vollmer, T. L., et al. (2012). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC Pharmacology, 12, 1. Available at: [Link]

  • Dent, L. A., et al. (2019). Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers. Scientific Reports, 9, 11697. Available at: [Link]

  • PubChem. (n.d.). 4-Aminopyridine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Google Patents. (n.d.). CN1807415A - 4-aminopyridine preparation method.
  • Martínez-Ahumada, E., et al. (2022). Antibacterial Activity of Bis(4-aminopyridinium) Compounds for Their Potential Use as Disinfectants. Molecules, 27(19), 6265. Available at: [Link]

  • Voelker, A. L., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. BMC Chemistry, 15, 47. Available at: [Link]

  • Adonin, S. A., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(11), 6528–6539. Available at: [Link]

  • Lujan, H., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports, 10, 159. Available at: [Link]

  • Al-Nakeeb, T., et al. (1991). Interaction of 4-aminopyridine with [3H]phencyclidine receptors in rat brain homogenates. Pharmacology & Toxicology, 69(4), 288–290. Available at: [Link]

  • CP Lab Safety. (n.d.). 4-Aminopyridin-3-ol HCl, 95% Purity, C5H7ClN2O, 1 gram. Retrieved from: [Link]

  • Amerigo Scientific. (n.d.). 4-Aminopyridin-3-ol. Retrieved from: [Link]

  • Al-Zoubi, R. M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6595. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide for Researchers: 4-Aminopyridin-3-ol Hydrochloride vs. 3,4-Diaminopyridine in Neuromodulation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of a Potent Neuromodulator and Its Inactive Metabolite

For researchers and drug development professionals in neuroscience and pharmacology, the selection of appropriate chemical tools is paramount. This guide provides a detailed comparison between 3,4-diaminopyridine (3,4-DAP), a well-established potassium channel blocker, and 4-Aminopyridin-3-ol hydrochloride, the hydrochloride salt of a primary metabolite of the related compound 4-aminopyridine (4-AP). While both molecules are structurally related to the aminopyridine class, their pharmacological activities diverge significantly. This analysis, grounded in experimental data, will elucidate why 3,4-DAP is a potent agent for enhancing neurotransmission, whereas 4-Aminopyridin-3-ol is not a viable alternative.

Introduction to the Aminopyridines: A Tale of Two Molecules

3,4-Diaminopyridine (also known as amifampridine) and 4-aminopyridine (fampridine) are foundational molecules in the study of neuronal excitability. Their primary mechanism involves the blockade of voltage-gated potassium (K+) channels, which are crucial for repolarizing the neuronal membrane after an action potential. By inhibiting these channels, aminopyridines prolong the duration of the action potential. This extended depolarization keeps voltage-gated calcium (Ca2+) channels open for a longer period, leading to a greater influx of calcium into the presynaptic terminal and, consequently, enhanced release of neurotransmitters like acetylcholine.[1][2][3]

This guide focuses on a critical distinction: the comparison between the active drug, 3,4-DAP, and 4-Aminopyridin-3-ol, which has been identified as a major, yet pharmacologically weak, metabolite of 4-aminopyridine.[4][5] Understanding this difference is vital for the accurate interpretation of experimental results and the design of future therapeutics.

Mechanism of Action: A Shared Target, A Drastic Difference in Potency

The therapeutic and research applications of aminopyridines hinge on their ability to block K+ channels. This action is particularly relevant in neurological conditions characterized by compromised synaptic transmission or demyelination.

3,4-Diaminopyridine (3,4-DAP): This compound is a potent blocker of presynaptic K+ channels.[2] Its primary clinical application is in the treatment of Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder where the release of acetylcholine at the neuromuscular junction is impaired.[1][4] By enhancing acetylcholine release, 3,4-DAP effectively improves muscle strength and function in these patients.[4] A key feature of 3,4-DAP is its water-solubility, which limits its ability to cross the blood-brain barrier, thereby concentrating its effects in the peripheral nervous system and reducing central nervous system side effects.[6]

4-Aminopyridin-3-ol: This molecule, also known as 3-hydroxy-4-aminopyridine, is the product of hepatic metabolism of 4-aminopyridine by the cytochrome P450 enzyme CYP2E1.[1][5] While it shares the aminopyridine core structure, the addition of a hydroxyl group at the 3-position drastically reduces its K+ channel blocking activity.

The following diagram illustrates the common signaling pathway targeted by active aminopyridines.

Aminopyridine_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane AP Action Potential (Depolarization) K_Channel Voltage-Gated K+ Channel AP->K_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel AP->Ca_Channel Opens K_Channel->AP Repolarizes (K+ efflux) Vesicle Synaptic Vesicle (ACh) Ca_Channel->Vesicle Triggers (Ca2+ influx) NT_Release Neurotransmitter Release Vesicle->NT_Release Fusion Receptor Neurotransmitter Receptor NT_Release->Receptor Binds DAP 3,4-Diaminopyridine DAP->K_Channel Blocks Metabolite 4-Aminopyridin-3-ol (Inactive Metabolite) Metabolite->K_Channel Weakly Blocks

Caption: Mechanism of action of 3,4-DAP and the relative inactivity of 4-Aminopyridin-3-ol.

Comparative Efficacy: Experimental Evidence

The decisive factor in comparing these two compounds is their potency in blocking voltage-gated potassium channels. Direct experimental evidence from in vitro electrophysiology studies provides a clear verdict.

A crucial study evaluated the effects of 4-aminopyridine and its metabolites, including 3-hydroxy-4-aminopyridine (the free base of this compound), on cloned human potassium channels (Kv1.1, Kv1.2, and Kv1.4) expressed in human embryonic kidney (HEK) cells.[5]

CompoundTarget ChannelIC50 (μM)Relative Potency vs. 4-AP
4-Aminopyridine Kv1.12421 (Reference)
Kv1.23991 (Reference)
Kv1.43991 (Reference)
3-Hydroxy-4-aminopyridine Kv1.17886~32.6x weaker
Kv1.223652~59.3x weaker
Kv1.423191~58.1x weaker
Data synthesized from Caggiano et al. (2013)[5]

As the data unequivocally demonstrates, 3-hydroxy-4-aminopyridine is substantially less potent than its parent compound, 4-aminopyridine. With IC50 values that are over an order of magnitude higher, it is considered to have no significant pharmacological activity at the concentrations typically achieved in vivo following administration of 4-aminopyridine.[5]

In contrast, 3,4-diaminopyridine has been shown to be a potent K+ channel blocker, with some studies suggesting it has an even higher affinity for certain K+ channel subtypes than 4-aminopyridine.[7] This high potency is consistent with its established clinical efficacy in LEMS at well-tolerated doses.[4][8]

Physicochemical Properties and Pharmacokinetics

The differing properties of these molecules also play a critical role in their activity profiles.

PropertyThis compound3,4-Diaminopyridine
Molecular Formula C₅H₇ClN₂OC₅H₇N₃
Molecular Weight 146.57 g/mol 94.12 g/mol
Origin Metabolite of 4-aminopyridineActive pharmaceutical ingredient
Water Solubility SolubleSoluble
Blood-Brain Barrier Likely limited penetrationLimited penetration
Primary Role Inactive metaboliteActive neuromodulator

The pharmacokinetic profile of 4-aminopyridine is relevant to understanding the presence of 4-Aminopyridin-3-ol. After oral administration, 4-aminopyridine is metabolized in the liver, primarily by CYP2E1, to 3-hydroxy-4-aminopyridine and its sulfate conjugate, which are then excreted in the urine.[1][5] While it is a major metabolite, its low intrinsic activity means it does not contribute to the therapeutic effects of 4-aminopyridine.[4]

Experimental Protocols: Assessing Potassium Channel Blockade

For researchers wishing to verify the activity of these or similar compounds, patch-clamp electrophysiology is the gold-standard method.

Objective: To measure the inhibitory effect of a test compound on voltage-gated potassium channels expressed in a cellular model (e.g., HEK293 cells transfected with a specific Kv channel subtype).

Materials:

  • HEK293 cells expressing the target Kv channel (e.g., Kv1.1)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4)

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2)

  • Test compounds (3,4-DAP, 4-Aminopyridin-3-ol) dissolved in external solution at various concentrations.

Procedure:

  • Cell Preparation: Culture transfected HEK293 cells on glass coverslips.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the entire cell membrane.

  • Voltage Protocol: Clamp the cell membrane at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to +20 mV for 1 second) to activate the potassium channels and record the resulting outward K+ current.

  • Baseline Recording: Perfuse the cell with the external solution and record baseline K+ currents in response to the voltage protocol.

  • Compound Application: Switch the perfusion to an external solution containing the test compound at a specific concentration.

  • Effect Measurement: After the compound has equilibrated, record the K+ currents again using the same voltage protocol. The reduction in current amplitude reflects the degree of channel blockade.

  • Dose-Response: Repeat steps 7 and 8 with increasing concentrations of the test compound to generate a dose-response curve and calculate the IC50 value.

Patch_Clamp_Workflow start Start: Transfected Cells on Coverslip step1 Fabricate & Fill Micropipette start->step1 step2 Approach Cell & Form Gigaseal (>1 GΩ) step1->step2 step3 Rupture Membrane: Achieve Whole-Cell Configuration step2->step3 step4 Apply Voltage Protocol (e.g., -80mV to +20mV) step3->step4 step5 Record Baseline K+ Current step4->step5 step6 Perfuse with Test Compound step5->step6 step7 Record Post-Compound K+ Current step6->step7 step8 Washout Compound step7->step8 step9 Analyze Data: Calculate % Inhibition step7->step9 step8->step5 Repeat for next concentration end End: Generate Dose-Response Curve (IC50) step9->end

Caption: A simplified workflow for assessing K+ channel blockade using whole-cell patch-clamp.

Conclusion for the Researcher

The evidence is clear: This compound is not a pharmacologically active substitute for 3,4-diaminopyridine.

  • Efficacy: 3,4-Diaminopyridine is a potent voltage-gated potassium channel blocker with proven clinical efficacy in disorders of neuromuscular transmission.[4] 4-Aminopyridin-3-ol is a significantly weaker blocker, with IC50 values indicating a lack of meaningful pharmacological activity at physiological concentrations.[5]

  • Application: Researchers studying the effects of K+ channel blockade on neuronal excitability or synaptic transmission should use 3,4-diaminopyridine or its CNS-penetrant counterpart, 4-aminopyridine. 4-Aminopyridin-3-ol is primarily of interest in the context of metabolic and pharmacokinetic studies of 4-aminopyridine.

  • Interpretation: When conducting in vivo studies with 4-aminopyridine, it is important to recognize that a portion of the parent drug will be converted to the inactive 3-hydroxy metabolite. Assays should be specific for the parent compound when correlating plasma concentrations with pharmacological effects.

By understanding the distinct pharmacological profiles of these two aminopyridine-related compounds, researchers can make more informed decisions in their experimental design, ensuring the use of the appropriate tools to investigate the complex mechanisms of the nervous system.

References

  • Day, R., et al. (2013). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. Drug Metabolism and Disposition, 41(8), 1549-1556. [Link]

  • myaware. (2020). 3,4-Diaminopyridine (3,4-DAP). [Link]

  • PubChem. (n.d.). Amifampridine. National Center for Biotechnology Information. [Link]

  • Oh, S. J., et al. (2009). 3,4-Diaminopyridine is more effective than placebo in a randomized, double-blind, cross-over drug study in LEMS. Muscle & Nerve, 40(5), 795-800. [Link]

  • Caggiano, A., et al. (2013). Effects of dalfampridine and its metabolites on cloned human potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 expressed in human embryonic kidney cells. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Zhivkova, Z., & Doytchinova, I. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(3), 125-133. [Link]

  • Sørensen, E. J., et al. (2005). Practical aspects of 3,4-diaminopyridine treatment of the Lambert-Eaton myasthenic syndrome. Acta Neurologica Scandinavica, 112(1), 46-50. [Link]

  • Renganathan, M., et al. (2009). Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells. Archives of Drug Information, 2(2), 51-57. [Link]

  • Wikipedia. (n.d.). Amifampridine. [Link]

  • Wikipedia. (n.d.). 4-Aminopyridine. [Link]

  • Pollesello, P., et al. (1994). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. The Journal of Physiology, 477(1), 45-55. [Link]

  • Nanasi, P., et al. (1992). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of General Physiology, 99(2), 265-285. [Link]

  • Friz, J. L., et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. JCI Insight, 6(2), e144259. [Link]

  • Bever, C. T. Jr., & Judge, M. E. (2009). 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. Therapeutic Advances in Neurological Disorders, 2(4), 223-234. [Link]

  • Kalla, R., et al. (2011). Comparison of 10-mg Doses of 4-Aminopyridine and 3,4-Diaminopyridine for the Treatment of Downbeat Nystagmus. Journal of Neuro-Ophthalmology, 31(4), 320-325. [Link]

  • Polman, C. H., et al. (1994). 4-Aminopyridine is superior to 3,4-diaminopyridine in the treatment of patients with multiple sclerosis. Archives of Neurology, 51(11), 1136-1139. [Link]

  • Glover, W. E. (1982). A Comparison of 3,4-diaminopyridine and 4-aminopyridine in the Anaesthetized Cat. European Journal of Pharmacology, 84(3-4), 215-219. [Link]

  • McEvoy, K. M., et al. (2018). 3,4-diaminopyridine base effectively treats the weakness of Lambert-Eaton myasthenia. Muscle & Nerve, 57(4), 561-568. [Link]

  • Judge, S. I., & Bever, C. T. Jr. (2006). Potassium channel blockers in multiple sclerosis: a review. CNS Drug Reviews, 12(3-4), 326-342. [Link]

Sources

A Comparative Guide to K+ Channel Blockers: From Broad-Spectrum Agents to Selective Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of 4-Aminopyridin-3-ol hydrochloride and its parent compound, 4-Aminopyridine, against other classes of potassium (K+) channel blockers. We will delve into their mechanisms of action, selectivity, and applications, supported by experimental data and protocols to aid researchers in making informed decisions for their studies.

The Central Role of Potassium Channels

Potassium (K+) channels are the most diverse group of ion channels, found in virtually all cell types.[1] They are transmembrane proteins that form pores to allow the passage of K+ ions across cell membranes, a process fundamental to numerous physiological functions.[1] These functions include setting the resting membrane potential, shaping the duration and frequency of action potentials, and regulating cellular processes like neurotransmitter release and muscle contraction.[1][2] Given their ubiquitous and critical roles, K+ channels are significant targets for therapeutic drug development in a wide range of diseases, including cardiovascular disorders, autoimmune diseases, and neurological conditions.[1][3]

Class I: The 4-Aminopyridine Family - Broad-Spectrum Kv Channel Blockers

The aminopyridine family, particularly 4-aminopyridine (4-AP), represents a class of broad-spectrum blockers of voltage-gated potassium (Kv) channels.[3][4]

4-Aminopyridine (4-AP) , also known as dalfampridine, is a well-characterized compound that readily crosses the blood-brain barrier.[4][5] Its primary mechanism involves the physical blockade of the K+ channel pore, which inhibits the repolarizing outflow of potassium ions.[5] This action prolongs the duration of action potentials, enhancing neurotransmitter release at synapses and improving nerve impulse conduction, especially in demyelinated axons.[4][6] This property is the basis for its FDA-approved use in improving walking ability in patients with multiple sclerosis (MS).[5][7][8]

This compound (CAS: 52334-53-9) is a derivative of 4-AP.[9] While specific functional data on its channel blocking activity is limited in peer-reviewed literature, its structural similarity to 4-AP suggests it belongs to the same class of Kv channel blockers. Further characterization is required to determine its precise potency and selectivity profile.

Another derivative, 4-Aminopyridine-3-Methanol (4-AP-3-MeOH) , has been shown to be a more potent alternative to 4-AP in restoring axonal conduction in animal models of MS.[10][11] Studies indicate that 4-AP-3-MeOH can produce significant effects at lower concentrations (0.01 µM to 0.1 µM) compared to 4-AP (0.1 µM to 1 µM), suggesting a potentially wider therapeutic window.[10]

cluster_Neuron Demyelinated Axon cluster_DrugAction 4-AP / 4-AP-3-MeOH Action Node_AP Action Potential Propagation Node_Demyelination Myelin Sheath Damage Node_AP->Node_Demyelination Node_K_Leak K+ Ion Leakage through Exposed Kv Channels Node_Demyelination->Node_K_Leak exposes channels Node_Conduction_Fail Conduction Failure Node_K_Leak->Node_Conduction_Fail causes Node_Restore Restoration of Action Potential Node_K_Leak->Node_Restore reverses failure Node_4AP 4-Aminopyridine (or derivatives) Node_Block Blockade of Kv Channels Node_4AP->Node_Block Node_Block->Node_K_Leak prevents Node_Restore->Node_AP enables

Caption: Mechanism of 4-AP in Demyelinated Neurons.

Class II: Selective Kv1.3 Blockers - Targeted Immunomodulation

In contrast to the broad action of 4-AP, several blockers exhibit high selectivity for specific K+ channel subtypes. Blockers of the Kv1.3 channel are of significant interest as targeted immunosuppressants.[12][13] Kv1.3 channels are predominantly expressed on T-lymphocytes and are crucial for their activation and proliferation.[12][14]

By blocking Kv1.3 channels, these agents can modulate the cellular membrane potential, which in turn suppresses the calcium signaling required for T-cell activation.[13] This leads to a reduction in the inflammatory response, making Kv1.3 blockers promising therapeutic candidates for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis.[12][15]

Prominent examples include peptide toxins derived from animal venoms:

  • Margatoxin (MgTx): A potent inhibitor of Kv1.3, though it also shows activity against Kv1.1 and Kv1.2 channels.[16]

  • ShK Toxin: A highly selective and potent blocker of the Kv1.3 channel.[17][18] Its derivative, Dalazatide (ShK-186), has been investigated in clinical trials for autoimmune conditions.[13]

Class III: BK Channel Blockers - Modulators of Cellular Excitability

Large-conductance Ca2+-activated K+ channels, or BK channels, are unique in that they are activated by both membrane depolarization and increases in intracellular calcium.[19][20] They play key roles in regulating neuronal excitability, neurotransmitter release, and smooth muscle tone.[19][21]

BK channel inhibitors obstruct the flow of potassium ions through these channels, preventing membrane hyperpolarization and thereby increasing cellular excitability.[19] Their potential therapeutic applications are diverse:

  • Neurological Disorders: By modulating neuronal firing patterns, they are being investigated for conditions like epilepsy.[19]

  • Cardiovascular Medicine: Their role in regulating vascular tone suggests potential uses in managing blood pressure.[19]

Examples of BK channel blockers include:

  • Iberiotoxin: A peptide toxin from scorpion venom.[22]

  • Paxilline: A fungal alkaloid that acts as a potent and selective BK channel blocker.[23]

Class IV: hERG (Kv11.1) Blockers - A Critical Focus in Cardiac Safety

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium channel (Kv11.1) that conducts the rapid delayed rectifier potassium current (IKr).[24][25] This current is critical for the repolarization phase of the cardiac action potential.[26]

Blockade of hERG channels is a double-edged sword. While some hERG blockers are used as Class III antiarrhythmic drugs to prolong the cardiac action potential, unintended blockade is a major concern in drug development.[25][26] Inhibition of hERG can delay cardiac repolarization, leading to a condition known as "acquired Long QT Syndrome," which carries a significant risk of life-threatening arrhythmias like Torsades de Pointes.[24][25] Consequently, screening for hERG liability is a mandatory step in preclinical drug safety assessment.[24][27]

Examples of well-known hERG blockers include:

  • Dofetilide: A potent and specific IKr blocker used as an antiarrhythmic.[28]

  • Sotalol: An antiarrhythmic drug that exhibits both beta-blocking and hERG channel-blocking properties.[28]

  • Astemizole and Cisapride: Drugs withdrawn from the market due to their potent hERG blocking effects and associated cardiac risk.

Comparative Summary of K+ Channel Blockers

Feature4-Aminopyridine (4-AP) FamilySelective Kv1.3 BlockersBK Channel BlockershERG (Kv11.1) Blockers
Primary Target(s) Broad-spectrum voltage-gated K+ channels (Kv1.1, Kv1.2, etc.)[3][29]Voltage-gated K+ channel Kv1.3[12][13]Large-conductance Ca2+-activated K+ channels (BK)[19][20]Voltage-gated K+ channel hERG (Kv11.1)[24][25]
Mechanism of Action Prolongs action potential duration by blocking K+ efflux[6]Suppresses T-cell activation by inhibiting Ca2+ signaling[13]Increases cellular excitability by preventing hyperpolarization[19]Delays cardiac repolarization by blocking the IKr current[26]
Representative Agents 4-Aminopyridine, 4-AP-3-MeOH[10]Margatoxin, ShK Toxin, Dalazatide[13][17]Iberiotoxin, Paxilline[22][23]Dofetilide, Sotalol[28]
Primary Research Area / Therapeutic Application Multiple Sclerosis (symptomatic relief), Spinal Cord Injury[5][6]Autoimmune Diseases (e.g., psoriasis, rheumatoid arthritis)[13][15]Epilepsy, Vascular Tone Regulation, Neuroscience Research[19]Antiarrhythmics, Critical Drug Safety Target [25][27]
Key Characteristic Broad-spectrum neuro-enhancerTargeted immunomodulationModulation of Ca2+-dependent excitabilityHigh risk of cardiotoxicity

Experimental Protocol: Determining Compound Potency using Whole-Cell Patch-Clamp Electrophysiology

To assess the inhibitory potential of a novel compound like this compound, the whole-cell patch-clamp technique is the gold standard.[30] This method allows for the direct measurement of ion channel currents in living cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a specific voltage-gated potassium channel (e.g., Kv1.3) stably expressed in a mammalian cell line (e.g., HEK293).

Methodology:

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the target K+ channel (e.g., hKv1.3) on glass coverslips.

    • Use cells at 70-80% confluency for optimal health and recording success.

    • Immediately before recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with external solution.

  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH. The composition is designed to mimic physiological extracellular fluid.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH. The high K+ concentration establishes the potassium equilibrium potential. EGTA is included to chelate intracellular calcium, preventing the activation of Ca2+-dependent channels. ATP is included to maintain cell health.

  • Recording Procedure:

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Under microscopic guidance, approach a single, healthy cell with the micropipette.

    • Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.

    • Apply a brief, strong pulse of suction to rupture the membrane patch, achieving "whole-cell" configuration. This provides electrical access to the entire cell.

    • Clamp the cell membrane potential at a holding potential where the target channels are closed (e.g., -80 mV).

  • Voltage Protocol and Data Acquisition:

    • To elicit K+ currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV for 200 ms). This voltage change will cause the voltage-gated K+ channels to open, resulting in an outward K+ current.

    • Record baseline currents in the external solution alone.

    • Perfuse the chamber with the external solution containing a known concentration of the test compound (e.g., this compound).

    • Repeat the voltage protocol and record the inhibited current.

    • Perform a "washout" step by perfusing with the control external solution to see if the effect is reversible.

    • Repeat this process for a range of compound concentrations (e.g., 1 nM to 100 µM) to generate a dose-response curve.

  • Data Analysis:

    • Measure the peak outward current at a specific voltage (e.g., +40 mV) for each concentration.

    • Calculate the percentage of current inhibition for each concentration relative to the baseline control.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Fit the data to the Hill equation to determine the IC50 value, which represents the concentration at which the compound inhibits 50% of the channel's activity.

Node_Cell_Culture 1. Cell Culture (HEK293 cells expressing target K+ channel) Node_Plating 2. Plate cells on coverslips Node_Cell_Culture->Node_Plating Node_Recording_Setup 3. Transfer coverslip to recording chamber Node_Plating->Node_Recording_Setup Node_Seal 5. Form Giga-seal on a single cell Node_Recording_Setup->Node_Seal Node_Pipette 4. Prepare patch pipette with internal solution Node_Pipette->Node_Seal Node_Whole_Cell 6. Achieve Whole-Cell Configuration Node_Seal->Node_Whole_Cell Node_Baseline 7. Record Baseline Currents (Control external solution) Node_Whole_Cell->Node_Baseline Node_Compound 8. Apply Test Compound (Varying concentrations) Node_Baseline->Node_Compound Node_Inhibited 9. Record Inhibited Currents Node_Compound->Node_Inhibited Node_Analysis 10. Data Analysis (Generate Dose-Response Curve & calculate IC50) Node_Inhibited->Node_Analysis

Caption: Workflow for Patch-Clamp Electrophysiology.

Conclusion

The landscape of potassium channel blockers is vast, ranging from broad-spectrum agents like 4-Aminopyridine to highly selective peptides and critical safety liabilities like hERG blockers. While this compound belongs to the well-established aminopyridine family, its specific pharmacological profile requires detailed experimental validation. For researchers, the choice of a K+ channel blocker must be guided by the specific scientific question. If the goal is to broadly enhance neuronal excitability, a 4-AP derivative may be suitable. For targeted immunomodulation, a selective Kv1.3 blocker is required. For any new compound intended for therapeutic development, a thorough investigation of its effect on the hERG channel is not just recommended, but essential. The electrophysiological methods outlined here provide a robust framework for performing this critical characterization.

References

  • Patsnap Synapse. (2024, June 25). What are BK channel inhibitors and how do they work?
  • Patsnap Synapse. (2024, June 21). What are Kv1.3 blockers and how do they work?
  • Wulff, H., et al. (n.d.). Use of Kv1.
  • Smartox Biotechnology. (n.d.). Kv1.3 channel blockers I T-cell research.
  • Valverde, P., et al. (n.d.). Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases. PubMed Central.
  • Mitcheson, J., & Perry, M. (2010, July 26).
  • Patsnap Synapse. (2024, June 21). What are hERG blockers and how do they work?
  • El-Bizri, N., et al. (n.d.).
  • Gao, Y., & Sun, H. (n.d.). Peptide toxins and small-molecule blockers of BK channels. PubMed Central.
  • Santa Cruz Biotechnology. (n.d.). KV1.3 Inhibitors.
  • Contreras, G. F., et al. (n.d.).
  • Wulff, H., et al. (n.d.). Potassium channel blockers and openers as CNS neurologic therapeutic agents. PubMed.
  • Zhang, Y., et al. (n.d.). Cardiac hERG K+ Channel as Safety and Pharmacological Target. PubMed.
  • Wikipedia. (n.d.). BK channel.
  • Valverde, P., et al. (n.d.). Potassium channel-blockers as therapeutic agents to interfere with bone resorption of periodontal disease. PubMed.
  • Kostadinova, I., & Danchev, N. (2019, July 23).
  • Patsnap Synapse. (2024, June 21). What are Potassium channel blockers and how do they work?
  • Healthline. (2024, October 18). Potassium Channel Blockers: Types, Benefits, and Side Effects.
  • Santa Cruz Biotechnology. (n.d.). HERG Inhibitors.
  • ResearchGate. (2025, August 9).
  • CV Pharmacology. (n.d.). Class III Antiarrhythmics (Potassium Channel Blockers).
  • Roden, D. M. (n.d.). Pharmacogenetics of potassium channel blockers. PubMed Central.
  • Wikipedia. (n.d.). 4-Aminopyridine.
  • Le, S., et al. (n.d.). Kv1.
  • Henney, H. R., et al. (n.d.). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. NIH.
  • Wang, G., et al. (n.d.). Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages. PubMed Central.
  • Argibay, J. A., et al. (n.d.). Block of gating currents related to K+ channels as a mechanism of action of clofilium and d-sotalol in isolated guinea-pig ventricular heart cells. PubMed Central.
  • Li, G., et al. (n.d.).
  • Ekins, B. R., & Spoerke, D. G. (n.d.).
  • Armspach, J. P., et al. (n.d.).
  • Wulff, H., & Zhorov, B. S. (n.d.). Voltage-gated Potassium Channels as Therapeutic Drug Targets. PubMed Central.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR 52334-53-9.
  • PubChem. (n.d.). This compound | C5H7ClN2O | CID 22832066.
  • D'Adamo, M. C., et al. (n.d.). Identification of Selective Inhibitors of the Potassium Channel Kv1.1–1.2(3)
  • Creative Bioarray. (n.d.). Cardiac in vivo Assays.
  • Circulation. (n.d.). Proarrhythmic Response to Potassium Channel Blockade.
  • Brown, A. M., et al. (n.d.).
  • Kostadinova, I., & Danchev, N. (2019, July).
  • SB Drug Discovery. (n.d.). Potassium Channel Screening & Profiling Services.
  • Wu, D., et al. (n.d.). Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. PubMed Central.
  • Stott, J. B., et al. (n.d.). 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv 7.
  • ResearchGate. (n.d.). The potassium channel blockers 4-aminopyridine (4-AP) and...
  • Amerigo Scientific. (n.d.). This compound.
  • University of California, Los Angeles. (n.d.). Evaluation of potassium channel blockers, 4-aminpyridine and 4-aminpyridine-3-methanol, in.

Sources

Validating Neuroprotective Efficacy: A Comparative Analysis of 4-Aminopyridine and Other Neuromodulatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of therapies for neurodegenerative diseases and acute neuronal injury, the concept of neuroprotection remains a cornerstone of modern neuroscience research. The ability to shield neurons from damage and death is the holy grail for treating conditions ranging from multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS) to ischemic stroke. This guide provides a comprehensive, data-driven comparison of the neuroprotective potential of 4-Aminopyridine, a voltage-gated potassium channel blocker, with other prominent neuroprotective agents. We will delve into the mechanistic underpinnings, present comparative experimental data, and provide detailed protocols to empower researchers in their quest to validate and discover novel neuroprotective strategies.

4-Aminopyridine: Beyond Symptomatic Relief in Demyelinating Disease

4-Aminopyridine (4-AP), commercially known as fampridine, is a well-established therapy for improving walking in patients with multiple sclerosis.[1][2] Its primary mechanism of action is the blockade of voltage-gated potassium (Kv) channels on demyelinated axons.[1][2][3][4][5] This action prolongs the nerve action potential, thereby restoring impulse conduction in axons that have lost their insulating myelin sheath.[1] While this effect provides significant symptomatic relief, a growing body of evidence suggests that 4-AP's therapeutic window may extend into the realm of true neuroprotection.[2][3][4][6]

The purported neuroprotective effects of 4-AP are multifaceted.[3][4][6] Preclinical studies suggest that beyond enhancing axonal conduction, 4-AP may exert immunomodulatory effects by blocking K+ channels on T lymphocytes and microglia, potentially reducing the inflammatory cascade that contributes to neuronal damage in autoimmune diseases like MS.[1][4] Furthermore, some in vitro and in vivo studies indicate that 4-AP can reduce neuronal damage in models of experimental optic neuritis and may stabilize myelin and oligodendrocyte precursor cells.[2][5]

Proposed Neuroprotective Signaling of 4-Aminopyridine

4-Aminopyridine_Mechanism cluster_0 Demyelinated Axon cluster_1 Immune Cells (T-cell, Microglia) 4-AP 4-Aminopyridine Kv_Channel Voltage-gated K+ Channel 4-AP->Kv_Channel Blocks Immune_Kv K+ Channels 4-AP->Immune_Kv Blocks Action_Potential Prolonged Action Potential Kv_Channel->Action_Potential Inhibition leads to Conduction Restored Conduction Action_Potential->Conduction Neuroprotection Neuroprotection Conduction->Neuroprotection Symptomatic Relief & Potential Neuroprotection Inflammation Reduced Pro-inflammatory Cytokine Release Immune_Kv->Inflammation Inhibition leads to Inflammation->Neuroprotection Reduces Neuroinflammation

Caption: Proposed dual mechanism of 4-Aminopyridine.

Comparative Analysis with Established Neuroprotective Agents

To objectively evaluate the neuroprotective potential of 4-Aminopyridine, it is crucial to compare it against other agents with different mechanisms of action. This section will focus on three well-characterized compounds: Edaravone, Riluzole, and Memantine.

Edaravone: The Free Radical Scavenger

Edaravone is a potent free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[7][8] Its neuroprotective effects are primarily attributed to its antioxidant properties, which mitigate oxidative stress-induced neuronal damage.[7][8][9][10]

Mechanism of Action:

  • Free Radical Scavenging: Edaravone directly neutralizes reactive oxygen species (ROS) and reactive nitrogen species (RNS).[7][9]

  • Inhibition of Lipid Peroxidation: It protects cell membranes from damage by preventing the chain reaction of lipid peroxidation.[7][8]

  • Anti-inflammatory Properties: Edaravone can reduce the production of pro-inflammatory cytokines and mitigate microglial activation.[7]

  • Upregulation of Antioxidant Enzymes: It can enhance the body's natural defense against oxidative stress by boosting enzymes like superoxide dismutase (SOD).[7]

Edaravone_Mechanism Oxidative_Stress Oxidative Stress (ROS, RNS) Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Edaravone Edaravone Scavenging Free Radical Scavenging Edaravone->Scavenging Lipid_Peroxidation Inhibition of Lipid Peroxidation Edaravone->Lipid_Peroxidation Anti_Inflammation Anti-inflammatory Effects Edaravone->Anti_Inflammation Scavenging->Neuronal_Damage Prevents Lipid_Peroxidation->Neuronal_Damage Prevents Anti_Inflammation->Neuronal_Damage Prevents Neuroprotection Neuroprotection

Caption: Edaravone's multi-pronged antioxidant mechanism.

Riluzole: Modulating Glutamatergic Neurotransmission

Riluzole is another therapeutic agent approved for ALS, and its neuroprotective effects are primarily linked to the modulation of glutamate neurotransmission.[11][12][13]

Mechanism of Action:

  • Inhibition of Glutamate Release: Riluzole blocks voltage-gated sodium channels, which in turn reduces the presynaptic release of glutamate.[11][12]

  • Postsynaptic Effects: It can inhibit NMDA and kainate receptors, preventing the excessive calcium influx that leads to excitotoxicity.[11]

  • Modulation of Other Ion Channels: Riluzole also affects voltage-gated potassium channels, contributing to the stabilization of neuronal membranes.[11]

  • Direct PKC Inhibition: Some studies suggest Riluzole can directly inhibit protein kinase C, which may contribute to its antioxidative neuroprotective effects.[14]

Riluzole_Mechanism Riluzole Riluzole VGSC Voltage-gated Na+ Channels Riluzole->VGSC Blocks NMDA_Kainate NMDA/Kainate Receptor Inhibition Riluzole->NMDA_Kainate Glutamate_Release Reduced Glutamate Release VGSC->Glutamate_Release Inhibition leads to Excitotoxicity Excitotoxicity Glutamate_Release->Excitotoxicity Reduces NMDA_Kainate->Excitotoxicity Reduces Neuroprotection Neuroprotection

Caption: Riluzole's mechanism in reducing excitotoxicity.

Memantine: Targeting NMDA Receptor Dysfunction

Memantine is an uncompetitive, low-affinity NMDA receptor antagonist used in the treatment of Alzheimer's disease.[15][16][17] Its neuroprotective action stems from its ability to selectively block the pathological overactivation of NMDA receptors without interfering with their normal physiological function.[15][16][18]

Mechanism of Action:

  • NMDA Receptor Antagonism: Memantine blocks the NMDA receptor channel when it is excessively open due to high glutamate levels, thus preventing excitotoxic neuronal damage.[15][16][17]

  • Neurotrophic Factor Release: It can increase the release of glial cell-derived neurotrophic factor (GDNF) from astrocytes.[15]

  • Anti-inflammatory Effects: Memantine can inhibit the over-activation of microglia, reducing neuroinflammation.[15]

Memantine_Mechanism Excess_Glutamate Excessive Glutamate NMDA_Receptor NMDA Receptor Excess_Glutamate->NMDA_Receptor Over-activates Memantine Memantine Memantine->NMDA_Receptor Blocks (Uncompetitive) Glia Glia (Astrocytes, Microglia) Memantine->Glia Excitotoxicity Excitotoxicity NMDA_Receptor->Excitotoxicity Neuroprotection Neuroprotection GDNF_Release Increased GDNF Release Glia->GDNF_Release Anti_Inflammation Anti-inflammatory Effects Glia->Anti_Inflammation GDNF_Release->Neuroprotection Anti_Inflammation->Neuroprotection

Caption: Memantine's dual action on neurons and glia.

Quantitative Comparison of Neuroprotective Agents

Feature4-AminopyridineEdaravoneRiluzoleMemantine
Primary Mechanism K+ Channel BlockerFree Radical ScavengerGlutamate Release InhibitorNMDA Receptor Antagonist
Primary Disease Target Multiple Sclerosis (symptomatic)ALS, Ischemic StrokeALSAlzheimer's Disease
Key Cellular Target Demyelinated Axons, Immune CellsNeurons, GliaPresynaptic Terminals, Postsynaptic ReceptorsPostsynaptic NMDA Receptors, Glia
Downstream Effects Restored Action Potential Conduction, Reduced InflammationReduced Oxidative Stress, Reduced InflammationReduced ExcitotoxicityReduced Excitotoxicity, Increased Neurotrophic Factors
Blood-Brain Barrier Penetration Readily CrossesReadily CrossesReadily CrossesReadily Crosses

Experimental Protocols for Validating Neuroprotection

To rigorously assess the neuroprotective effects of a compound like 4-Aminopyridine and its hydrochloride salt, a combination of in vitro and in vivo models is essential.

In Vitro Neuroprotection Assays

In vitro models provide a controlled environment to dissect the molecular mechanisms of neuroprotection.[19][20][21]

Experimental Workflow: In Vitro Neurotoxicity and Neuroprotection Assay

In_Vitro_Workflow Cell_Culture 1. Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) Induce_Toxicity 2. Induce Neurotoxicity (e.g., Glutamate, H2O2, Aβ fibrils) Cell_Culture->Induce_Toxicity Compound_Treatment 3. Treat with Test Compound (e.g., 4-Aminopyridine) Induce_Toxicity->Compound_Treatment Incubation 4. Incubate (24-48h) Compound_Treatment->Incubation Assess_Viability 5. Assess Cell Viability & Death (MTT, LDH assays) Incubation->Assess_Viability Mechanistic_Studies 6. Mechanistic Studies (ROS measurement, Caspase activity) Assess_Viability->Mechanistic_Studies

Caption: A generalized workflow for in vitro neuroprotection studies.

Detailed Protocol: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

  • Cell Culture: Isolate and culture primary cortical neurons from embryonic day 17-18 rat or mouse brains.

  • Induce Excitotoxicity: After 9 days in culture, expose the neurons to a neurotoxic concentration of glutamate (e.g., 100 µM) for 15-30 minutes.[22]

  • Compound Treatment: Remove the glutamate-containing medium and replace it with fresh medium containing various concentrations of the test compound (e.g., 4-Aminopyridine hydrochloride).

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Assessment of Cell Viability and Death:

    • MTT Assay: Measure the metabolic activity of viable cells by quantifying the reduction of MTT to formazan.

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cell death.[22]

  • Mechanistic Readouts:

    • ROS Measurement: Use fluorescent probes like DCFDA to quantify intracellular reactive oxygen species.

    • Caspase-3 Activity Assay: Measure the activity of this key executioner caspase in apoptosis.

In Vivo Models of Neurodegeneration

In vivo models are crucial for evaluating the efficacy of a neuroprotective agent in a complex biological system.[23][24]

Common In Vivo Models:

  • Experimental Autoimmune Encephalomyelitis (EAE): A widely used model for multiple sclerosis to study demyelination, inflammation, and neurodegeneration.[2]

  • Ischemic Stroke Models (e.g., MCAO): Middle cerebral artery occlusion models are used to mimic ischemic stroke and assess neuroprotection against ischemic-reperfusion injury.

  • Transgenic Mouse Models of Alzheimer's and Parkinson's Disease: These models express human genes associated with these diseases and are used to study disease progression and test therapeutic interventions.[23][25]

Experimental Workflow: EAE Model for Assessing Neuroprotection

In_Vivo_Workflow EAE_Induction 1. Induce EAE in Mice (e.g., MOG peptide immunization) Treatment_Regimen 2. Administer Test Compound (e.g., 4-Aminopyridine) or Vehicle EAE_Induction->Treatment_Regimen Clinical_Scoring 3. Daily Clinical Scoring (Monitor disease progression) Treatment_Regimen->Clinical_Scoring Behavioral_Tests 4. Behavioral Testing (e.g., Rotarod, walking analysis) Clinical_Scoring->Behavioral_Tests Histology 5. Histological Analysis (Assess demyelination, inflammation, and axonal loss) Behavioral_Tests->Histology

Caption: Workflow for evaluating a test compound in the EAE model.

Conclusion and Future Directions

While 4-Aminopyridine is currently approved for symptomatic treatment in MS, emerging preclinical and clinical evidence suggests it may also possess disease-modifying, neuroprotective properties.[2][3][4][5][6] Its unique mechanism of action, combining enhanced neuronal conduction with potential immunomodulatory effects, distinguishes it from agents that primarily target oxidative stress (Edaravone) or excitotoxicity (Riluzole, Memantine).

To fully validate the neuroprotective effects of 4-Aminopyridine and its derivatives like 4-Aminopyridin-3-ol hydrochloride, further rigorous investigation is warranted. This should include head-to-head comparative studies with other neuroprotective agents in a variety of in vitro and in vivo models of neurodegeneration. The experimental protocols and comparative framework provided in this guide offer a robust starting point for researchers to systematically evaluate these promising compounds and advance the development of effective neuroprotective therapies.

References

  • Noguchi-Shinohara, M., et al. (2013). Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation. PubMed Central. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Edaravone? Patsnap Synapse. Available at: [Link]

  • Zhang, Y., et al. (2017). Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature. PubMed. Available at: [Link]

  • López-Pérez, S. J., et al. (2022). Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis. Frontiers in Neurology. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Riluzole? Patsnap Synapse. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Memantine hydrochloride? Patsnap Synapse. Available at: [Link]

  • Kikuchi, K., et al. (2020). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. PubMed Central. Available at: [Link]

  • Covington, E. W. (2023). Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis. PubMed. Available at: [Link]

  • Kim, Y. S., et al. (2000). A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C. PubMed. Available at: [Link]

  • NutriPQQ. (2025). Memantine's Neuroprotective Excellence in Dementia Care. NutriPQQ. Available at: [Link]

  • Cheah, B. C., et al. (2010). Riluzole, Neuroprotection and Amyotrophic Lateral Sclerosis. Ingenta Connect. Available at: [Link]

  • Liu, K. H., et al. (2021). Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review). Spandidos Publications. Available at: [Link]

  • Soman, D., & K. Gupta. (2024). Memantine. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Georgieva, M., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. Available at: [Link]

  • InnoSer. (n.d.). In vitro neurology assays. InnoSer. Available at: [Link]

  • Dawson, T. M., et al. (2018). Animal Models of Neurodegenerative Diseases. PMC - NIH. Available at: [Link]

  • Dudhat, K., et al. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. Available at: [Link]

  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. InVivo Biosystems. Available at: [Link]

  • de Jong, B. A., et al. (2019). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes. NIH. Available at: [Link]

  • Caldwell, K. A., & G. A. Caldwell. (2013). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. PubMed. Available at: [Link]

  • Paquet-Durand, F., et al. (2022). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers. Available at: [Link]

  • ResearchGate. (n.d.). In vitro neuroprotection analysis using the OGD/R cell model. ResearchGate. Available at: [Link]

  • Paquet-Durand, F., et al. (2022). In vitro Model Systems for Studies Into Retinal Neuroprotection. PubMed. Available at: [Link]

  • Dietrich, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. PubMed. Available at: [Link]

  • García-García, L., et al. (2020). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. MDPI. Available at: [Link]

  • Dietrich, M., et al. (2021). (PDF) Neuroprotective Properties of 4-Aminopyridine. ResearchGate. Available at: [Link]

  • Dietrich, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. PMC - NIH. Available at: [Link]

  • Dietrich, M., et al. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. PubMed. Available at: [Link]

  • Gatta, F., et al. (1997). 4-Aminopyridine derivatives with antiamnesic activity. PubMed. Available at: [Link]

  • ClinicalTrials.gov. (2021). 4-aminopyridine Treatment for Nerve Injury. ClinicalTrials.gov. Available at: [Link]

  • ClinicalTrials.gov. (2023). High Doses of 4-aminopyridine in Clinically Complete Chronic Spinal Cord Injury Patients. ClinicalTrials.gov. Available at: [Link]

  • Tsenkova, G., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. Available at: [Link]

  • Huang, L. K., et al. (2017). Drug candidates in clinical trials for Alzheimer's disease. PMC - PubMed Central. Available at: [Link]

Sources

A Comparative Guide to 4-Aminopyridine Analogs for Functional Recovery in Spinal Cord Injury Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth comparison of 4-Aminopyridin-3-ol hydrochloride's more promising and extensively studied derivative, 4-aminopyridine-3-methanol , against its parent compound, 4-aminopyridine (4-AP), and other therapeutic strategies in preclinical models of spinal cord injury (SCI). We will delve into the mechanistic rationale, comparative efficacy, and detailed experimental protocols to provide a comprehensive resource for researchers in the field.

The Challenge of Spinal Cord Injury and the Rationale for Potassium Channel Blockade

Traumatic spinal cord injury (SCI) leads to a complex and devastating pathophysiology, a key feature of which is the demyelination of surviving axons. This loss of the insulating myelin sheath exposes voltage-gated potassium channels, leading to a leakage of potassium ions during action potential propagation. This current leakage short-circuits the axonal membrane, impeding or blocking signal conduction across the injury site, which clinically manifests as paralysis and sensory loss.

A primary therapeutic strategy to address this conduction block is the use of potassium (K+) channel blockers. By inhibiting these exposed channels, these agents can prolong the action potential, increase the safety factor for conduction, and ultimately restore neurological function in demyelinated axons. The most well-known of these is 4-aminopyridine (4-AP).

4-Aminopyridine (4-AP): The Precursor with Promise and Pitfalls

4-Aminopyridine has been the subject of numerous preclinical and clinical studies for SCI. It has demonstrated the ability to restore some degree of motor and sensory function in both animal models and human patients with chronic SCI. However, its clinical utility is hampered by a narrow therapeutic window and a range of side effects, including dizziness, nausea, and seizures, which are dose-limiting and raise safety concerns. This has driven the development of more potent and safer derivatives.

4-Aminopyridine-3-methanol: A Superior Alternative for Spinal Cord Injury

Recent preclinical research has identified 4-aminopyridine-3-methanol as a highly promising next-generation potassium channel blocker for SCI. This derivative of 4-AP has demonstrated significant advantages over its parent compound in preclinical models.

Mechanism of Action: Enhancing Axonal Conduction

Similar to 4-AP, 4-aminopyridine-3-methanol functions by blocking voltage-gated potassium channels that become exposed on demyelinated axons following SCI. This blockade restores the ability of the axon to conduct action potentials across the site of injury.

cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention Axon Axon K_Channel Exposed K+ Channel K_Leak K+ Leakage K_Channel->K_Leak AP_Restore Action Potential Restored AP_Fail Action Potential Failure K_Leak->AP_Fail 4AP3M 4-Aminopyridine-3-methanol Block Blocks K+ Channel 4AP3M->Block Block->K_Channel

Mechanism of 4-aminopyridine-3-methanol in restoring axonal conduction.

Comparative Efficacy in Preclinical SCI Models

Studies in rat models of SCI have directly compared the efficacy of 4-aminopyridine-3-methanol with 4-AP, revealing the former's superior profile.

Parameter4-Aminopyridine (4-AP)4-Aminopyridine-3-methanolKey Advantages of 4-Aminopyridine-3-methanol
Potency Effective, but at higher concentrations.At least 50% more effective at closing potassium channels.[1] The minimum effective dose can be as low as 10 times less than 4-AP.[1][2]Higher potency allows for lower effective doses, potentially reducing side effects.
Therapeutic Window Narrow, with a close margin between therapeutic and toxic doses.Broad therapeutic dosing range.[1][2] Can be applied at a level that is five times as high as 4-AP.[1][2]Wider margin of safety, allowing for more flexible and safer dosing regimens.
Motor Function Recovery Modest improvements in locomotor scores.Significantly improved motor function in rats with chronic SCI.[1][2]Greater potential for meaningful functional recovery.
Neuropathic Pain Limited efficacy in reducing neuropathic pain.Reduces neuropathic pain to a greater degree than 4-AP.[1][2]Addresses a critical and debilitating secondary consequence of SCI.
Axonal Conduction Restores axonal conduction but can negatively impact responsiveness to multiple stimuli.[2]Induces significantly greater augmentation of axonal conduction in both acute and chronic injury without negatively influencing the electrical responsiveness of rescued axons.[2]More physiological restoration of nerve function.

Broader Comparison with Other SCI Therapeutic Strategies

While 4-aminopyridine-3-methanol shows great promise, it is important to consider its place within the broader landscape of SCI therapies currently under investigation.

Therapeutic StrategyMechanism of ActionPotential AdvantagesKey Challenges
Neuroprotective Agents (e.g., Riluzole, Minocycline)Aim to mitigate the secondary injury cascade that occurs immediately after the initial trauma, preserving neuronal tissue.Can be administered in the acute phase to limit the extent of damage.Limited therapeutic window; often modest functional benefits.
Cell-Based Therapies (e.g., Schwann cells, Olfactory Ensheathing Cells, Stem Cells)Involve transplanting cells to the injury site to replace lost cells, provide a scaffold for axonal growth, and secrete neurotrophic factors.Potential for tissue regeneration and creating a more permissive environment for repair.Cell survival, integration, and differentiation remain significant hurdles; risk of tumor formation with some stem cell types.
Neurostimulation (e.g., Epidural Electrical Stimulation)Application of electrical currents to the spinal cord to modulate neuronal circuits and facilitate motor function.Can enable voluntary movement in some patients with paralysis.Invasive procedure; mechanisms are not fully understood, and efficacy can vary.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of 4-aminopyridine-3-methanol in rodent models of SCI.

Animal Model: Contusive Spinal Cord Injury in Rats

A standardized contusion injury is critical for reproducible preclinical studies.

Anesthesia Anesthetize Rat (e.g., isoflurane) Laminectomy Perform Laminectomy at T9-T10 Anesthesia->Laminectomy Injury Induce Contusion Injury (e.g., weight-drop device) Laminectomy->Injury Closure Suture Muscles and Skin Injury->Closure PostOp Post-operative Care (analgesics, bladder expression) Closure->PostOp

Workflow for creating a contusive SCI model in rats.

  • Anesthesia: Anesthetize adult female Sprague-Dawley rats using isoflurane (2-3% in oxygen).

  • Surgical Preparation: Shave and sterilize the dorsal surface over the thoracic spine.

  • Laminectomy: Make a midline incision and expose the vertebral column. Perform a laminectomy at the T9-T10 level to expose the spinal cord.

  • Injury Induction: Stabilize the vertebral column and induce a moderate contusion injury using a weight-drop device (e.g., MASCIS impactor).

  • Wound Closure: Suture the muscle layers and close the skin with surgical clips.

  • Post-operative Care: Administer analgesics and antibiotics as per institutional guidelines. Manually express the bladder twice daily until autonomic control returns.

Drug Administration: Intraperitoneal Injection
  • Drug Preparation: Dissolve 4-aminopyridine-3-methanol or 4-AP in sterile saline to the desired concentration.

  • Animal Restraint: Gently restrain the rat, turning it to a supine position with the head slightly lowered.

  • Injection Site: Identify the lower right abdominal quadrant.

  • Injection: Insert a 25-gauge needle at a 30-45 degree angle into the peritoneal cavity. Aspirate to ensure no blood or urine is withdrawn, then inject the solution.

Functional Assessment: Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale

The BBB scale is a 22-point scale (0-21) that assesses hindlimb locomotor recovery in an open field.

  • Acclimation: Acclimate rats to the open field (a circular enclosure with a non-slip floor) for several days before injury.

  • Testing: Place the rat in the center of the open field and observe its spontaneous movement for 4 minutes.

  • Scoring: Two independent, blinded observers score the hindlimb movements based on joint movement, stepping ability, coordination, paw placement, and trunk stability. Scores range from 0 (no observable hindlimb movement) to 21 (normal locomotion).

Sensory Assessment: Von Frey Filament Test for Mechanical Allodynia

This test measures the withdrawal threshold to a mechanical stimulus, indicating neuropathic pain.

  • Acclimation: Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.

  • Stimulation: Apply a series of calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • Response: A positive response is a brisk withdrawal of the paw.

  • Threshold Determination: The 50% withdrawal threshold is calculated using the up-down method.

Conclusion and Future Directions

The preclinical evidence strongly suggests that 4-aminopyridine-3-methanol is a superior therapeutic candidate for SCI compared to 4-AP, offering greater efficacy and a wider safety margin. Its ability to improve motor function and alleviate neuropathic pain addresses two of the most significant challenges faced by individuals with SCI.

Further research should focus on long-term efficacy and safety studies, as well as exploring optimal dosing and treatment initiation times. Combination therapies, potentially pairing 4-aminopyridine-3-methanol with neuroprotective or regenerative strategies, may offer a synergistic approach to maximizing functional recovery after spinal cord injury. The robust preclinical data for 4-aminopyridine-3-methanol provides a strong rationale for its continued development and eventual translation to clinical trials.

References

  • Shi, R. (2018). Possible new treatment for spinal cord injuries identified in animal studies. Purdue University. [Link][1][2]

  • Page, J. C., Park, J., Chen, Z., Cao, P., & Shi, R. (2018). 4-Aminopyridine-3-methanol, a Potent and Selective Kv1.2 Channel Blocker, Restores Axonal Conduction and Improves Motor Function after Spinal Cord Injury. Journal of Neurotrauma.
  • Basso, D. M., Beattie, M. S., & Bresnahan, J. C. (1995). A sensitive and reliable locomotor rating scale for open field testing in rats. Journal of neurotrauma, 12(1), 1–21.
  • Chaplan, S. R., Bach, F. W., Pogrel, J. W., Chung, J. M., & Yaksh, T. L. (1994). Quantitative assessment of tactile allodynia in the rat paw. Journal of neuroscience methods, 53(1), 55–63.
  • Kwon, B. K., Soril, L. J., Fehlings, M. G., & Tetzlaff, W. (2017). A systematic review of non-invasive pharmacologic neuroprotective treatments for acute spinal cord injury. Journal of neurotrauma, 34(10), 1835–1853.
  • Assinck, P., Duncan, G. J., Hilton, B. J., Plemel, J. R., & Tetzlaff, W. (2017). Cell transplantation therapy for spinal cord injury.
  • Formento, E., Minassian, K., Wagner, F., & Mignardot, J. B. (2018). Electrical spinal cord stimulation in spinal cord injury: a narrative review.

Sources

A Comparative Guide for Researchers: 4-Aminopyridin-3-ol Hydrochloride vs. Fampridine in Multiple Sclerosis Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of symptomatic treatments for multiple sclerosis (MS), the modulation of potassium channels to improve nerve conduction in demyelinated axons has been a cornerstone of therapeutic strategy. Fampridine (4-aminopyridine), a broad-spectrum potassium channel blocker, is an established therapy for improving walking ability in a subset of MS patients. This guide provides a comparative analysis of Fampridine and a structurally related analogue, 4-Aminopyridin-3-ol, in the context of preclinical MS models. While direct comparative efficacy and safety data for 4-Aminopyridin-3-ol hydrochloride are not available in the public domain, this guide will leverage available data on a closely related derivative, 4-aminopyridine-3-methanol, to offer insights into its potential as an alternative therapeutic agent.

The Rationale for Potassium Channel Blockade in Multiple Sclerosis

Multiple sclerosis is characterized by immune-mediated demyelination of axons in the central nervous system (CNS). This loss of the insulating myelin sheath exposes voltage-gated potassium channels (Kv) along the axonal membrane. The subsequent leakage of potassium ions during action potential propagation leads to a shunting of the electrical current, which can slow or completely block nerve impulse conduction, resulting in neurological deficits such as impaired motor function.

By blocking these exposed potassium channels, drugs like Fampridine can help to restore the propagation of action potentials in demyelinated axons, thereby improving neurological function.[1][2][3]

Mechanism of Action: A Shared Target

Both Fampridine (4-aminopyridine) and its analogue, 4-aminopyridine-3-methanol, act as potassium channel blockers.[4] Their primary mechanism of action is the non-selective blockade of voltage-gated potassium channels.[5] This blockade prolongs the repolarization phase of the action potential, allowing for a greater influx of calcium ions at the presynaptic terminal and enhancing the likelihood of successful nerve impulse transmission across the demyelinated segment.[3][4]

cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention Action Potential Action Potential K+ Channel Exposed K+ Channel Action Potential->K+ Channel K+ Efflux Drug 4-Aminopyridine or Analogue Conduction Block Conduction Block K+ Channel->Conduction Block Restored Conduction Restored Conduction Conduction Block->Restored Conduction Restoration of Action Potential Blocked Channel Blocked K+ Channel Drug->Blocked Channel Blocked Channel->Restored Conduction EAE Induction EAE Induction Randomization Randomization EAE Induction->Randomization Treatment Groups Vehicle Fampridine 4-AP-3-ol analogue Randomization->Treatment Groups Clinical Scoring Daily Clinical Scoring (e.g., paralysis scale) Treatment Groups->Clinical Scoring Behavioral Testing Rotarod, Gait Analysis Treatment Groups->Behavioral Testing Endpoint Analysis Histopathology (Demyelination) Immunohistochemistry (Inflammation) Clinical Scoring->Endpoint Analysis Behavioral Testing->Endpoint Analysis

Figure 2: Workflow for in vivo efficacy assessment in an EAE model.

Step-by-Step Methodology:

  • EAE Induction: Induce EAE in a suitable mouse strain (e.g., C57BL/6) using myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in complete Freund's adjuvant, followed by pertussis toxin administration.

  • Group Allocation: Once clinical signs of EAE appear, randomize animals into treatment groups: Vehicle control, Fampridine, and 4-Aminopyridin-3-ol analogue.

  • Drug Administration: Administer drugs daily via a clinically relevant route (e.g., oral gavage).

  • Clinical Assessment: Monitor and score animals daily for clinical signs of disease (e.g., on a scale of 0-5 for paralysis).

  • Behavioral Analysis: Perform behavioral tests such as the rotarod test to assess motor coordination and balance, and gait analysis to quantify walking parameters.

  • Histopathological Evaluation: At the study endpoint, perfuse animals and collect spinal cord and brain tissue for histological analysis of demyelination (e.g., Luxol fast blue staining) and inflammation (e.g., H&E staining, Iba1/CD3 immunohistochemistry).

Ex Vivo Electrophysiological Recording

Spinal Cord Isolation Spinal Cord Isolation Sucrose Gap Recording Sucrose Gap Recording Spinal Cord Isolation->Sucrose Gap Recording Baseline CAP Record Baseline Compound Action Potential (CAP) Sucrose Gap Recording->Baseline CAP Drug Perfusion Perfusion with Test Compound Baseline CAP->Drug Perfusion Post-drug CAP Record Post-drug CAP Drug Perfusion->Post-drug CAP Data Analysis Compare CAP Amplitudes and Latencies Post-drug CAP->Data Analysis

Figure 3: Workflow for ex vivo electrophysiological assessment.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate the spinal cord from EAE-induced or chemically demyelinated (e.g., lysolecithin) animals.

  • Recording Setup: Place the isolated spinal cord in a sucrose gap recording chamber perfused with artificial cerebrospinal fluid (aCSF).

  • Baseline Recording: Stimulate one end of a white matter tract (e.g., dorsal column) and record the compound action potential (CAP) at the other end to establish a baseline of axonal conduction.

  • Compound Application: Perfuse the tissue with aCSF containing the test compound (Fampridine or 4-Aminopyridin-3-ol analogue) at various concentrations.

  • Post-Treatment Recording: Record the CAP after drug application to assess for changes in amplitude and latency, indicative of restored conduction.

Conclusion and Future Directions

Fampridine has paved the way for symptomatic treatment in MS by validating the therapeutic potential of potassium channel blockade. The preliminary data on 4-aminopyridine-3-methanol suggests that it shares the same fundamental mechanism of action and holds promise for restoring axonal conduction in demyelinated tissue. [4] However, a direct, head-to-head comparison with Fampridine is imperative. Future research should focus on:

  • In vivo Efficacy: Evaluating the effect of this compound or its derivatives on clinical scores and motor function in EAE models.

  • Comparative Safety: Determining the therapeutic window and seizure threshold of 4-Aminopyridin-3-ol analogues in comparison to Fampridine.

  • Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of novel analogues to optimize dosing and formulation.

Such studies will be critical in determining whether this compound or related compounds can offer a superior efficacy and safety profile, potentially benefiting a wider range of MS patients.

References

  • Fampyra (Fampridine): Enhancing Mobility In Multiple Sclerosis Patients. (2025).
  • Pharmacotherapeutic report on Fampridine (Fampyra®) for the indication 'improvement in MS patients' walking ability'. (2012). Zorginstituut Nederland.
  • Göbel, K., et al. (2013). 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis. Experimental Neurology, 248, 62-68.
  • Dietrich, M., et al. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Brain, 143(6), 1735-1749.
  • How Fampridine works. (2009). YouTube.
  • Davis, F. A., Stefoski, D., & Quandt, F. N. (1995). Mechanism of action of 4-aminopyridine in the symptomatic treatment of multiple sclerosis. Annals of Neurology, 37(5), 684.
  • Nikolova, G., & Tchekalarova, J. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Biotechnology & Biotechnological Equipment, 33(1), 931-939.
  • Smith, K. J., et al. (2000). Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. Brain, 123(1), 171-184.
  • Miyamoto, K., et al. (2018). 4-Aminopyridine ameliorates relapsing remitting experimental autoimmune encephalomyelitis in SJL/J mice. Journal of Neuroimmunology, 323, 131-135.
  • Bever, C. T., Jr, et al. (1994). The effects of 4-aminopyridine in multiple sclerosis patients: results of a randomized, placebo-controlled, double-blind, concentration-controlled, crossover trial. Neurology, 44(6), 1054-1059.
  • 4-Aminopyridine. (n.d.). Tocris Bioscience.
  • Hayes, K. C. (2004). The use of 4-aminopyridine (fampridine) in demyelinating disorders. CNS Drug Reviews, 10(4), 295-316.
  • Judge, S. I., & Bever, C. T., Jr. (2006). Potassium channel blockers in multiple sclerosis: neuronal Kv channels and effects of symptomatic treatment. Pharmacology & Therapeutics, 111(1), 224-259.
  • Kocsis, J. D., Bowe, C. M., & Waxman, S. G. (1986). Physiological effects of 4-aminopyridine on demyelinated mammalian motor and sensory fibers. Annals of Neurology, 20(3), 343-349.
  • Shi, R., & Sun, W. (2011). Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Experimental Neurology, 227(1), 232-235.
  • [4-Aminopyridine (Fampridine). A New Attempt for the Symptomatic Treatment of Multiple Sclerosis]. (2010).
  • Hayes, K. C., & Blight, A. R. (2008).
  • Hayes, K. C. (2004). The Use of 4-Aminopyridine (Fampridine) in Demyelinating Disorders. CNS Drug Reviews, 10(4), 295-316.
  • Hayes, K. C. (2004). The Use of 4-Aminopyridine (Fampridine) in Demyelinating Disorders. CNS Drug Reviews, 10(4), 295-316.
  • Bini, I., et al. (2023). Potassium channels at the crossroads of neuroinflammation and myelination in experimental models of multiple sclerosis.
  • Bostock, H., Sears, T. A., & Sherratt, R. M. (1981). Effects of 4-aminopyridine on normal and demyelinated mammalian nerve fibres. The Journal of Physiology, 313, 301-315.
  • Peña, F., & Tapia, R. (2000). Seizures and neurodegeneration induced by 4-aminopyridine in rat hippocampus in vivo: role of glutamate- and GABA-mediated neurotransmission and of ion channels. Neuroscience, 101(3), 547-561.
  • Goodman, A. D., et al. (2008). Dose comparison trial of sustained-release fampridine in multiple sclerosis. Neurology, 71(15), 1134-1141.
  • Polman, C. H., et al. (1994). 4-Aminopyridine is superior to 3,4-diaminopyridine in the treatment of patients with multiple sclerosis. Archives of Neurology, 51(11), 1136-1139.
  • Zeller, D., & Zaehle, T. (2010). [4-Aminopyridine (Fampridine). A New Attempt for the Symptomatic Treatment of Multiple Sclerosis].
  • de Jong, B. A., et al. (2020). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes. Multiple Sclerosis Journal, 26(13), 1735-1737.
  • Al-Izki, S., et al. (2013). Sustained-release fampridine (4-aminopyridine) in multiple sclerosis: efficacy and impact on motor function. Drugs in R&D, 13(3), 175-181.

Sources

Navigating the Structure-Activity Landscape of 4-Aminopyridin-3-ol Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the intricate landscape of potassium channel modulators, 4-aminopyridine (4-AP) serves as a foundational scaffold. Its ability to block voltage-gated potassium (K


) channels has led to its clinical use in improving symptoms of multiple sclerosis.[1] However, the therapeutic window of 4-AP is narrow, prompting the exploration of analogs with improved potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 4-aminopyridin-3-ol hydrochloride analogs, a class of compounds with significant therapeutic potential. By examining the influence of structural modifications on their biological activity, we aim to furnish researchers with the insights necessary to design the next generation of K

channel blockers.

The 4-Aminopyridine Core: A Privileged Scaffold for K Channel Blockade

4-Aminopyridine and its analogs exert their primary pharmacological effect by physically occluding the pore of voltage-gated potassium channels.[1] In demyelinated neurons, an increased density of exposed K


 channels leads to an excessive potassium efflux during action potential propagation, which impairs nerve conduction. By blocking these channels, 4-AP prolongs the action potential, allowing for more efficient signal transmission. The protonated 4-amino group is crucial for this activity, as it interacts with key residues within the channel pore.

The pyridine ring serves as a rigid scaffold, and its substitution pattern profoundly influences the compound's physicochemical properties and, consequently, its biological activity. The focus of this guide, the 3-hydroxy substituent, introduces a key functional group that can be leveraged to fine-tune the molecule's properties.

Decoding the Structure-Activity Relationship at the 3-Position

While extensive SAR studies specifically on a broad series of 4-aminopyridin-3-ol analogs are not widely published, valuable insights can be gleaned from studies on closely related 3-substituted 4-aminopyridine derivatives. These studies provide a predictive framework for understanding how modifications to the 3-position impact K


 channel blocking activity.
Impact of Electronic and Steric Properties of 3-Substituents

Research on 3-substituted 4-aminopyridine analogs has demonstrated that both the electronic and steric nature of the substituent at this position are critical determinants of potency. The following table summarizes the reported K


 channel blocking activity (IC

) of various 3-substituted 4-AP analogs, providing a basis for our comparative analysis.
Compound3-SubstituentIC

(µM) on Shaker K

channels
Relative Potency vs. 4-APReference
4-Aminopyridine (4-AP)-H~200-3501x[2]
3-Fluoro-4-aminopyridine (3-F-4-AP)-F~160-304~1.15x[2]
3-Methyl-4-aminopyridine (3-Me-4-AP) -CH

~37-50 ~7x [1][2]
3-Methoxy-4-aminopyridine (3-MeO-4-AP)-OCH

~310-992~0.33x[1][2]
3-Trifluoromethyl-4-aminopyridine (3-CF

-4-AP)
-CF

~690-1150~0.25x[1][2]
4-Aminopyridine-3-methanol (4-AP-3-MeOH)-CH

OH
Not explicitly quantified, but effective at low µMPotentially higher than 4-AP

Key Insights from Comparative Data:

  • Small, Electron-Donating Groups Enhance Potency: The seven-fold increase in potency observed with the 3-methyl substituent (3-Me-4-AP) is a significant finding.[1][2] This suggests that small, electron-donating groups at the 3-position are well-tolerated and may enhance binding affinity. The methyl group's effect could be attributed to favorable steric interactions within the channel pore or an increase in the basicity (pK

    
    ) of the pyridine nitrogen, leading to a higher concentration of the active protonated form at physiological pH.
    
  • Electron-Withdrawing Groups and Steric Bulk Reduce Potency: Conversely, the electron-withdrawing trifluoromethyl group (3-CF

    
    -4-AP) and the bulkier methoxy group (3-MeO-4-AP) lead to a significant decrease in potency.[1][2] This highlights the sensitivity of the binding site to both electronic and steric perturbations at the 3-position.
    
  • The Promise of the 3-Hydroxymethyl Group: The related analog, 4-aminopyridine-3-methanol, has been shown to be a potent potassium channel blocker that can restore axonal conduction. This finding is particularly relevant as it suggests that a hydroxyl group, separated by a methylene spacer, is a favorable substitution.

The Role of the 3-Hydroxyl Group: Inferences and Hypotheses

Based on the available data, we can formulate several hypotheses regarding the SAR of 4-aminopyridin-3-ol analogs:

  • Hydrogen Bonding Potential: The 3-hydroxyl group introduces the potential for hydrogen bonding interactions with residues in the K

    
     channel pore. This could either enhance or hinder binding depending on the specific geometry of the binding site.
    
  • Basicity Modulation: The hydroxyl group is weakly electron-withdrawing, which might slightly decrease the pK

    
     of the pyridine nitrogen compared to the parent 4-AP. This could lead to a lower concentration of the active protonated species at physiological pH, potentially reducing potency.
    
  • Opportunities for Prodrug Strategies: The hydroxyl group provides a convenient handle for prodrug design. Esterification or etherification could be employed to improve pharmacokinetic properties such as lipophilicity and metabolic stability, with the parent 4-aminopyridin-3-ol being released in vivo.

The following diagram illustrates the key structural features of the 4-aminopyridin-3-ol scaffold and the proposed points for modification based on the SAR of related analogs.

Caption: Key structural features of 4-aminopyridin-3-ol and potential modification sites.

Experimental Protocols for Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-documented experimental protocols are paramount. The following sections detail the essential methodologies for the synthesis and biological evaluation of 4-aminopyridin-3-ol analogs.

Synthesis of 4-Aminopyridine Analogs

The synthesis of 3-substituted 4-aminopyridines often involves multi-step sequences. A common strategy for introducing the 4-amino group is through a Hofmann degradation of the corresponding isonicotinamide.

Step-by-Step Synthesis of 4-Aminopyridine via Hofmann Degradation:

  • Amidation of Isonicotinic Acid: Isonicotinic acid is converted to its corresponding amide, isonicotinamide. This can be achieved by reacting the acid with thionyl chloride to form the acid chloride, followed by treatment with ammonia.

  • Hofmann Degradation: Isonicotinamide is treated with a solution of bromine in aqueous sodium hydroxide. The reaction proceeds through a series of intermediates to yield 4-aminopyridine.

  • Purification: The crude 4-aminopyridine is then purified, typically by recrystallization or column chromatography.

The synthesis of specific 3-substituted analogs would require the use of appropriately substituted starting materials. For instance, the synthesis of 3-fluoro-4-aminopyridine can be achieved from 3-fluoropyridine through a multi-step process involving carboxylation, esterification, amidation, and finally Hofmann degradation.

The following diagram outlines a general synthetic workflow for 4-aminopyridine derivatives.

Synthesis_Workflow Start Substituted Pyridine Step1 Carboxylation Start->Step1 Step2 Esterification Step1->Step2 Step3 Amidation Step2->Step3 Step4 Hofmann Degradation Step3->Step4 Final Substituted 4-Aminopyridine Step4->Final

Sources

A Researcher's Guide to Selecting and Validating Negative Controls for 4-Aminopyridin-3-ol Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics, the clarity and reproducibility of experimental data are paramount. For researchers investigating the effects of 4-Aminopyridin-3-ol hydrochloride, a crucial yet often overlooked aspect of experimental design is the selection and implementation of appropriate negative controls. This guide provides an in-depth comparison of potential negative controls, offering the rationale behind their selection and detailed protocols to ensure the specificity of your findings.

The parent compound, 4-aminopyridine (4-AP), is a well-characterized potassium channel blocker used to manage symptoms of multiple sclerosis by improving nerve conduction.[1][2][3][4] 4-Aminopyridin-3-ol, a hydroxylated metabolite of 4-AP, is also of significant interest.[5] To rigorously attribute an observed biological effect to this compound, it is essential to employ negative controls that help distinguish its specific activity from non-specific or off-target effects.

Understanding the Mechanism: The Basis for Control Selection

4-Aminopyridine and its derivatives primarily act by blocking voltage-gated potassium (Kv) channels.[2][6][7] This blockade prolongs the action potential, leading to an increased influx of calcium and enhanced neurotransmitter release.[6] An ideal negative control should be structurally similar to 4-Aminopyridin-3-ol but lack this specific biological activity.

Comparative Analysis of Potential Negative Controls

The selection of a negative control is a critical decision that can significantly impact the interpretation of your results. Below is a comparison of potential candidates, each with its own set of advantages and disadvantages.

Control Compound Structure Rationale for Use as a Negative Control Potential Limitations
Pyridine A simple aromatic heterocyclic compound.Lacks the amino and hydroxyl groups essential for the pharmacological activity of 4-Aminopyridin-3-ol. It serves as a basic structural backbone control.May not adequately control for effects related to the presence of a pyridine ring with substituents.
3-Hydroxypyridine Pyridine with a hydroxyl group at the 3-position.Controls for the effects of the hydroxyl group and the pyridine ring in a similar chemical environment.Does not possess the critical amino group at the 4-position, which is key to the activity of aminopyridines.
Inactive Isomers (e.g., 2-Aminopyridine, 3-Aminopyridine) Positional isomers of 4-aminopyridine.While some aminopyridines have biological activity, their potency and targets can differ significantly. Among the monosubstituted aminopyridines, only 4-AP has well-established pharmacological properties as a potassium channel blocker.[8] These isomers can help demonstrate the positional importance of the amino group for the observed effect.Some isomers may not be completely inert and could have their own off-target effects. Their suitability must be empirically determined for the specific assay.
Vehicle Control The solvent used to dissolve this compound (e.g., saline, DMSO).Essential for ruling out any effects of the solvent itself on the experimental system.Does not control for the chemical structure of the test compound.

Rationale for Selection: For most in vitro and in vivo experiments, a combination of 3-Hydroxypyridine and the vehicle control provides a robust negative control strategy. 3-Hydroxypyridine accounts for the structural components of the pyridine ring and the hydroxyl group, while the vehicle control addresses any potential solvent effects. The use of an inactive isomer like 3-Aminopyridine can further strengthen the argument for specificity if required.

Experimental Validation Protocols

To definitively establish the specificity of this compound, it is crucial to incorporate negative controls into well-defined experimental workflows.

Workflow for Validating Specificity

Caption: Experimental workflow for validating the specificity of this compound effects using negative controls.

Detailed Protocol 1: Electrophysiological Recording (Patch-Clamp)

This protocol is designed to assess the direct effects of this compound on voltage-gated potassium channels in cultured neurons.

Objective: To demonstrate that this compound, but not the negative controls, blocks Kv channels.

Materials:

  • Cultured neurons (e.g., dorsal root ganglion neurons)

  • Patch-clamp rig with amplifier and data acquisition system

  • External and internal recording solutions

  • This compound (Test Compound)

  • 3-Hydroxypyridine (Negative Control 1)

  • Vehicle (Negative Control 2)

Procedure:

  • Prepare stock solutions of the test compound and negative controls in the appropriate vehicle.

  • Establish a whole-cell patch-clamp recording from a cultured neuron.

  • Record baseline Kv currents by applying a series of depolarizing voltage steps.

  • Perfuse the vehicle control onto the cell and record Kv currents again.

  • Wash out the vehicle and allow the cell to recover.

  • Perfuse 3-Hydroxypyridine at the same concentration as the test compound and record Kv currents.

  • Wash out the negative control and allow the cell to recover.

  • Perfuse this compound and record Kv currents.

  • Wash out the test compound and ensure the current returns to baseline.

  • Analyze the percentage of Kv current inhibition for each condition.

Expected Results:

Compound Concentration % Inhibition of Kv Current (Mean ± SEM)
Vehicle-0 ± 2%
3-Hydroxypyridine100 µM3 ± 4%
4-Aminopyridin-3-ol HCl100 µM75 ± 8%
Detailed Protocol 2: Neurotransmitter Release Assay

This protocol measures the effect of the compounds on neurotransmitter release from synaptosomes, which is expected to be enhanced by Kv channel blockade.

Objective: To show that this compound, and not the negative controls, enhances depolarization-evoked neurotransmitter release.

Materials:

  • Isolated synaptosomes

  • Radiolabeled neurotransmitter (e.g., [³H]GABA)

  • Perifusion system

  • Depolarization buffer (high K+)

  • Test and control compounds

Procedure:

  • Pre-load synaptosomes with the radiolabeled neurotransmitter.

  • Transfer the synaptosomes to a perifusion system.

  • Establish a stable baseline of neurotransmitter release in a low K+ buffer.

  • Switch to a high K+ buffer to evoke neurotransmitter release and establish a control response.

  • Return to low K+ buffer.

  • Introduce the vehicle control into the perifusion buffer and repeat the high K+ stimulation.

  • Wash and repeat the procedure with 3-Hydroxypyridine.

  • Wash and repeat the procedure with this compound.

  • Quantify the amount of radiolabeled neurotransmitter released in each condition.

Expected Results:

Compound Concentration Fold Increase in Evoked Release (Mean ± SEM)
Vehicle-1.0 ± 0.1
3-Hydroxypyridine100 µM1.1 ± 0.2
4-Aminopyridin-3-ol HCl100 µM2.5 ± 0.4

Mechanism of Action and Control Rationale Diagram

G cluster_0 Cellular Environment cluster_1 Experimental Compounds Neuron Neuron Kv_Channel Voltage-gated K+ Channel Neuron->Kv_Channel expresses Action_Potential Action Potential Kv_Channel->Action_Potential repolarizes Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release triggers 4_AP_3_ol 4-Aminopyridin-3-ol HCl 4_AP_3_ol->Kv_Channel blocks 3_HP 3-Hydroxypyridine (Negative Control) 3_HP->Kv_Channel no effect Vehicle Vehicle (Negative Control) Vehicle->Kv_Channel no effect

Caption: The specific blockade of Kv channels by this compound leads to prolonged action potentials and enhanced neurotransmitter release, effects not observed with appropriate negative controls.

Conclusion

The rigorous use of negative controls is not merely a procedural formality but the bedrock of scientific integrity. By carefully selecting controls such as 3-Hydroxypyridine and the vehicle, researchers can confidently attribute the observed biological activities to the specific action of this compound on its molecular target. The experimental frameworks provided here offer a starting point for the validation of your findings, ensuring they are both robust and reproducible.

References

  • Uges, D. R. A., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(9), 1073–1081. [Link]

  • Wikipedia. (2024). 4-Aminopyridine. [Link]

  • ResearchGate. (2018). Potassium Channel-blockers as Therapeutic Agents to Interfere with Bone Resorption of Periodontal Disease. [Link]

  • Bittner, S., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology and Therapy, 10(1), 15–28. [Link]

  • Spadaro, M., et al. (2016). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 12(3), 304–308. [Link]

  • Kocsis, J. D., & Waxman, S. G. (1988). Effects of 4-aminopyridine in experimental CNS demyelination. Neurology, 38(12), 1884–1887. [Link]

  • Henney, H. R., & Blight, A. R. (2011). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. Multiple Sclerosis and Related Disorders, 1(1), 33-38. [Link]

  • Hendriks, J. J. A., & Mostert, J. (2020). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes. Multiple Sclerosis Journal, 26(12), 1435–1437. [Link]

  • Dietrich, M., et al. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Brain, 143(4), 1127–1142. [Link]

  • Smith, K. J., et al. (2000). Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. Brain, 123(1), 171–184. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • De Rycker, M., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Molecules, 26(16), 4983. [Link]

  • Roden, D. M. (2016). Pharmacogenetics of potassium channel blockers. Journal of the American College of Cardiology, 67(11), 1361–1371. [Link]

  • Frontiers in Physiology. (2020). Asymmetric Interplay Between K+ and Blocker and Atomistic Parameters From Physiological Experiments Quantify K+ Channel Blocker Release. [Link]

  • Taylor & Francis. (n.d.). Potassium channel blockers – Knowledge and References. [Link]

  • Al-Tel, T. H., et al. (2023). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 28(13), 5036. [Link]

  • Wikipedia. (2024). Potassium channel blocker. [Link]

  • Amerigo Scientific. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 4-Aminopyridine. [Link]

  • Khalid, T., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

  • Bojarski, A. J., et al. (2005). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 48(11), 3689–3698. [Link]

  • Cui, J. J., et al. (2008). Discovery of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3211–3215. [Link]

  • Sharma, V., et al. (2021). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Current Bioactive Compounds, 17(6), e180121189918. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 4-Aminopyridin-3-ol Hydrochloride: Ensuring Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. The proper management and disposal of these compounds are not merely regulatory hurdles but are fundamental to ensuring the safety of our personnel, the protection of our environment, and the trustworthiness of our operations. This guide provides essential, step-by-step procedures for the proper disposal of 4-Aminopyridin-3-ol hydrochloride, a compound requiring meticulous handling due to its significant toxicological profile.

The causality behind the stringent protocols described herein is rooted in the acute toxicity of aminopyridines. The parent compound, 4-Aminopyridine, is classified by the U.S. Environmental Protection Agency (EPA) as an acutely toxic hazardous waste, bearing the RCRA waste code P008.[1][2] This classification places it in a category of substances that are so hazardous that even their empty containers and any materials they contaminate are subject to the same rigorous disposal regulations.[1][3][4] Therefore, all procedures for its hydrochloride salt must, at a minimum, adhere to these P-list standards.

Part 1: Immediate Safety and Hazard Assessment

Before any handling or disposal begins, a thorough understanding of the compound's hazards is critical. This compound is toxic if swallowed, in contact with skin, or if inhaled.[3] It is a known skin and serious eye irritant and may cause respiratory irritation.[3][4] Prolonged or repeated exposure may cause damage to organs.[3] The primary directive is to prevent exposure through engineering controls and appropriate Personal Protective Equipment (PPE).

Table 1: Hazard Profile and Essential Protective Measures

ParameterSpecificationRationale & Source
GHS Hazard Class Acute Toxicity 3 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2A; STOT SE 3To inform personnel of the severe health risks upon exposure.[3][4]
RCRA Waste Code P008 (applies to parent 4-Aminopyridine)Denotes acute hazardous waste, triggering stringent disposal protocols for the chemical, its containers, and contaminated materials.[1][2]
Primary PPE Nitrile gloves (double-gloving recommended), safety goggles or face shield, laboratory coatTo prevent skin and eye contact.[3][5]
Engineering Control Certified Chemical Fume HoodTo prevent inhalation of the fine powder. All weighing and solution preparation must be performed within a fume hood.[3][6]
Part 2: The Core Disposal Workflow: A Self-Validating System

The disposal of P-listed waste is a "cradle-to-grave" responsibility. The system described below is designed to be self-validating, ensuring that from the moment the compound is used, its waste stream is managed in a compliant and safe manner.

cluster_prep Preparation & Use cluster_waste_gen Waste Generation cluster_disposal Disposal Path (P-Listed Waste Protocol) cluster_decon Decontamination A Don PPE (Gloves, Goggles, Lab Coat) B Work in Fume Hood A->B C Weigh/Use Compound B->C D Generate Waste Stream (e.g., contaminated gloves, tips, excess material) C->D J Non-Disposable Item? (e.g., glassware) C->J E Segregate ALL Contaminated Items (Solid, Liquid, Empty Containers) D->E F Collect in Labeled, Sealed Hazardous Waste Container (Max 1 Quart/1 Liter) E->F G Store in Satellite Accumulation Area F->G H Contact EHS for Pickup by Licensed Contractor G->H I Complete Waste Manifest H->I K Triple-Rinse with Suitable Solvent J->K L Collect ALL Rinsate as Hazardous Waste K->L L->F

Caption: Workflow for handling and disposal of this compound waste.

Part 3: Step-by-Step Disposal Protocols

Important Preliminary Note: No in-laboratory chemical neutralization or deactivation procedures are recommended for this compound. Its high toxicity and the absence of validated, safe deactivation protocols make such attempts hazardous. The primary goal is safe containment and transfer to a licensed disposal facility.[7]

This protocol applies to:

  • Excess or expired solid this compound.

  • Contaminated disposable items (e.g., gloves, weigh boats, pipette tips, absorbent pads, wipes).

Methodology:

  • Point-of-Generation Segregation: At the location where the waste is generated (i.e., inside the chemical fume hood), immediately place all contaminated solid items into a dedicated, sealable plastic bag or a rigid container.[1][3]

  • Labeling: Clearly label this bag or container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").[1]

  • Final Collection: Once the work is complete, seal the initial bag/container and place it into a designated P-list waste container. This final container must not exceed one quart (approximately one liter) in volume.[1][3]

  • Storage: Store the sealed and labeled container in a designated satellite accumulation area, away from incompatible materials.[6]

  • Pickup: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department.

This protocol applies to:

  • Unused or waste solutions of this compound.

Methodology:

  • Collection: Collect all aqueous waste containing this compound in a dedicated, leak-proof, and chemically compatible container.

  • Container Size: The collection container must not exceed one quart (approximately one liter) in volume.[1]

  • Labeling: Affix a hazardous waste label to the container. List "this compound" and its concentration. Also, list water as a component. Ensure the label clearly indicates "Toxic" as the hazard.

  • Closure and Storage: Keep the container securely closed when not in use. Store it in a designated satellite accumulation area with secondary containment.

  • Pickup: Arrange for pickup through your institution's EHS department.

Under RCRA P-list regulations, an "empty" container that held this compound is still considered acutely hazardous waste and must be disposed of as such, unless properly decontaminated.[1][4]

Methodology:

  • Triple Rinsing: The standard for decontamination is to triple-rinse the container or glassware.[3][5]

    • Select a suitable solvent in which this compound is soluble (e.g., water or methanol).

    • Pour a small amount of the solvent into the container, ensuring the entire inner surface is wetted.

    • Pour the rinsate into a designated hazardous waste container for liquid P-listed waste (as described in Protocol 2).

    • Repeat this rinsing process two more times.

  • Rinsate Disposal: All three rinsate fractions must be collected as hazardous waste. [1][3] Under no circumstances should the rinsate be poured down the drain.

  • Disposal of Decontaminated Items:

    • Original Containers: After triple-rinsing, the original chemical bottle should be punctured or otherwise rendered unusable to prevent reuse. It can then be disposed of with other decontaminated lab glass.[5]

    • Laboratory Glassware: Once triple-rinsed, glassware (e.g., beakers, flasks) can be washed and returned to service.

In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.

Methodology:

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary. Restrict access to the spill area.[8]

  • Don PPE: Before cleanup, don appropriate PPE, including double gloves, safety goggles, a lab coat, and if there is a risk of airborne powder, a respirator (e.g., N95).[8]

  • Contain and De-dust (for solid spills): Gently cover the spill with wet absorbent pads or paper towels.[8] This is a critical step to prevent the fine powder from becoming airborne. Do not dry sweep.

  • Absorb: Once the powder is wetted, use absorbent pads to carefully clean the area, working from the outside of the spill inward to prevent spreading.[9]

  • Decontaminate: Wipe the spill area with a suitable decontamination solution (e.g., soap and water), followed by clean water.

  • Waste Collection: Place all used absorbent materials, contaminated PPE, and any other cleanup debris into a hazardous waste bag or container for P-listed waste.[1][3]

  • Report: Report the incident to your institution's EHS department, as required by your laboratory's safety plan.[6]

By adhering to these rigorous, causality-driven protocols, you build a framework of safety and compliance. The management of acutely hazardous waste like this compound is a direct reflection of an organization's commitment to scientific integrity and corporate responsibility.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: this compound. Retrieved from MilliporeSigma.[3]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22832066, this compound. Retrieved from PubChem.[4]

  • Fisher Scientific. (n.d.). Material Safety Data Sheet: 4-Aminopyridine. Retrieved from Fisher Scientific.[1]

  • BenchChem. (2025). Proper Disposal of 4-Amino-3-iodopyridine: A Guide for Laboratory Professionals. Retrieved from BenchChem.[5]

  • Loba Chemie. (2013). 4-AMINOPYRIDINE FOR SYNTHESIS MSDS. Retrieved from Loba Chemie.[10]

  • University of Nottingham. (2012). Decontamination procedures. Retrieved from University of Nottingham.

  • University of Pittsburgh. (n.d.). Spills and Emergencies | Radiation Safety. Retrieved from University of Pittsburgh.[9]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from EPA.gov.[2]

  • University of Georgia. (n.d.). 4-Aminopyridine - Standard Operating Procedure. Retrieved from UGA Research.[6]

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Aminopyridin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the safe and effective handling of chemical reagents is paramount. This guide provides essential, in-depth technical and safety information for the handling of 4-Aminopyridin-3-ol hydrochloride. Moving beyond a simple checklist, we will delve into the rationale behind each procedural step, ensuring a deep understanding of the necessary precautions to safeguard both your team and the integrity of your research.

Hazard Identification and Risk Assessment

This compound is classified as a substance that can cause skin, eye, and respiratory irritation.[1] While this specific salt is identified as harmful if swallowed, it is crucial to recognize that the parent compound, 4-aminopyridine, is categorized as fatal if swallowed and toxic in contact with skin or if inhaled.[2][3] This underscores the importance of treating this compound with a high degree of caution, as residual risks from the parent compound may not be fully mitigated by the salt formation. A thorough risk assessment should always be conducted before commencing any work.

GHS Hazard Statements for this compound:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

  • H302: Harmful if swallowed[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE plan is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's known hazards.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166/EU or NIOSH standards).[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber, neoprene). Always inspect gloves for damage before use and change them frequently.Provides a barrier against direct skin contact, which can cause irritation.[1] Given the higher toxicity of the parent compound, ensuring glove integrity is critical.
Body Protection A fully buttoned lab coat is mandatory. For larger quantities or higher-risk procedures, consider fire/flame-resistant and impervious clothing.[1]Protects against accidental skin contact and contamination of personal clothing.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.Minimizes the inhalation of dust or aerosols, which can cause respiratory irritation.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing contamination. The following protocol outlines the key steps for the safe handling of this compound.

Preparation
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control the release of dust and vapors.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing tools, solvents, and waste containers, are within immediate reach to avoid unnecessary movement and potential for spills.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are readily accessible and in good working order.[2]

Handling
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: If weighing the solid, do so within the fume hood. Use a draft shield to prevent the fine powder from becoming airborne.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Dust Formation: Handle the solid material gently to minimize the creation of dust.[1]

Post-Handling
  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last and disposed of immediately.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[2]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Collection: All waste containing this compound, including excess reagents, contaminated PPE, and cleaning materials, should be collected in a clearly labeled, sealed container.

  • Disposal Route: Dispose of hazardous waste through a licensed and certified hazardous waste disposal contractor.[1] Do not dispose of this chemical down the drain or in the regular trash.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for chemical waste disposal.[1]

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance overview of the critical steps, the following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal Prep 1. Designate Area & Gather Materials EmergencyCheck 2. Verify Emergency Equipment Prep->EmergencyCheck DonPPE 3. Don Correct PPE EmergencyCheck->DonPPE Weigh 4. Weigh Compound DonPPE->Weigh Dissolve 5. Prepare Solution Weigh->Dissolve Decontaminate 6. Decontaminate Work Area Dissolve->Decontaminate DoffPPE 7. Doff PPE Decontaminate->DoffPPE Hygiene 8. Personal Hygiene DoffPPE->Hygiene Waste 9. Segregate & Label Waste Hygiene->Waste

Caption: Workflow for the safe handling of this compound.

By integrating these detailed protocols and understanding the rationale behind them, researchers can create a safer laboratory environment and ensure the responsible handling of this compound, ultimately contributing to the advancement of scientific discovery.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminopyridin-3-ol hydrochloride
Reactant of Route 2
4-Aminopyridin-3-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.